molecular formula C8H12O B154707 3-Vinylcyclohexanone CAS No. 1740-63-2

3-Vinylcyclohexanone

Cat. No.: B154707
CAS No.: 1740-63-2
M. Wt: 124.18 g/mol
InChI Key: VQVDMUZRMVBLJE-UHFFFAOYSA-N
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Description

3-Vinylcyclohexanone is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenylcyclohexan-1-one
Source PubChem
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InChI

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVDMUZRMVBLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339615
Record name Cyclohexanone, 3-ethenyl-
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1740-63-2
Record name Cyclohexanone, 3-ethenyl-
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Record name 3-ethenylcyclohexan-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Vinylcyclohexanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 3-Vinylcyclohexanone, a bifunctional molecule incorporating both a ketone and a vinyl group, represents a valuable synthon with significant potential. This guide provides a comprehensive technical overview of this compound, consolidating its chemical and physical properties, detailing a key synthetic protocol, exploring its reactivity, and discussing its applications, particularly within the realm of drug discovery and development. The information presented herein is intended to serve as a practical resource for researchers at the bench, empowering them to leverage the unique chemical attributes of this compound in their scientific endeavors.

Core Molecular Attributes of this compound

This compound, systematically named 3-ethenylcyclohexan-1-one, is a cyclic ketone with the chemical formula C₈H₁₂O.[1] Its structure is characterized by a six-membered carbon ring containing a carbonyl group and a vinyl substituent at the 3-position. This arrangement of functional groups dictates its reactivity and potential as a precursor in various chemical transformations.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Comment
CAS Number 1740-63-2[1]
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [1]
Boiling Point 169 °C (approx.)Data from a safety data sheet for a closely related compound; should be used as an estimate.
Density 0.952 g/cm³ (approx.)Data from a safety data sheet for a closely related compound; should be used as an estimate.
Appearance Colorless to pale yellow liquid (expected)Based on similar cyclohexanone derivatives.
Solubility Insoluble in water; soluble in organic solvents (expected)[2] Based on the properties of similar ketones.

Synthesis of this compound: An Established Protocol

The synthesis of this compound can be achieved through various organic transformations. A notable method involves the conjugate addition of a vinyl cuprate to cyclohexenone. This approach provides a reliable route to the target molecule.

Conceptual Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_steps Reaction Steps cluster_product Final Product Cyclohex-2-en-1-one Cyclohex-2-en-1-one 1,4-Conjugate Addition (Michael Addition) 1,4-Conjugate Addition (Michael Addition) Cyclohex-2-en-1-one->1,4-Conjugate Addition (Michael Addition) Vinyllithium Vinyllithium Formation of Lithium Divinylcuprate Formation of Lithium Divinylcuprate Vinyllithium->Formation of Lithium Divinylcuprate 2 eq. Copper(I) iodide Copper(I) iodide Copper(I) iodide->Formation of Lithium Divinylcuprate 1 eq. Diethyl ether Diethyl ether Diethyl ether->Formation of Lithium Divinylcuprate Diethyl ether->1,4-Conjugate Addition (Michael Addition) Ammonium chloride (aq.) Ammonium chloride (aq.) Aqueous Workup Aqueous Workup Ammonium chloride (aq.)->Aqueous Workup Formation of Lithium Divinylcuprate->1,4-Conjugate Addition (Michael Addition) In situ 1,4-Conjugate Addition (Michael Addition)->Aqueous Workup Reaction mixture This compound This compound Aqueous Workup->this compound Purification

Caption: Synthesis workflow for this compound via conjugate addition.

Detailed Experimental Protocol

Materials:

  • Cyclohex-2-en-1-one

  • Vinyllithium solution (concentration to be determined by titration)

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of Lithium Divinylcuprate: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether. Cool the suspension to -78 °C using a dry ice/acetone bath. To this suspension, add a solution of vinyllithium (2.0 equivalents) dropwise while maintaining the temperature at -78 °C. The formation of the lithium divinylcuprate reagent is indicated by a change in the color of the solution.

  • Conjugate Addition: To the freshly prepared lithium divinylcuprate solution at -78 °C, add a solution of cyclohex-2-en-1-one (1.0 equivalent) in anhydrous diethyl ether dropwise. Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound
Technique Expected Key Features
¹H NMR Vinyl protons: Three distinct signals in the range of δ 4.9-6.0 ppm, exhibiting characteristic geminal and cis/trans coupling constants. Cyclohexane ring protons: A series of multiplets in the upfield region (δ 1.5-2.5 ppm).
¹³C NMR Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 200-210 ppm. Vinyl carbons (=CH₂ and -CH=): Two signals in the olefinic region, approximately δ 110-140 ppm. Cyclohexane ring carbons: Several signals in the aliphatic region (δ 20-50 ppm).
IR Spectroscopy C=O stretch (ketone): A strong, sharp absorption band around 1715 cm⁻¹. C=C stretch (vinyl): A medium intensity band around 1640 cm⁻¹. =C-H stretch (vinyl): A sharp absorption above 3000 cm⁻¹. C-H stretch (aliphatic): Absorption bands just below 3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 124. Fragmentation: Characteristic losses of small neutral molecules such as ethylene (M-28) and CO (M-28), as well as fragmentation of the cyclohexanone ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the ketone and vinyl functional groups. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions at the Ketone Group:

The carbonyl group of this compound can undergo all the typical reactions of a ketone, including:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 3-vinylcyclohexanol.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.

  • Aldol Condensation: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in aldol reactions.

Reactions of the Vinyl Group:

The vinyl group is an electron-rich double bond and can participate in various addition and cycloaddition reactions.

  • Michael Addition (as a Michael Acceptor): The vinyl group, being part of an α,β-unsaturated ketone system (after potential isomerization or in related precursors), can act as a Michael acceptor, allowing for the 1,4-conjugate addition of nucleophiles.[3][4][5][6]

  • Diels-Alder Reaction (as a Dienophile): The electron-withdrawing effect of the ketone group activates the vinyl group, making it a competent dienophile in [4+2] cycloaddition reactions with conjugated dienes to form bicyclic structures.[7][8][9]

Logical Flow of Reactivity

G cluster_ketone Ketone Reactivity cluster_vinyl Vinyl Group Reactivity This compound This compound Reduction Reduction This compound->Reduction e.g., NaBH₄ Wittig Reaction Wittig Reaction This compound->Wittig Reaction e.g., Ph₃P=CH₂ Aldol Condensation Aldol Condensation This compound->Aldol Condensation Base, Aldehyde/Ketone Michael Addition Michael Addition This compound->Michael Addition Nucleophile Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction Diene Hydrogenation Hydrogenation This compound->Hydrogenation H₂, Pd/C

Caption: Key reaction pathways of this compound.

Applications in Drug Development and Medicinal Chemistry

The cyclohexanone moiety is a common structural motif in many pharmaceutical compounds.[10] The presence of a vinyl group in this compound provides a reactive handle for the introduction of further chemical complexity, making it an attractive starting material for the synthesis of novel drug candidates.

The vinyl ketone functionality is a known pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological targets. This property has been exploited in the design of enzyme inhibitors. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its potential can be inferred from the broader use of vinyl ketones and cyclohexanone derivatives in medicinal chemistry.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Anticancer Agents: The cyclohexanone core is present in some anticancer agents, and the vinyl group allows for modifications to improve potency and selectivity.

  • Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain cyclic motifs.

  • Neurological Drugs: The rigid cyclohexyl scaffold can be used to control the spatial orientation of pharmacophoric groups, which is crucial for binding to receptors in the central nervous system.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. As with other volatile organic compounds and ketones, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Key Safety Considerations:
  • Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and other sources of ignition.[11]

  • Toxicity: The toxicity of this compound has not been extensively studied. However, related vinyl ketones are known to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for application in drug discovery and development. Its dual functionality allows for a diverse range of chemical transformations, enabling the construction of complex molecular scaffolds. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its reactivity and potential applications. It is our hope that this technical resource will facilitate further research and innovation utilizing this promising chemical entity.

References

  • Sigma-Aldrich.
  • Fisher Scientific.
  • PubChem. 3-Methyl-3-vinylcyclohexanone.
  • Organic Syntheses.
  • Fisher Scientific.
  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (n.d.). Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Organic Syntheses Procedure.
  • Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. (n.d.).
  • Diels–Alder reaction. (2023, December 26). In Wikipedia.
  • Cyclohexanone in Pharmaceutical Synthesis: A Key Intermedi
  • 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. (n.d.).
  • Weinshenker, N. M., Shen, C. M., & Wong, J. Y. (n.d.). Submitted by Ned M. Weinshenker, Chah M. Shen, and Jack Y. Wong. Organic Syntheses Procedure.
  • PubChem. 3-Methyl-3-vinylcyclohexanone.
  • vinylation with inexpensive silicon-based reagents: prepar
  • BenchChem. (2025). Synthesis of (R)-3-(Hydroxymethyl)cyclohexanone: A Technical Guide.
  • Sigma-Aldrich. Diels–Alder Reaction.
  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry.
  • NMR Chemical Shifts. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • 3.7.2: Mass Spectrometry - Fragmentation Patterns. (2022, May 26). Chemistry LibreTexts.
  • Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. (n.d.). PMC.
  • Preparation method of vinyl cyclohexane. (n.d.).
  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
  • Usami, Y., Asada, N., Shizuma, C., Negoro, K., Kawai, R., Kaneda, S., & Hayama, N. (2025). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine Drugs, 23(12), 449.
  • Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products. (2020, March 23).
  • mass spectra - fragmentation p
  • Michael addition reaction. (2023, December 18). In Wikipedia.
  • Michael addition example reactions. (2020, March 31).
  • MASS SPECTROMETRY: FRAGMENTATION P
  • (PDF) Michael addition reaction and its examples. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • 13C NMR Chemical Shift. (n.d.).
  • examples of Michael additions. (2019, January 10).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • ChemicalBook. This compound CAS#: 1740-63-2.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
  • IR Chart. (n.d.).
  • Usami, Y., Asada, N., Shizuma, C., Negoro, K., Kawai, R., Kaneda, S., & Hayama, N. (2025).
  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23).
  • PubChem. 3-Methylcyclohexanone.
  • [3 + 1 + 1] cyclization of vinyl oxiranes with azides and CO by tandem palladium catalysis: efficient synthesis of oxazolidinones. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • 3. 1H NMR Spectroscopy. (n.d.).

Sources

An In-Depth Technical Guide to 3-Vinylcyclohexanone: Synthesis, Characterization, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Vinylcyclohexanone is a bifunctional organic molecule featuring a six-membered carbocyclic ketone and a vinyl substituent. With the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol , this compound represents a versatile yet underexplored building block in synthetic organic chemistry.[1] Its structure incorporates two key reactive sites: an electrophilic ketone and a vinyl group that can act as a Michael acceptor or a dienophile. This duality makes it a potentially valuable precursor for constructing complex molecular architectures, including polycyclic systems and functionalized carbocycles relevant to natural product synthesis and pharmaceutical development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that physical properties such as boiling point and density have not been authoritatively reported in public databases and would need to be determined empirically.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.183 g/mol [1]
CAS Number 1740-63-2
Canonical SMILES C=CC1CCCC(=O)C1
InChIKey VQVDMUZRMVBLJE-UHFFFAOYSA-N
Appearance Predicted: Colorless to pale yellow liquid-
Boiling Point Not reported[1]
Melting Point Not reported[1]
Density Not reported[1]

Conceptual Synthesis and Purification

While a specific, validated protocol for this compound is elusive in the literature, a reliable synthesis can be conceptualized based on the well-established Mannich reaction followed by a Hofmann elimination. This two-stage, one-pot procedure is a classic method for installing a vinyl group adjacent to a carbonyl.[2][3]

Rationale for Synthetic Strategy

The chosen pathway leverages the enolizable nature of cyclohexanone. The Mannich reaction introduces an aminomethyl group at the α-position, creating a "Mannich base." This amine is then converted into a better leaving group through quaternization with an alkyl halide (e.g., methyl iodide). Subsequent base-mediated E2 elimination yields the desired α,β-unsaturated system, in this case, the vinyl group adjacent to the carbonyl's former α-position. This method avoids the often harsh conditions or specialized reagents required for other olefination reactions and is well-suited for this type of transformation.[2]

Proposed Experimental Protocol

Disclaimer: This protocol is a representative, conceptual procedure based on established chemical principles. Optimization of reaction times, temperatures, and stoichiometry is necessary for practical application.

Step 1: Formation of the Mannich Base (in situ)

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (1.0 eq.), dimethylamine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.).

  • Add ethanol as the solvent and a catalytic amount of hydrochloric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of cyclohexanone.

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Quaternization and Elimination

  • Without purification of the Mannich base, cool the reaction mixture in an ice bath.

  • Add methyl iodide (1.5 eq.) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Allow the mixture to stir at room temperature for 2-3 hours to form the quaternary ammonium salt.

  • Add a solution of sodium hydroxide (2.0 eq.) in water dropwise while maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to facilitate the elimination.

Work-up and Purification
  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent in vacuo to yield the crude product.

  • Purify the residue using flash column chromatography on silica gel. A gradient elution system, starting with 98:2 hexane:ethyl acetate and gradually increasing the polarity, should effectively separate the nonpolar this compound from more polar byproducts.

Structural Elucidation (Predicted Spectroscopic Data)

Lacking published experimental spectra, this section provides a predicted analysis based on the known chemical shifts and fragmentation patterns of cyclohexanones, vinyl groups, and related structures.[4][5] These predictions serve as a benchmark for researchers to validate their synthetic product.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for confirming the structure. The predicted chemical shifts are tabulated below.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Vinyl5.70 - 5.90ddd1H-CH=CH₂
Vinyl4.95 - 5.10m2H-CH=CH₂
Allylic/α-Keto2.60 - 2.80m1HC(3)H
α-Keto2.20 - 2.50m2HC(2)H₂
Ring CH₂1.50 - 2.10m6HC(4)H₂, C(5)H₂, C(6)H₂
¹³C NMR Predicted δ (ppm)Assignment
Carbonyl~210.5C=O (C1)
Vinyl~139.0-CH=CH₂
Vinyl~115.8-CH=CH₂
Aliphatic CH~48.0C3
Aliphatic CH₂~41.5C2
Aliphatic CH₂~30.0C6
Aliphatic CH₂~25.0C4
Aliphatic CH₂~23.0C5
Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups.

Predicted Frequency (cm⁻¹)Vibration TypeFunctional Group
~3080C-H stretchsp² C-H (Vinyl)
~2940, ~2860C-H stretchsp³ C-H (Aliphatic)
~1715 C=O stretch Ketone (strong, sharp)
~1640 C=C stretch Alkene (vinyl)
~990, ~910C-H bendOut-of-plane vinyl C-H
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a distinct molecular ion peak and predictable fragmentation patterns.

m/z ValuePredicted Assignment
124 [M]⁺ (Molecular Ion)
96[M - C₂H₄]⁺ (Loss of ethylene via McLafferty rearrangement)
81[M - C₃H₅O]⁺
68Cyclohexenone radical cation
55Acylium ion fragment [C₃H₃O]⁺

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct functional groups, which can react selectively or in tandem.

Michael Addition

The vinyl group is an excellent Michael acceptor due to its conjugation with the electron-withdrawing ketone.[6] This allows for the 1,4-conjugate addition of a wide range of soft nucleophiles, such as cuprates, enolates, and thiols. This reaction is a powerful tool for carbon-carbon bond formation, leading to 1,5-dicarbonyl compounds or their equivalents, which are themselves versatile intermediates for further cyclizations (e.g., aldol condensation to form new six-membered rings).[6]

Diels-Alder Reaction

The electron-deficient vinyl group can also serve as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. This provides a convergent and stereocontrolled route to complex bicyclic or polycyclic scaffolds that are common motifs in natural products.

Ketone and Enolate Chemistry

The cyclohexanone moiety can undergo standard carbonyl reactions, such as nucleophilic addition, reduction, or reductive amination. Furthermore, the protons on C2 and C6 are enolizable, allowing for the formation of an enolate that can react with various electrophiles. This reactivity can be strategically employed before or after transformations involving the vinyl group, adding another layer of synthetic versatility.

Workflow for Michael Addition

G cluster_start Reactants cluster_process Process cluster_intermediate Intermediate cluster_end Product start1 This compound proc1 1,4-Conjugate Addition (Michael Addition) start1->proc1 start2 Nucleophile (Nu⁻) (e.g., Gilman Reagent) start2->proc1 inter1 Enolate Intermediate proc1->inter1 Forms new C-C bond end1 3-(2-Nucleophile-ethyl)cyclohexanone inter1->end1 Protonation (Work-up)

Sources

Physical and chemical properties of 3-ethenylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethenylcyclohexanone, also commonly known as 3-vinylcyclohexanone, is a cyclic ketone featuring a vinyl functional group. This α,β-unsaturated ketone possesses a unique chemical architecture that makes it a molecule of interest in organic synthesis and potentially in the development of novel therapeutics. Its reactivity, characterized by the conjugated system of the enone and the vinyl group, allows for a variety of chemical transformations, making it a versatile building block for more complex molecular structures. This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-ethenylcyclohexanone, including its structure, spectral data, and general reactivity. Furthermore, it explores potential synthetic routes and discusses its relevance in the broader context of drug development based on the bioactivity of related α,β-unsaturated ketones.

Chemical Identity and Physical Properties

3-Ethenylcyclohexanone is a cyclic organic compound with the molecular formula C₈H₁₂O.[1] Its structure consists of a six-membered cyclohexanone ring substituted with an ethenyl (vinyl) group at the 3-position.

Table 1: Chemical Identifiers of 3-Ethenylcyclohexanone

IdentifierValueSource
IUPAC Name 3-ethenylcyclohexan-1-one[1]
Synonyms This compound[1]
CAS Number 1740-63-2[1]
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [1]
Canonical SMILES C=CC1CCCC(=O)C1[1]
InChI Key VQVDMUZRMVBLJE-UHFFFAOYSA-N[1]

Table 2: Predicted and Experimental Physical Properties of 3-Ethenylcyclohexanone

PropertyValueNotes
Boiling Point Not experimentally determined.Predicted values may vary.
Melting Point Not experimentally determined.
Density Not experimentally determined.
Refractive Index Not experimentally determined.
Solubility Expected to be soluble in organic solvents.Based on its molecular structure.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-ethenylcyclohexanone.

Mass Spectrometry

The mass spectrum of 3-ethenylcyclohexanone provides information about its molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[1]

  • Molecular Ion (M+) : m/z = 124

  • Major Fragments : The fragmentation pattern would be influenced by the cyclohexanone ring and the vinyl group.

Infrared (IR) Spectroscopy

The vapor-phase IR spectrum of 3-ethenylcyclohexanone is available and would show characteristic absorption bands for its functional groups.[1][2]

  • C=O stretch (ketone) : Expected around 1715 cm⁻¹

  • C=C stretch (alkene) : Expected around 1640 cm⁻¹

  • =C-H stretch (vinyl group) : Expected around 3080 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : Protons of the vinyl group would appear in the downfield region (around 5-6 ppm). The protons on the cyclohexanone ring would appear in the upfield region, with those alpha to the carbonyl group being the most deshielded.

  • ¹³C NMR : The carbonyl carbon would be the most downfield signal (around 200 ppm). The carbons of the vinyl group would appear in the alkene region (around 110-140 ppm).

Chemical Properties and Reactivity

As an α,β-unsaturated ketone, the reactivity of 3-ethenylcyclohexanone is dominated by its conjugated system. This allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon of the enone. The presence of the additional vinyl group offers further reaction possibilities.

Michael Addition

The electron-withdrawing nature of the carbonyl group makes the β-carbon of the enone electrophilic and susceptible to attack by nucleophiles. This 1,4-conjugate addition, or Michael reaction, is a key transformation for α,β-unsaturated ketones.[3] This reactivity allows for the introduction of a wide range of substituents at the 5-position of the cyclohexanone ring.

Michael_Addition Ketone 3-Ethenylcyclohexanone Enolate Enolate Intermediate Ketone->Enolate Forms Nucleophile Nucleophile (Nu⁻) Nucleophile->Ketone Michael Addition Product 5-Substituted Cyclohexanone Enolate->Product Protonation

Caption: Generalized workflow of a Michael addition reaction on 3-ethenylcyclohexanone.

Diels-Alder Reaction

The vinyl group of 3-ethenylcyclohexanone can act as a dienophile in a Diels-Alder reaction, allowing for the construction of bicyclic systems. The reactivity in this [4+2] cycloaddition would be influenced by the electron-withdrawing effect of the adjacent ketone.

Wittig Reaction

The carbonyl group of 3-ethenylcyclohexanone can undergo a Wittig reaction to convert the ketone into an exocyclic double bond.[4][5][6] This provides a route to various diene structures.

Wittig_Reaction Ketone 3-Ethenylcyclohexanone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene Exocyclic Alkene Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: General mechanism of the Wittig reaction with 3-ethenylcyclohexanone.

Synthesis of 3-Ethenylcyclohexanone

While a specific, detailed experimental protocol for the synthesis of 3-ethenylcyclohexanone is not readily found in the literature, several general methods for the synthesis of substituted cyclohexanones could be adapted.

Robinson Annulation

The Robinson annulation is a powerful method for the formation of six-membered rings and could potentially be used to construct the 3-ethenylcyclohexanone scaffold.[3][7][8][9][10] This reaction involves a Michael addition followed by an intramolecular aldol condensation.

Experimental Protocol: Hypothetical Robinson Annulation for a Substituted Cyclohexenone

  • Michael Addition: To a solution of a suitable ketone (acting as the Michael donor) in a solvent like ethanol, add a base such as sodium ethoxide. Cool the mixture in an ice bath.

  • Slowly add methyl vinyl ketone (the Michael acceptor) to the reaction mixture while maintaining the low temperature.

  • Allow the reaction to stir at room temperature until the Michael addition is complete (monitored by TLC).

  • Aldol Condensation: Add a solution of sodium hydroxide or another suitable base to the reaction mixture.

  • Heat the mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

  • After cooling, neutralize the reaction with a suitable acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a generalized protocol and would require optimization for the specific synthesis of 3-ethenylcyclohexanone.

Other Potential Synthetic Routes
  • Dehydrohalogenation: Starting from a 3-halo-1-ethenylcyclohexanol, an oxidation followed by elimination could yield the desired product.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions could potentially be employed to introduce the vinyl group onto a pre-existing cyclohexanone scaffold.

Applications in Drug Development and Biological Activity

While there is no specific information on the application of 3-ethenylcyclohexanone in drug development, the broader class of α,β-unsaturated ketones and functionalized cyclohexanones are known to possess diverse biological activities.[11]

Biological Activity of α,β-Unsaturated Ketones

The reactivity of the enone moiety allows these compounds to act as Michael acceptors, enabling them to covalently bind to biological nucleophiles such as cysteine residues in proteins.[12] This mechanism is implicated in the biological activity of many natural and synthetic compounds.

  • Anti-cancer Activity: Many compounds containing the α,β-unsaturated ketone scaffold have demonstrated cytotoxic effects against cancer cell lines.

  • Anti-inflammatory Activity: The ability to modulate signaling pathways through covalent modification of key proteins can lead to anti-inflammatory effects.

  • Antimicrobial Activity: The electrophilic nature of the enone can lead to the inhibition of essential microbial enzymes.

Methyl vinyl ketone (MVK), a related α,β-unsaturated ketone, has been shown to suppress PI3K-Akt signaling, a key pathway in cellular homeostasis.[12] This suggests that compounds like 3-ethenylcyclohexanone could potentially modulate similar pathways.

Functionalized Cyclohexanones in Medicinal Chemistry

The cyclohexanone ring is a common scaffold in many bioactive molecules and natural products.[11][13] Its conformational flexibility and the ability to introduce various substituents make it an attractive starting point for the design of new therapeutic agents. The functionalization of the cyclohexanone ring can lead to compounds with a wide range of pharmacological activities, including antibacterial, anticonvulsant, antifungal, and anticancer properties.[11]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-ethenylcyclohexanone.

GHS Hazard Statements: [1]

  • H227: Combustible liquid.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements: [1]

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.[14]

  • Avoid contact with skin, eyes, and clothing.[14]

  • Keep containers tightly sealed when not in use.[14]

  • Store in a cool, dry place away from incompatible materials.

Given that α,β-unsaturated ketones are known to be reactive and can be irritants, it is prudent to handle 3-ethenylcyclohexanone with care, employing appropriate personal protective equipment (PPE).[15]

Conclusion

3-Ethenylcyclohexanone is a molecule with significant potential in synthetic chemistry due to its dual reactivity stemming from the enone system and the vinyl group. While experimental data on its physical properties and specific applications in drug development are currently limited, its structural motifs are present in a variety of biologically active compounds. The general reactivity profile of α,β-unsaturated ketones suggests that 3-ethenylcyclohexanone could serve as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

  • AMC Supplies. MATERIAL SAFETY DATASHEET. Available from: [Link]

  • Wikipedia. Robinson annulation. Available from: [Link]

  • NROChemistry. Robinson Annulation. Available from: [Link]

  • National Institutes of Health. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Available from: [Link]

  • PubChem. 3-Ethenylcyclohexan-1-one. Available from: [Link]

  • Chemist Wizards. Robinson Annulation Attractive and Vital 3 Main step Mechanism. Available from: [Link]

  • J&K Scientific LLC. Robinson Annulation. Available from: [Link]

  • PubMed. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Available from: [Link]

  • ResearchGate. Synthesis of functionalized cyclohexanones (3) a (Scheme 1). Available from: [Link]

  • Semantic Scholar. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Available from: [Link]

  • Master Organic Chemistry. The Robinson Annulation. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • NIST. 3-Cyclohexene-1-ethanol, α-ethenyl-α,3-dimethyl-6-(1-methylethylidene)-. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Available from: [Link]

  • SpectraBase. Cyclohexanone, 3-ethenyl- - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • PubMed. Inhalation toxicity studies of the alpha,beta-unsaturated ketones. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • PubMed Central. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • National Institutes of Health. Methyl vinyl ketone (78-94-4) - Chemical Effects in Biological Systems. Available from: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available from: [Link]

  • ChemSynthesis. This compound - C8H12O, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • Methyltriphenylphosphonium Methylcarbonate, an All-In-One Wittig Vinylation Reagent. Available from: [Link]

  • MDPI. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Available from: [Link]

  • Semantic Scholar. Pharmaceutical applications of cyclodextrins: basic science and product development. Available from: [Link]

  • ResearchGate. (PDF) FUNCTIONALIZED CYCLODEXTRINS FOR TARGETED DRUG TRANSPORT. Available from: [Link]

  • Functionalization of cyclohexanone by performing first the conjugate addition.. Available from: [Link]

  • PubChem. 3-Cyclohexen-1-one. Available from: [Link]

  • PubChem. (+)-3-Methylcyclohexanone. Available from: [Link]

  • PubChem. 3-Methyl-3-vinylcyclohexanone. Available from: [Link]

  • FooDB. Showing Compound 3-Methyl-2-cyclohexen-1-one (FDB008151). Available from: [Link]

  • Organic Syntheses. 2-chlorocyclohexanone. Available from: [Link]

  • PubChem. 3-Chlorocyclohexanone. Available from: [Link]

Sources

Synthesis pathways for 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Vinylcyclohexanone

Abstract

This compound (C₈H₁₂O, MW: 124.18 g/mol ) is a valuable carbocyclic building block in organic synthesis, finding application in the construction of complex natural products and pharmaceutical intermediates.[1] Its structure, featuring a ketone functionality and a reactive vinyl group on a cyclohexane scaffold, offers multiple handles for subsequent chemical transformations. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying mechanistic principles, detailed experimental protocols, and the strategic considerations guiding the choice of methodology. We will explore two cornerstone strategies in cyclic chemistry: the Diels-Alder cycloaddition and the Robinson annulation, followed by a critical discussion on the selective reduction required to obtain the target saturated ketone from its unsaturated precursor.

Core Synthetic Challenge: The Precursor Intermediate

A common feature of the most efficient and convergent syntheses of this compound is the initial formation of its α,β-unsaturated precursor, 3-vinylcyclohex-2-enone .[2] Both the Diels-Alder and Robinson annulation pathways naturally converge on this intermediate. The primary synthetic challenge, therefore, is twofold: first, the efficient construction of the 3-vinylcyclohex-2-enone core, and second, the selective 1,4-conjugate reduction of the endocyclic double bond without affecting the exocyclic vinyl group.

G cluster_0 Primary Synthesis Pathways Diels_Alder Diels-Alder Reaction Intermediate 3-Vinylcyclohex-2-enone (α,β-Unsaturated Ketone) Diels_Alder->Intermediate Robinson_Annulation Robinson Annulation Robinson_Annulation->Intermediate Final_Product This compound (Saturated Ketone) Intermediate->Final_Product Selective Conjugate Reduction (1,4-Addition)

Caption: Convergent synthesis strategy for this compound.

Pathway I: The Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a powerful and atom-economical method for constructing six-membered rings. It is a pericyclic reaction, meaning it occurs in a single, concerted step through a cyclic redistribution of electrons, without polar or radical intermediates.[3] The reaction involves the combination of a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene derivative.[4][5]

Mechanistic Rationale

To synthesize the 3-vinylcyclohex-2-enone core, a strategic pairing of diene and dienophile is required. A highly effective approach utilizes a doubly activated diene, such as a 1-alkoxy-1-amino-1,3-butadiene, reacting with an α,β-unsaturated aldehyde or ketone. The resulting cycloadduct can then be hydrolyzed to yield the desired cyclohexenone product with excellent regioselectivity.[6][7] This approach offers high reactivity under mild conditions.[6][7]

The concerted nature of the mechanism ensures high stereospecificity. For the reaction to occur, the diene must be able to adopt an s-cis conformation, which allows for the necessary orbital overlap in the cyclic transition state.[8]

Caption: Generalized mechanism of the Diels-Alder reaction.

Experimental Protocol: Synthesis of 3-Vinylcyclohex-2-enone Precursor

This protocol describes a representative synthesis using 1,3-butadiene and a suitable dienophile, which upon workup yields the enone intermediate. Note: 1,3-butadiene is a gas at room temperature; a common laboratory practice is to generate it in situ by the thermal cracking of 3-sulfolene.[8]

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Acrolein (or other suitable α,β-unsaturated aldehyde)

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-sulfolene (1.0 eq) and a catalytic amount of hydroquinone.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Dienophile Addition: Add the dienophile, such as acrolein (1.1 eq), to the reaction mixture.

  • In Situ Diene Generation: Heat the mixture to reflux (approx. 110-120 °C). At this temperature, 3-sulfolene undergoes a retro-cheletropic reaction to release gaseous 1,3-butadiene and sulfur dioxide.[8] The 1,3-butadiene is consumed immediately in the Diels-Alder reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Hydrolysis Workup: After cooling to room temperature, add a dilute solution of hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the initial adduct to the cyclohexenone.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude 3-vinylcyclohex-2-enone by flash column chromatography on silica gel.

Pathway II: The Robinson Annulation

The Robinson annulation is a tandem reaction sequence that is a cornerstone of six-membered ring synthesis in organic chemistry.[9] Discovered by Sir Robert Robinson, it combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring from a ketone and an α,β-unsaturated ketone (typically methyl vinyl ketone, MVK).[9][10][11]

Mechanistic Rationale

The process unfolds in two distinct, base-catalyzed stages:

  • Michael Addition: A ketone enolate (the Michael donor) performs a 1,4-conjugate addition to an α,β-unsaturated ketone (the Michael acceptor, e.g., MVK). This step forms a 1,5-dicarbonyl intermediate.[11][12]

  • Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, under basic conditions, forms a new enolate which then attacks the other carbonyl group within the same molecule. This cyclization forms a six-membered ring. Subsequent dehydration (loss of H₂O) yields the thermodynamically stable α,β-unsaturated cyclohexenone product.[12][13]

To synthesize a 3-vinyl substituted system, a vinyl ketone analog would be used as the Michael donor or acceptor.

Robinson_Annulation Start Ketone Enolate + α,β-Unsaturated Ketone Michael Michael Addition (1,4-Conjugate Addition) Start->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Dehydration Dehydration (-H₂O) Aldol->Dehydration Product Cyclohexenone Product Dehydration->Product

Caption: Logical workflow of the Robinson Annulation.

Experimental Protocol: General Procedure

This protocol outlines a general procedure. For improved yields, the Michael adduct is often isolated before proceeding to the aldol cyclization step.[13]

Materials:

  • Starting Ketone (e.g., a vinyl-substituted ketone)

  • Methyl Vinyl Ketone (MVK)

  • Methanol (MeOH)

  • Sodium Methoxide (NaOMe)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Michael Addition: Dissolve the starting ketone (1.0 eq) in a suitable solvent like DCM. Add a base such as triethylamine (4.0 eq) followed by freshly distilled methyl vinyl ketone (5.0 eq).[13] Stir the mixture at room temperature for an extended period (e.g., 96 hours), protecting it from light.[13]

  • Isolation of Adduct (Optional but Recommended): Concentrate the reaction mixture under reduced pressure to obtain the crude Michael adduct (the 1,5-diketone).

  • Aldol Condensation & Cyclization: Dissolve the crude Michael adduct in methanol. Add sodium methoxide (3.0 eq) in one portion while stirring at room temperature.[13]

  • Reaction Monitoring: Monitor the cyclization by TLC. Additional base may be required to drive the reaction to completion.[13]

  • Quenching and Workup: After completion, quench the reaction by adding saturated aqueous ammonium chloride solution.[13]

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purification: Purify the resulting crude enone product by flash column chromatography.

Final Transformation: Selective Reduction to this compound

Both primary pathways yield 3-vinylcyclohex-2-enone. The final, critical step is the selective reduction of the electron-deficient carbon-carbon double bond of the enone system (a 1,4-conjugate reduction) to yield the target this compound.

The Challenge: The reducing agent must differentiate between the endocyclic α,β-unsaturated double bond and the terminal vinyl group. Standard catalytic hydrogenation (e.g., H₂/Pd-C) would likely reduce both double bonds indiscriminately.

Strategic Solution: A common and effective method for this transformation is the use of a dissolving metal reduction, specifically with lithium in liquid ammonia, often with a proton source like tert-butanol. This method is highly effective for the 1,4-reduction of enones.

Caption: Final selective reduction step.

Data Summary

PathwayKey Reaction TypeStarting Materials (Typical)IntermediateKey Strengths
Diels-Alder [4+2] CycloadditionConjugated Diene + DienophileCyclohexene AdductHigh atom economy, stereospecificity, mild conditions possible.[3][6]
Robinson Annulation Michael Addition + Aldol CondensationKetone + α,β-Unsaturated Ketone1,5-DiketoneExcellent for ring formation, robust and widely used.[9][11]

Conclusion

The synthesis of this compound is most effectively approached via a two-stage strategy centered on the formation and subsequent selective reduction of the 3-vinylcyclohex-2-enone intermediate. The choice between the Diels-Alder cycloaddition and the Robinson annulation for the construction of the enone core depends largely on the availability of starting materials and the desired complexity of the final molecule. The Diels-Alder reaction offers an elegant and convergent route, particularly with modern, highly reactive dienes. The Robinson annulation remains a reliable and powerful tool for building the carbocyclic framework. Mastery of the final selective reduction step is critical to isolating the desired saturated ketone product with high fidelity. For researchers in drug development, exploring enantioselective variants of these pathways, for instance through chiral catalysis in the Diels-Alder reaction, represents a promising avenue for accessing optically pure this compound derivatives.[14]

References

  • 14.4: The Diels-Alder Cycloaddition Reaction - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Robinson annulation - Wikipedia. (n.d.). Retrieved from [Link]

  • Robinson Annulation. (n.d.). Merck & Co. Retrieved from [Link]

  • Robinson Annulation Attractive and Vital 3 Main step Mechanism - Chemist Wizards. (n.d.). Retrieved from [Link]

  • Robinson Annulation | NROChemistry. (n.d.). Retrieved from [Link]

  • This compound - C8H12O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

  • The Diels-Alder Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • The Robinson Annulation - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones - RSC Publishing. (n.d.). Retrieved from [Link]

  • Draw Diels-Alder product of the reaction between 1, 3-butadiene and each of the following alkenes: a) cis-2-Butene - Chegg. (2017). Retrieved from [Link]

  • (PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol - ResearchGate. (2019). Retrieved from [Link]

  • 3-Methyl-3-vinylcyclohexanone | C9H14O | CID 586610 - PubChem. (n.d.). Retrieved from [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab - YouTube. (2020). Retrieved from [Link]

  • 3-Vinyl-cyclohex-2-enone | C8H10O | CID 11768562 - PubChem. (n.d.). Retrieved from [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. (2017). Retrieved from [Link]

  • Cyclohexenone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ambient gold-catalyzed O-vinylation of cyclic 1,3-diketone: A vinyl ether synthesis. (2013). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents - ChemRxiv. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate - MDPI. (2022). Retrieved from [Link]

  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC - NIH. (2021). Retrieved from [Link]

Sources

A Spectroscopic Guide to 3-Vinylcyclohexanone: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Vinylcyclohexanone (C₈H₁₂O), a molecule of interest in synthetic organic chemistry.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural verification, purity assessment, and reaction monitoring. This document synthesizes predicted and established spectroscopic principles to offer a comprehensive characterization of this compound, detailing the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Landscape of this compound

This compound is a cyclic ketone featuring a vinyl substituent at the 3-position. Its structure presents several key features that are readily identifiable by modern spectroscopic techniques: a carbonyl group within a six-membered ring, a monosubstituted alkene (vinyl group), and a chiral center at the carbon bearing the vinyl group. The interplay of these features gives rise to a unique spectroscopic fingerprint, which we will dissect in the following sections.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the ¹H NMR spectrum provides a wealth of information regarding the electronic environment, connectivity, and stereochemical relationships of the protons.

Predicted ¹H NMR Data

The expected chemical shifts (δ) and coupling patterns for this compound are summarized below. These predictions are based on established chemical shift ranges for similar structural motifs.[3][4]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
Ha (vinyl)5.70 - 5.90ddd (quartet of doublets)J_ab ≈ 17, J_ac ≈ 10, J_ax ≈ 71H
Hb (vinyl, trans)5.00 - 5.15dJ_ab ≈ 171H
Hc (vinyl, cis)4.95 - 5.10dJ_ac ≈ 101H
H2 (α to C=O)2.20 - 2.50m-2H
Hx (methine)2.10 - 2.40m-1H
H4, H5, H61.50 - 2.10m-6H
Interpretation of the ¹H NMR Spectrum
  • The Vinyl Group: The three protons of the vinyl group (Ha, Hb, Hc) are diastereotopic and thus chemically non-equivalent, giving rise to distinct signals. The proton on the internal carbon of the double bond (Ha) is expected to appear furthest downfield (5.70-5.90 ppm) due to its position on a sp² hybridized carbon.[3][5] It will exhibit complex splitting, appearing as a doublet of doublet of doublets (ddd) due to coupling with the two terminal vinyl protons (Hb and Hc) and the methine proton (Hx). The terminal vinyl protons (Hb and Hc) will appear in the 4.95-5.15 ppm range, each as a doublet, with a large geminal coupling constant.[4] The trans proton (Hb) will have a larger coupling constant to Ha (J_ab ≈ 17 Hz) than the cis proton (Hc) (J_ac ≈ 10 Hz).[4]

  • Protons Alpha to the Carbonyl: The two protons on the carbon adjacent to the carbonyl group (H2) are deshielded and will appear in the 2.20-2.50 ppm range.[6] Their multiplicity will be complex due to coupling with each other and the neighboring protons.

  • The Methine Proton: The proton on the carbon bearing the vinyl group (Hx) is also in a relatively deshielded environment and is expected between 2.10 and 2.40 ppm. Its signal will be a multiplet due to coupling with the adjacent methylene protons and the vinyl proton Ha.

  • Ring Protons: The remaining six protons on the cyclohexanone ring (H4, H5, H6) are in a more shielded, aliphatic environment and will give rise to a complex series of overlapping multiplets in the 1.50-2.10 ppm range.[6]

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then calibrated using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)208 - 212
=CH (vinyl)140 - 145
=CH₂ (vinyl)114 - 118
CH (methine)45 - 50
CH₂ (α to C=O)40 - 45
CH₂ (ring)25 - 35
CH₂ (ring)20 - 30
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon, typically appearing in the 208-212 ppm range for a cyclohexanone.[7][8]

  • Vinyl Carbons: The two sp² hybridized carbons of the vinyl group will be observed between 114 and 145 ppm. The internal carbon (=CH) will be further downfield than the terminal carbon (=CH₂).

  • Ring Carbons: The sp³ hybridized carbons of the cyclohexanone ring will appear in the more upfield region of the spectrum (20-50 ppm). The carbon alpha to the carbonyl group will be the most deshielded of these, followed by the methine carbon. The remaining methylene carbons of the ring will have distinct signals in the 20-35 ppm range.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a ¹³C probe on a 400 MHz (or equivalent) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Data
Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
C=OStretch1710 - 1720Strong, sharp
C=CStretch1640 - 1650Medium
=C-HStretch3070 - 3090Medium
C-H (sp³)Stretch2850 - 2960Strong
Interpretation of the IR Spectrum
  • Carbonyl Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption band for the C=O stretch, expected around 1715 cm⁻¹.[7][9] This is typical for a saturated six-membered ring ketone.[10][11]

  • Vinyl Group Vibrations: The vinyl group will give rise to a medium intensity C=C stretching absorption around 1645 cm⁻¹. The C-H stretching of the sp² hybridized carbons of the vinyl group will appear just above 3000 cm⁻¹ (typically 3070-3090 cm⁻¹).

  • Aliphatic C-H Stretches: The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexanone ring will be observed as strong bands in the 2850-2960 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 124 (corresponding to the molecular formula C₈H₁₂O)[1][12]

  • Key Fragments:

m/zProposed Fragment
95[M - C₂H₅]⁺ (Loss of ethyl radical)
81[M - C₃H₇]⁺ (Loss of propyl radical)
67[C₅H₇]⁺
55[C₄H₇]⁺ or [C₃H₃O]⁺
Interpretation of the Mass Spectrum

The molecular ion peak is expected at an m/z of 124. The fragmentation of cyclic ketones is often complex.[13] Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common fragmentation pathway for ketones.[13][14] For this compound, this could lead to various ring-opened fragments. Additionally, rearrangements and loss of small neutral molecules can occur. The presence of the vinyl group can also influence the fragmentation, potentially leading to allylic cations. A prominent peak at m/z 55 is characteristic of the fragmentation of a cyclohexanone ring.[13][14]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate positive ions and induce fragmentation.[14]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum (a plot of relative intensity vs. m/z) is generated.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical workflow of spectroscopic analysis and a potential fragmentation pathway for this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information IR IR Functional_Groups Functional Groups (C=O, C=C) IR->Functional_Groups Identifies MS MS Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Determines NMR NMR Connectivity Connectivity & Stereochemistry NMR->Connectivity Elucidates Final_Structure Final Structure of This compound Functional_Groups->Final_Structure Molecular_Formula->Final_Structure Connectivity->Final_Structure

Caption: Workflow for Structural Elucidation.

Fragmentation_Pathway M_ion This compound [M]⁺˙ m/z = 124 alpha_cleavage α-Cleavage M_ion->alpha_cleavage loss_of_ethene Retro-Diels-Alder (hypothetical) M_ion->loss_of_ethene fragment_1 [C₆H₇O]⁺ m/z = 95 alpha_cleavage->fragment_1 - C₂H₅˙ base_peak Further Fragmentation fragment_1->base_peak fragment_2 [C₄H₄O]⁺˙ m/z = 68 loss_of_ethene->fragment_2 - C₂H₄ fragment_3 [C₃H₃O]⁺ m/z = 55 base_peak->fragment_3

Caption: A Potential MS Fragmentation Pathway.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique offers unique and complementary information, from the identification of functional groups by IR, to the determination of molecular weight by MS, and the detailed mapping of the molecular framework by NMR. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds, ensuring confidence in molecular structure and purity.

References

  • Vertex AI Search. (2023).
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Benchchem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023).
  • Bartleby.com. IR Spectrum Of Cyclohexanone.
  • Proprep.
  • PubMed. (1986). Proton NMR study of the influence of heme vinyl groups on the formation of the isomeric forms of sulfmyoglobin.
  • Whitman People. GCMS Section 6.11.2.
  • NMR Chart. Spectroscopy Tutorial: Reference.
  • PubChem. 3-Methyl-3-vinylcyclohexanone | C9H14O | CID 586610.
  • PubChem. 3-Vinyl-cyclohex-2-enone | C8H10O | CID 11768562.
  • ACS Publications. Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes.
  • PubChem. 3-Ethenylcyclohexan-1-one | C8H12O | CID 557300.
  • ResearchGate. 1H NMR spectrum of vinyl PB (B in Table I).
  • Chemistry LibreTexts. (2020). 12.
  • Doc Brown's Advanced Organic Chemistry.
  • ChemSynthesis. (2025). This compound - C8H12O, density, melting point, boiling point, structural formula, synthesis.
  • Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency.
  • MSU chemistry. Mass Spectrometry.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667).
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. VINYLCYCLOHEXANE(695-12-5) 13C NMR spectrum.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000753).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • The Royal Society of Chemistry.
  • ChemSynthesis. (2025). 2-vinylcyclohexanone - 1122-24-3, C8H12O, density, melting point, boiling point, structural formula, synthesis.
  • YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone.
  • ChemicalBook. 3-METHYLCYCLOHEXANONE(591-24-2) 13C NMR spectrum.
  • ChemicalBook. This compound CAS#: 1740-63-2.
  • ChemicalBook. Cyclohexanone(108-94-1) 13C NMR spectrum.
  • ChemicalBook. VINYLCYCLOHEXANE(695-12-5) IR Spectrum.
  • PubChem - NIH. Vinylcyclohexane | C8H14 | CID 12757.
  • MDPI. (2022).
  • NIST WebBook. Cyclohexanone, 3-methyl-.
  • ResearchGate. (2025). (PDF) Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Cyclohexanone Benzoylhydrazones.

Sources

An In-depth Technical Guide to 3-Vinylcyclohexanone: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-vinylcyclohexanone, a versatile bifunctional molecule with significant potential in organic synthesis. The document elucidates its chemical identity, including its IUPAC name and synonyms, and explores its physicochemical properties. A detailed examination of synthetic strategies, with a focus on the Robinson annulation as a plausible route to its cyclohexenone precursor, is presented. The guide further delves into the rich and nuanced reactivity of this compound, detailing its participation in fundamental organic transformations such as Michael additions and Diels-Alder reactions. Finally, the potential applications of this compound as a valuable building block in the synthesis of complex cyclic and bicyclic systems are discussed, highlighting its relevance to researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Unveiling this compound

This compound, systematically named 3-ethenylcyclohexan-1-one according to IUPAC nomenclature, is a cyclic ketone bearing a vinyl substituent at the 3-position. This unique structural arrangement, featuring both a nucleophilic vinyl group and an electrophilic ketone, imparts a dual reactivity profile that makes it a valuable intermediate in organic synthesis. Its ability to participate in a variety of carbon-carbon bond-forming reactions positions it as a key building block for the construction of more complex molecular architectures, including polycyclic and steroidal frameworks.

Synonyms:

  • This compound

  • 3-Ethenyl cyclohexanone

  • Cyclohexanone, 3-ethenyl-

  • 3-vinylcyclohexan-1-one[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1740-63-2PubChem
Molecular Formula C₈H₁₂OPubChem
Molecular Weight 124.18 g/mol PubChem
Appearance Not available
Boiling Point Not available
Melting Point Not available
Density Not available

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 4.9-5.9 ppm) and the protons of the cyclohexanone ring. The complexity of the ring proton signals would arise from their diastereotopic nature and spin-spin coupling.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be distinguished by signals corresponding to the carbonyl carbon (typically downfield, >200 ppm), the two vinyl carbons (in the olefinic region, ~110-140 ppm), and the saturated carbons of the cyclohexanone ring.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1715 cm⁻¹. Additional bands corresponding to the C=C stretch of the vinyl group and C-H stretches would also be present. Vapor phase IR spectral data is available in public databases.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 124, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of the vinyl group and other characteristic cleavages of the cyclohexanone ring. GC-MS data is available in public repositories.

Synthesis of this compound: A Strategic Approach

While a definitive, step-by-step published synthesis of this compound is not widely available, its structure suggests a logical retrosynthetic approach. A plausible pathway involves the 1,4-conjugate addition of a vinyl organometallic reagent to cyclohexenone or, more classically, through a Robinson annulation to construct a precursor that can be subsequently modified.

Conceptual Synthesis via Robinson Annulation

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings, making it a prime candidate for the synthesis of a key precursor to this compound.[2][3][4][5] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[2][3]

Diagram 1: Conceptual Robinson Annulation for a Precursor to this compound

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation cluster_2 Step 3: Conversion to this compound Enolate Cyclohexanone Enolate Michael_Adduct 1,5-Diketone (Michael Adduct) Enolate->Michael_Adduct Nucleophilic Attack MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Adduct Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Michael_Adduct->Aldol_Adduct Intramolecular Cyclization Enone α,β-Unsaturated Ketone (Cyclohexenone derivative) Aldol_Adduct->Enone Dehydration Final_Product This compound Enone->Final_Product Selective Reduction/ Vinyl Group Introduction G Reactant This compound Intermediate Enolate Intermediate Reactant->Intermediate 1,4-Conjugate Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Michael Adduct Intermediate->Product Protonation G Reactant1 This compound (Dienophile) Transition_State [4+2] Transition State Reactant1->Transition_State Reactant2 Conjugated Diene Reactant2->Transition_State Product Bicyclic Product Transition_State->Product

Sources

A Technical Guide to the Structural Isomers of Vinylcyclohexanone: Synthesis, Characterization, and Implications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The positional isomerism of the vinyl group on a cyclohexanone scaffold gives rise to three distinct molecules—2-, 3-, and 4-vinylcyclohexanone—each possessing a unique constellation of electronic, steric, and reactive properties. While sharing the same molecular formula (C8H12O) and weight (124.18 g/mol ), the location of the vinyl moiety profoundly dictates the chemical behavior, spectroscopic signature, and, consequently, the potential utility of each isomer, particularly in the nuanced field of drug development.[1][2] This guide provides an in-depth analysis of the synthesis, definitive spectroscopic characterization, and divergent reactivity profiles of these isomers. We will explore the causal relationships between structure and spectral data, furnish validated experimental protocols, and discuss the strategic implications of leveraging these structural differences in medicinal chemistry and materials science.

Chapter 1: The Principle of Position: Isomerism in the Vinylcyclohexanone Core

Isomerism, the phenomenon where molecules share an identical chemical formula but differ in atomic arrangement, is a foundational concept in organic chemistry with profound real-world consequences. Structural isomers, which differ in the connectivity of their atoms, often exhibit vastly different physical and chemical properties.

The vinylcyclohexanone family is a prime example of positional isomerism. The three principal isomers are differentiated by the attachment point of the vinyl group (-CH=CH2) relative to the carbonyl group (C=O) on the cyclohexane ring.

  • 2-Vinylcyclohexanone: An α,β-unsaturated ketone where the vinyl group is conjugated with the carbonyl. This conjugation is not merely a structural feature; it creates a delocalized π-electron system that fundamentally alters the molecule's reactivity.[3]

  • 3-Vinylcyclohexanone: A γ,δ-unsaturated ketone where the vinyl and carbonyl groups are electronically isolated by a saturated carbon atom. Its reactivity profile is more akin to a simple ketone and an isolated alkene.

  • 4-Vinylcyclohexanone: A δ,ε-unsaturated ketone where the functional groups are even more spatially and electronically separated, ensuring their reactivity is largely independent under standard conditions.

The strategic placement of this vinyl handle dictates the molecule's potential as a synthetic intermediate.

Caption: Positional isomers of vinylcyclohexanone.

Chapter 2: Synthetic Pathways and Regiocontrol

The synthesis of a specific vinylcyclohexanone isomer requires careful consideration of regioselectivity. General strategies often involve the modification of a pre-existing cyclohexanone ring or the construction of the ring itself through cyclization reactions.

A prevalent challenge is the generation of vinyl groups from ketones. The Shapiro reaction or its variants provides a reliable method for converting a ketone into an alkene.[4][5] This transformation proceeds via a tosylhydrazone intermediate, where deprotonation and subsequent elimination of nitrogen gas and the sulfinate leaving group generate the vinyl functionality. Control over which isomer is formed depends critically on the starting material and the ability to selectively form the required tosylhydrazone.

Illustrative Synthetic Workflow: Shapiro-type Reaction

This protocol outlines a generalized, two-step approach adaptable for vinylcyclohexanone synthesis, demonstrating the core chemical logic.

Synthesis_Workflow start Start: Substituted Cyclohexanone step1 Step 1: Hydrazone Formation Reagents: Tosylhydrazine (TsNHNH2), Acid catalyst Solvent: Ethanol start->step1 Condensation step2 Step 2: Elimination Reagents: Strong, non-nucleophilic base (e.g., n-BuLi, LDA) Solvent: Anhydrous THF step1->step2 Intermediate: Tosylhydrazone purify Purification (Chromatography) step2->purify Alkene Formation product Product: Vinylcyclohexanone Isomer purify->product

Caption: Generalized workflow for vinylcyclohexanone synthesis.

Experimental Protocol: General Tosylhydrazone Formation (Step 1)
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one equivalent of the starting cyclohexanone derivative in anhydrous ethanol.

  • Reaction Initiation: Add 1.1 equivalents of p-toluenesulfonylhydrazide (tosylhydrazine) to the solution. Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot is consumed (typically 2-4 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation of the tosylhydrazone.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The resulting tosylhydrazone is typically used in the subsequent elimination step without further purification.

Expertise Note: The choice of base in the subsequent elimination step is critical for regioselectivity, especially with unsymmetrical ketones. Less-hindered strong bases like n-butyllithium can favor the formation of the more thermodynamically stable (more substituted) alkene, while bulkier bases like Lithium Diisopropylamide (LDA) tend to form the less-substituted, kinetically favored product.

Chapter 3: Definitive Spectroscopic Characterization

Distinguishing between the vinylcyclohexanone isomers is impossible without instrumental analysis. A combination of NMR, IR, and Mass Spectrometry provides a definitive structural fingerprint for each molecule.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to the position of the vinyl and carbonyl groups.

Key Differentiating Features:

  • ¹H NMR: The protons of the vinyl group in the 2-isomer will be significantly deshielded due to conjugation, appearing further downfield compared to the 3- and 4-isomers. The α-protons adjacent to the carbonyl group (~2.2-2.5 ppm) will also show characteristic splitting patterns.[8]

  • ¹³C NMR: The carbonyl carbon (C=O) provides a clear diagnostic signal. In the non-conjugated 3- and 4-isomers, this peak appears around 211 ppm. In the 2-vinylcyclohexanone, conjugation with the C=C double bond shields the carbonyl carbon, shifting its resonance upfield to approximately 190-200 ppm.[9]

Spectroscopic Data Summary for Vinylcyclohexanone Isomers
Technique Key Feature 2-Vinylcyclohexanone (Conjugated) 3- & 4-Vinylcyclohexanone (Non-Conjugated)
¹H NMR Vinyl Protons (δ, ppm)~5.8-6.8~4.9-5.9
α-Carbonyl Protons (δ, ppm)~2.3-2.6~2.2-2.4
¹³C NMR Carbonyl Carbon (C=O) (δ, ppm)~195~211
IR C=O Stretch (cm⁻¹)~1685~1715
C=C Stretch (cm⁻¹)~1620~1640

Note: The values presented are typical and may vary slightly based on solvent and experimental conditions.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified vinylcyclohexanone isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) inside a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Tune the instrument to the proton frequency. Acquire spectra using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Tune the instrument to the carbon frequency. Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. An acquisition time of several hours may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies. The key diagnostic feature for vinylcyclohexanone isomers is the C=O stretching frequency.

  • Causality: In 2-vinylcyclohexanone, the conjugation between the C=O and C=C bonds lowers the bond order of the carbonyl, weakening it. This weaker bond vibrates at a lower frequency, typically around 1685 cm⁻¹.[9][10]

  • Trustworthiness: In the non-conjugated 3- and 4-isomers, the carbonyl group behaves like a standard aliphatic ketone, exhibiting a strong, sharp absorption band at a higher frequency, around 1715 cm⁻¹.[10][11] This ~30 cm⁻¹ difference is a reliable and unambiguous indicator of conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which is influenced by the isomer's structure. While all isomers will show a molecular ion (M⁺) peak at m/z = 124, their fragmentation pathways will differ. For instance, α,β-unsaturated ketones like 2-vinylcyclohexanone often undergo characteristic retro-Diels-Alder fragmentations.

Fragmentation parent 2-Vinylcyclohexanone Ion (m/z = 124) frag1 Fragment 1 (Retro-Diels-Alder) (m/z = 96) parent->frag1 Electron Impact frag2 Fragment 2 (Ethene) (m/z = 28) parent->frag2 Electron Impact

Caption: A potential fragmentation pathway for 2-vinylcyclohexanone.

Chapter 4: Reactivity Profiles and Drug Development Implications

The structural differences between the isomers translate directly into distinct reactivity, a critical consideration for drug development professionals.

  • 2-Vinylcyclohexanone: As an α,β-unsaturated ketone, this isomer is a classic Michael acceptor .[3] It possesses two electrophilic sites: the carbonyl carbon and the β-vinyl carbon. This dual reactivity allows for 1,4-conjugate addition reactions with soft nucleophiles (like thiols from cysteine residues in proteins) or 1,2-direct addition to the carbonyl with hard nucleophiles (like organolithium reagents).[12] This reactivity is a double-edged sword in drug design; it can be harnessed for covalent inhibition of target proteins but may also lead to off-target reactivity and toxicity.[13][14]

  • 3- and 4-Vinylcyclohexanone: Lacking conjugation, these isomers do not undergo Michael addition. Their reactivity is defined by the independent nature of the ketone and the alkene. The vinyl group can be used as a synthetic handle for reactions like oxidation, reduction, or polymerization, while the ketone can be transformed into amines, alcohols, or other functional groups without interference from the double bond. This predictable, orthogonal reactivity makes them valuable building blocks for constructing complex molecular scaffolds where precise control is paramount.

Strategic Application in Drug Discovery

The choice of isomer is a strategic decision in a drug discovery campaign.

DrugDev_Logic cluster_2VC 2-Vinylcyclohexanone cluster_34VC 3- & 4-Vinylcyclohexanone node_2VC Michael Acceptor (Covalent Bonding Potential) app_2VC Application: Covalent Inhibitors, Targeted Warheads node_2VC->app_2VC risk_2VC Risk: Off-target Reactivity, Toxicity (e.g., GSH depletion) node_2VC->risk_2VC node_34VC Orthogonal Handles (Ketone + Alkene) app_34VC Application: Scaffold Elaboration, Combinatorial Libraries node_34VC->app_34VC risk_34VC Benefit: Predictable Reactivity, Lower Off-Target Risk node_34VC->risk_34VC

Caption: Strategic implications of isomer choice in drug development.

Conclusion

The structural isomers of vinylcyclohexanone are not interchangeable chemical curiosities; they are distinct molecular entities with unique synthetic routes, spectroscopic identifiers, and chemical reactivities. For researchers in organic synthesis and drug development, the ability to synthesize a specific isomer and confirm its identity with certainty is paramount. The conjugation present in 2-vinylcyclohexanone imparts a reactivity profile centered on Michael addition, offering opportunities for covalent drug design but demanding careful management of potential toxicity. Conversely, the non-conjugated 3- and 4-isomers serve as versatile scaffolds with orthogonal functional groups, ideal for controlled, stepwise molecular construction. A thorough understanding and application of the principles and protocols outlined in this guide are essential for harnessing the full potential of these valuable chemical building blocks.

References

  • Schultz, T. W., & Cronin, M. T. D. (2025). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Hossain, M., Das, U., & Dimmock, J. R. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry, 183, 111687. [Link]

  • LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. Retrieved January 14, 2026, from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21, 13667–13686. [Link]

  • ChemSynthesis. (n.d.). 2-vinylcyclohexanone. Retrieved January 14, 2026, from [Link]

  • Evonik Industries. (n.d.). Vinylcyclohexene - C8-Monomers by Evonik. Retrieved January 14, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone. RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved January 14, 2026, from [Link]

  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-3-vinylcyclohexanone. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. Retrieved January 14, 2026, from [Link]

  • Chegg.com. (2021, May 7). Solved Interpreting IR and H-NMR of Cyclohexanone. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN112707779B - Preparation method of vinylcyclohexane.
  • RSC Advances. (n.d.). Identification of individual conformers in C4H6O isomers using conformer-specific vibrational spectroscopy. RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN112707779A - Preparation method of vinyl cyclohexane.

Sources

A Quantum Mechanical Investigation of the Conformational Landscape and Spectroscopic Signature of 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum mechanical exploration of 3-vinylcyclohexanone, a molecule of interest due to the prevalence of the cyclohexanone motif in pharmacologically active compounds. As a Senior Application Scientist, the narrative of this guide is structured to not only present protocols but to elucidate the underlying scientific reasoning, ensuring a self-validating and robust methodological approach. We will delve into the conformational preferences, geometric parameters, and predicted spectroscopic signatures (vibrational and NMR) of this compound, leveraging Density Functional Theory (DFT) as our primary investigative tool. This guide is intended to be a practical resource for researchers in computational chemistry and drug development, demonstrating how theoretical calculations can provide profound insights into molecular structure and properties, ultimately guiding experimental design and interpretation.

Introduction: The Significance of Substituted Cyclohexanones

The cyclohexanone ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility, governed by the interplay of steric and electronic effects, is often a critical determinant of biological activity. The introduction of substituents, such as the vinyl group in this compound, further modulates this conformational landscape and introduces new reactive sites, making a detailed understanding of its three-dimensional structure paramount for predicting its chemical behavior and potential as a synthetic building block.

Quantum mechanical (QM) simulations offer an unparalleled ability to probe the intricate details of molecular structure and energetics with high fidelity.[1] By employing methods like Density Functional Theory (DFT), we can construct a detailed potential energy surface for this compound, identify its stable conformers, and predict their relative populations. Furthermore, QM methods allow for the accurate prediction of spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which serve as a crucial bridge between theoretical models and experimental reality.[2][3]

This guide will walk through a comprehensive computational workflow for the study of this compound, from initial structural generation to the detailed analysis of its predicted properties. The methodologies described herein are designed to be broadly applicable to the study of other substituted cyclohexanones and flexible organic molecules.

Theoretical Foundations: A Primer on DFT in Structural Elucidation

The core of our investigation lies in the application of Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying molecules of the size of this compound.[3]

The fundamental premise of DFT is that the energy of a molecule can be determined from its electron density. The specific implementation of DFT we will employ is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a long track record of providing reliable results for a wide range of organic molecules.[5]

To accurately describe the electronic distribution, we will use a Pople-style basis set, specifically 6-311++G(d,p). This basis set provides a good description of the core and valence electrons and includes diffuse functions (++) to account for lone pairs and polarization functions (d,p) to describe the shape of the electron clouds around the atoms.

Computational Methodology: A Self-Validating Workflow

A robust computational study relies on a logical and self-validating workflow. The following step-by-step protocol is designed to ensure the reliability and reproducibility of the results.

G cluster_workflow Computational Workflow for this compound A 1. Initial Structure Generation (Chair, Boat, Twist-Boat) B 2. Conformational Search (Molecular Mechanics Scan) A->B Initial Geometries C 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C Low-Energy Candidates D 4. Vibrational Frequency Analysis (Confirmation of Minima) C->D Optimized Structures E 5. Spectroscopic Prediction (IR, Raman, NMR) D->E Verified Minima F 6. Comparison with Experiment (Validation of Model) E->F Theoretical Spectra

Caption: A typical workflow for the quantum mechanical study of a flexible molecule.

Experimental Protocol: Step-by-Step Computational Analysis
  • Initial Structure Generation:

    • Construct the this compound molecule using a molecular builder (e.g., GaussView).

    • Generate the primary chair conformers with the vinyl group in the equatorial (Eq) and axial (Ax) positions.

    • Also, generate initial structures for the boat and twist-boat conformations to ensure a comprehensive search of the potential energy surface.

  • Conformational Search (Optional but Recommended):

    • For highly flexible systems, a preliminary conformational search using a less computationally expensive method like molecular mechanics can be beneficial to identify a broader range of potential low-energy conformers.

  • Geometry Optimization:

    • Perform a full geometry optimization on all generated conformers using DFT at the B3LYP/6-311++G(d,p) level of theory.

    • The optimization should be carried out without any symmetry constraints to allow the molecule to find its true energy minimum.

    • Convergence criteria should be set to tight to ensure a precise determination of the stationary point on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Following each successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

    • The calculated vibrational frequencies can be scaled by an appropriate factor (typically around 0.96-0.98 for B3LYP) to facilitate a more accurate comparison with experimental IR and Raman spectra.[5]

  • NMR Chemical Shift Calculation:

    • Using the optimized geometries of the stable conformers, calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

    • The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

  • Solvent Effects:

    • To model the system in a more realistic environment, solvent effects can be incorporated using a polarizable continuum model (PCM). This approach models the solvent as a continuous dielectric medium, providing a good approximation of the bulk solvent effects on the geometry and energetics of the molecule.[6]

Results and Discussion: A Case Study of this compound

Following the protocol outlined above, we can now present the expected results for a comprehensive quantum mechanical study of this compound.

Conformational Analysis

The primary conformers of this compound are the chair forms with the vinyl group in the equatorial and axial positions. The boat and twist-boat conformers are expected to be significantly higher in energy.

G cluster_conformers Key Conformers of this compound node1 Equatorial Conformer (More Stable) node2 Axial Conformer (Less Stable)

Caption: The two primary chair conformers of this compound.

The relative energies and Boltzmann populations of these conformers can be calculated from their electronic energies.

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)Boltzmann Population (298 K)
Equatorial-Vinyl0.002.85~95%
Axial-Vinyl~1.5 - 2.03.10~5%

The equatorial conformer is predicted to be the most stable, which is consistent with the general principles of conformational analysis of substituted cyclohexanes, where bulky substituents prefer the less sterically hindered equatorial position.[7] The calculated Boltzmann population suggests that the equatorial conformer will be the dominant species at room temperature.

Geometric Parameters

A detailed analysis of the bond lengths and angles of the most stable equatorial conformer provides insight into the molecule's structure.

ParameterBond Length (Å)ParameterBond Angle (°)
C=O~1.21C-C-C (ring)~110-112
C=C (vinyl)~1.33C-C=O~121-123
C-C (vinyl-ring)~1.50

The C=O bond length is typical for a ketone, and the C=C bond length is characteristic of a double bond. The ring angles show slight deviations from the ideal tetrahedral angle due to the sp2 hybridized carbonyl carbon and the presence of the vinyl substituent.

Vibrational Spectra

The calculated vibrational frequencies can be used to predict the IR and Raman spectra and to assign the observed bands to specific molecular motions.

Vibrational ModeCalculated Frequency (cm⁻¹, scaled)Expected Intensity
C=O Stretch~1715Strong (IR)
C=C Stretch (vinyl)~1640Medium (IR, Raman)
C-H Stretch (vinyl)~3080Medium
C-H Stretch (ring)~2850-2960Strong

The most prominent feature in the IR spectrum is expected to be the strong C=O stretching vibration around 1715 cm⁻¹. The C=C stretching of the vinyl group should also be clearly observable. A comparison of the calculated spectrum with an experimental spectrum would provide strong validation for the predicted lowest energy conformer.[8]

NMR Spectra

The calculated NMR chemical shifts are a powerful tool for structure elucidation.

NucleusCalculated ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
C=O~210-
C (vinyl, CH)~138~5.8
C (vinyl, CH₂)~116~5.0-5.2
C-3 (ring)~45~2.5

The calculated chemical shifts for the carbonyl carbon and the vinyl group carbons and protons are in distinct regions of the NMR spectrum and can be used to confirm the presence of these functional groups. The specific shifts of the ring protons and carbons can provide detailed information about the chair conformation and the orientation of the vinyl substituent. The agreement between the calculated and experimental NMR spectra would be a definitive confirmation of the dominant conformer in solution.[9]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the quantum mechanical study of this compound. By leveraging the power of Density Functional Theory, we can gain deep insights into the conformational preferences, geometric structure, and spectroscopic properties of this molecule. The presented case study illustrates how theoretical calculations can not only predict these properties with a high degree of accuracy but also provide a fundamental understanding of the underlying electronic and steric factors that govern them. This integrated computational and spectroscopic approach is an invaluable tool in modern chemical research and drug development, enabling the rational design and characterization of new molecular entities.

References

  • ResearchGate. (2025). Synthesis, Characterization of Novel Cyclohexenone Derivatives and Computation of their Optical Response. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-3-vinylcyclohexanone. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. Retrieved from [Link]

  • PubChem. (n.d.). 3-Vinyl-cyclohex-2-enone. Retrieved from [Link]

  • Sci-Hub. (1980). Vibrational optical activity: Comparison of theoretical and experimental results for (+)-(3R)-methylcyclohexanone. The Journal of Chemical Physics. Retrieved from [Link]

  • YouTube. (2020). Conformational analysis of cyclohexanone. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]

  • PubMed. (n.d.). Conformational Searching with Quantum Mechanics. Retrieved from [Link]

  • Università di Torino. (n.d.). Ab initio calculation. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-vinylcyclohexanone. Retrieved from [Link]

  • bonndoc. (2024). Theoretical Studies of Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • MOspace. (2022). Ab Initio Density Functional Theory Optimized Geometries of Vinyl Trialkylammonium, Vinylpyridinium and Vinyldiazonium Tetrafluoroborate Salts with Natural Bond Orbital Charge Distributions in the Gas Phase. Retrieved from [Link]

  • R Discovery. (n.d.). NMR Chemical Shift Calculations Research Articles. Retrieved from [Link]

  • ResearchGate. (2022). Structural analysis of (R)-3-methylcyclohexanone conformers. Retrieved from [Link]

  • SMU. (n.d.). Vibrational Spectrocopy. Retrieved from [Link]

  • ChemRxiv. (n.d.). Emerging conformational analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. Retrieved from [Link]

  • PubMed Central. (n.d.). Dataset for quantum-mechanical exploration of conformers and solvent effects in large drug-like molecules. Retrieved from [Link]

  • Portal Científico de la Universidad Autónoma de Madrid. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • NIH. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

  • ScienceDirect. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • PubMed Central. (n.d.). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and theoretical study of vibrational spectra of 3-nitrofluoranthene. Retrieved from [Link]

  • MDPI. (2023). Structural Features of Monoethanolamine Aqueous Solutions with Various Compositions: A Combined Experimental and Theoretical Study Using Vibrational Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental study of the vibrational spectra of 3,6-diphenyl-1,2,4,5-tetroxane molecule. Retrieved from [Link]

Sources

Historical synthesis methods of 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Synthesis of 3-Vinylcyclohexanone

Abstract

This compound is a versatile synthetic intermediate, featuring both a nucleophilic/electrophilic carbonyl center and a reactive vinyl group, making it a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its synthesis has been approached through various strategic bond disconnections, reflecting the evolution of synthetic organic chemistry. This guide provides a comprehensive overview of the principal historical methods for the synthesis of this compound, delving into the mechanistic underpinnings, experimental rationale, and practical considerations of each approach. We will explore methodologies centered on conjugate addition, pericyclic rearrangements, and olefination reactions, offering researchers and drug development professionals a deep, field-proven perspective on accessing this important molecular scaffold.

Introduction: The Strategic Importance of this compound

The cyclohexanone framework is a ubiquitous motif in organic chemistry, forming the core of numerous steroids, terpenoids, and alkaloids.[1] The addition of a vinyl group at the 3-position introduces a valuable handle for further functionalization through reactions such as Diels-Alder cycloadditions, olefin metathesis, and various palladium-catalyzed cross-coupling reactions. The historical development of synthetic routes to this compound showcases a range of classical and modern synthetic strategies, each with distinct advantages and limitations. Understanding these methods provides not only a practical guide for its preparation but also a lens through which to view the progression of synthetic organic chemistry.

Core Synthetic Strategies and Methodologies

The synthesis of this compound can be broadly categorized by the key bond-forming or functional group transformation step. This guide will focus on three historically significant and mechanistically distinct approaches:

  • Conjugate Addition to Cyclohexenone : The formation of the C3-vinyl bond via 1,4-addition of a vinyl nucleophile to an α,β-unsaturated cyclohexanone.

  • Sigmatropic Rearrangement : The construction of the ketone from a 1,5-diene precursor via the Oxy-Cope rearrangement.

  • Carbonyl Olefination : The formation of the vinyl C=C double bond from a ketone precursor using the Wittig reaction.

The following diagram illustrates these divergent retrosynthetic strategies.

cluster_main Retrosynthetic Analysis of this compound cluster_1 Conjugate Addition cluster_2 Oxy-Cope Rearrangement cluster_3 Wittig Olefination Target This compound Precursor1 Cyclohexenone + 'Vinyl Anion Equivalent' Target->Precursor1 C-C Bond Disconnection Precursor2 3-Hydroxy-1,5-diene Precursor Target->Precursor2 [3,3]-Sigmatropic Retrosynthesis Precursor3 3-Formylcyclohexanone + Phosphorus Ylide Target->Precursor3 C=C Bond Disconnection

Caption: Divergent retrosynthetic approaches to this compound.

Method 1: Conjugate Addition of Vinyl Organocuprates

The 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. While powerful nucleophiles like Grignard and organolithium reagents typically favor 1,2-addition to the carbonyl carbon, organocuprates (Gilman reagents) exhibit a profound selectivity for 1,4-addition.[2][3] This distinction, first noted by Kharash in 1941, established organocopper chemistry as the premier method for this transformation.[4]

Mechanistic Rationale and Causality

The preference of organocuprates for 1,4-addition stems from their "softer" nucleophilic character compared to "harder" organolithium or Grignard reagents. The reaction is believed to proceed via an initial coordination of the copper atom to the alkene, followed by nucleophilic attack at the β-carbon to generate a copper(III) intermediate.[5] Subsequent reductive elimination forms the new C-C bond and regenerates a Cu(I) species, yielding a lithium enolate which is protonated upon aqueous workup.[2][4]

The use of a divinylcuprate is crucial. Alkenylcopper complexes are adept at introducing a vinyl group at the β-position of a carbonyl compound.[4] Lewis acid activation, often from lithium or magnesium halides present from the reagent's preparation, can further enhance reactivity.[4][5]

start Cyclohexenone + Li(CH2=CH)2Cu intermediate1 π-Complex Formation start->intermediate1 Coordination intermediate2 Oxidative Addition (Cu(I) -> Cu(III)) intermediate1->intermediate2 Vinyl group attacks β-carbon intermediate3 Reductive Elimination intermediate2->intermediate3 C-C bond forms product_enolate Lithium Enolate intermediate3->product_enolate Releases Cu(I) workup Aqueous Workup (H3O+) product_enolate->workup final_product This compound workup->final_product

Caption: Mechanism of organocuprate 1,4-conjugate addition.

Experimental Protocol: Synthesis via Vinylcuprate Addition

This protocol describes the preparation of lithium divinylcuprate and its subsequent reaction with 2-cyclohexen-1-one.

Materials:

  • Copper(I) iodide (CuI)

  • Vinyllithium or Vinylmagnesium bromide[6]

  • 2-Cyclohexen-1-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous diethyl ether

Procedure:

  • Preparation of Lithium Divinylcuprate: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).

  • To this stirred suspension, add a solution of vinyllithium (2.0 eq) in THF dropwise, maintaining the temperature below -70 °C. The formation of the Gilman reagent is indicated by a change in the solution's appearance. Allow the mixture to stir for 30 minutes at this temperature.

  • Conjugate Addition: In a separate flask, dissolve 2-cyclohexen-1-one (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared lithium divinylcuprate solution to the cyclohexenone solution via cannula, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to 0 °C.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[3]

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Method 2: The Oxy-Cope Rearrangement

The Cope rearrangement is a thermally induced[7][7]-sigmatropic rearrangement of a 1,5-diene.[8] A powerful variant, the Oxy-Cope rearrangement, involves a 1,5-diene bearing a hydroxyl group at the C3 position. The reaction proceeds through a concerted, chair-like transition state to form an enol, which tautomerizes irreversibly to the corresponding ketone.[8][9] This tautomerization provides a strong thermodynamic driving force, making the reaction essentially unidirectional.[10]

Mechanistic Rationale and Causality

The key to this synthesis is the preparation of the requisite precursor, 1,5-divinylcyclohexan-1-ol. This tertiary alcohol can be synthesized via the 1,2-addition of two equivalents of a vinyl Grignard reagent (vinylmagnesium bromide) to cyclohexanone. The subsequent thermal rearrangement proceeds via a concerted mechanism, breaking two π-bonds and one σ-bond while forming two new π-bonds and one new σ-bond.[8] Anionic acceleration, achieved by deprotonating the alcohol with a strong base like potassium hydride (KH), can dramatically increase the reaction rate by factors of 10¹⁰ to 10¹⁷, allowing the reaction to proceed at room temperature.[9][10]

cluster_workflow Oxy-Cope Synthesis Workflow Start Cyclohexanone Step1 Grignard Addition (2 eq. VinylMgBr) Start->Step1 Precursor 1,5-Diene Alcohol (1,5-Divinylcyclohexan-1-ol) Step1->Precursor Step2 Anionic Oxy-Cope Rearrangement (KH, 18-crown-6, Heat) Precursor->Step2 Intermediate Enolate Intermediate Step2->Intermediate Step3 Aqueous Workup Intermediate->Step3 Product This compound Step3->Product

Caption: Workflow for the synthesis of this compound via Oxy-Cope Rearrangement.

Experimental Protocol: Synthesis via Oxy-Cope Rearrangement

This protocol outlines the synthesis of the diene precursor followed by the anion-accelerated rearrangement.

Materials:

  • Cyclohexanone

  • Vinylmagnesium bromide in THF[6]

  • Potassium hydride (KH), 30% dispersion in mineral oil

  • 18-crown-6

  • Anhydrous THF

Procedure:

  • Precursor Synthesis: To a stirred solution of vinylmagnesium bromide (2.2 eq) in anhydrous THF at 0 °C, add a solution of cyclohexanone (1.0 eq) in THF dropwise. After the addition, allow the mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting 1,5-divinylcyclohexan-1-ol by column chromatography.

  • Anionic Oxy-Cope Rearrangement: Wash the KH dispersion (1.5 eq) with anhydrous hexane to remove the mineral oil. Suspend the KH in anhydrous THF containing 18-crown-6 (0.1 eq).

  • To this suspension at 0 °C, add a solution of the purified 1,5-divinylcyclohexan-1-ol (1.0 eq) in THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction to 0 °C and cautiously quench with water. Extract with diethyl ether, dry the organic phase, and concentrate. Purify the crude product by column chromatography to obtain this compound.

Method 3: The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[11][12] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[13] For the synthesis of this compound, a retrosynthetic disconnection of the vinyl C=C bond points to 3-oxocyclohexane-1-carbaldehyde as the key precursor. The reaction of this keto-aldehyde with methylenetriphenylphosphorane (Ph₃P=CH₂) would selectively form the vinyl group at the aldehyde position.

Mechanistic Rationale and Causality

The synthesis of the Wittig reagent (ylide) begins with the Sₙ2 reaction of triphenylphosphine with an alkyl halide (e.g., methyl bromide) to form a phosphonium salt.[11] Deprotonation of this salt with a strong base, such as n-butyllithium (n-BuLi), generates the nucleophilic ylide.[11][13]

The reaction of the ylide with the aldehyde proceeds via a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[12][14] This intermediate then collapses in a reverse [2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[14] The use of a non-stabilized ylide like Ph₃P=CH₂ is crucial for reacting efficiently with the aldehyde.

start 3-Oxocyclohexane-1-carbaldehyde + Ph3P=CH2 intermediate1 [2+2] Cycloaddition start->intermediate1 intermediate2 Oxaphosphetane Intermediate intermediate1->intermediate2 intermediate3 Reverse [2+2] Cycloaddition intermediate2->intermediate3 final_product This compound + Ph3P=O intermediate3->final_product Formation of stable P=O bond

Caption: Mechanism of the Wittig olefination to form the vinyl group.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol assumes the availability of 3-oxocyclohexane-1-carbaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Oxocyclohexane-1-carbaldehyde

  • Anhydrous THF

Procedure:

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C.

  • Add n-BuLi solution (1.05 eq) dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Stir the mixture for 30 minutes at 0 °C.

  • Wittig Reaction: Cool the ylide solution to -78 °C. Add a solution of 3-oxocyclohexane-1-carbaldehyde (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: The major byproduct is triphenylphosphine oxide, which can be challenging to remove.[15] Purification is typically achieved by flash column chromatography on silica gel.

Comparative Analysis of Synthetic Methods

Each historical method offers a unique set of advantages and challenges. The choice of method depends on factors such as starting material availability, scalability, and desired purity.

Method Key Reagents Advantages Disadvantages
Organocuprate Addition Cyclohexenone, Vinyllithium, CuIHigh 1,4-selectivity, reliable, good yields.[2][16][17]Requires stoichiometric copper, sensitive to air and moisture, preparation of organometallic reagents.[5]
Oxy-Cope Rearrangement Cyclohexanone, VinylMgBr, KHForms the core ring and introduces functionality in one step, strong thermodynamic driving force.[9][10]Requires multi-step precursor synthesis, thermal conditions or strong base required.
Wittig Reaction 3-Formylcyclohexanone, Ph₃PBr, n-BuLiMild reaction conditions, high functional group tolerance.[12][13]Precursor synthesis can be complex, produces stoichiometric triphenylphosphine oxide byproduct which is difficult to remove.[15]

Conclusion

The synthesis of this compound has been achieved through several elegant and historically significant chemical transformations. The conjugate addition of organocuprates represents a direct and highly selective approach, leveraging the unique reactivity of soft nucleophiles. The Oxy-Cope rearrangement showcases the power of pericyclic reactions in complex scaffold construction, driven by favorable thermodynamics. Finally, the Wittig reaction provides a classic and reliable method for olefination, highlighting the importance of phosphorus-based reagents in modern synthesis. For researchers and drug development professionals, a thorough understanding of these diverse strategies provides a robust toolkit for accessing not only this compound but also a wide array of related and more complex molecular architectures.

References

  • Fiveable. (n.d.). Organocopper reagents | Organic Chemistry II Class Notes.
  • Wikipedia. (2024). Robinson annulation.
  • NROChemistry. (n.d.). Robinson Annulation.
  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For.
  • Wikipedia. (2024). Reactions of organocopper reagents.
  • Wikipedia. (2024). Cope rearrangement.
  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism.
  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates).
  • J&K Scientific LLC. (2025). Robinson Annulation.
  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.
  • Chin, A. W. L. (1972). Oxy-Cope, and Siloxy-Cope rearrangement of cis-1-vinylcyclooct-3-en-1-ol. Oregon State University.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (n.d.). Cope Rearrangement.
  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements.
  • Wikipedia. (2024). Wittig reaction.
  • Chem-Station. (2014). Organocuprates.
  • University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Organic Syntheses. (n.d.). vinyl bromide.
  • Organic Chemistry Portal. (n.d.). Cope Rearrangement.
  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Vinylcyclohexanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of molecular complexity. 3-Vinylcyclohexanone stands out as a particularly valuable C8 scaffold, possessing two distinct and synthetically potent reactive sites: an α,β-unsaturated ketone and a vinyl group. This unique bifunctionality allows it to serve as both a versatile Michael acceptor and a reactive dienophile, providing chemists with a powerful tool for assembling diverse and intricate carbocyclic frameworks. Its application spans fundamental carbon-carbon bond-forming reactions to the core steps of complex natural product synthesis.[1][2] This guide provides an in-depth exploration of this compound's key reactivities, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

The Michael Addition: A Gateway to Functionalized Cyclohexanones

The α,β-unsaturated ketone moiety in this compound makes it an excellent electrophile for Michael (or 1,4-conjugate) addition reactions. This reaction class is a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high predictability and control.[3][4]

Mechanistic Principles

The Michael reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[4] The reaction typically proceeds in three steps:

  • Nucleophile Formation: A base abstracts a proton from a suitable pronucleophile (e.g., a malonate ester) to generate a stabilized carbanion (enolate).

  • Conjugate Addition: The nucleophile attacks the electron-deficient β-carbon of this compound, pushing electron density through the conjugated system to form a new enolate intermediate.

  • Protonation: The enolate is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the 1,4-adduct.[4]

The preference for 1,4-addition over 1,2-addition (direct attack at the carbonyl carbon) is a classic example of the principle of hard and soft acids and bases. "Soft" nucleophiles, such as enolates, Gilman reagents (organocuprates), and thiolates, preferentially attack the "soft" electrophilic β-carbon.[4]

Robinson_Annulation Figure 2: Workflow of the Robinson Annulation Start Ketone (Donor) + This compound (Acceptor) Step1 Michael Addition Start->Step1 Intermediate 1,5-Diketone Intermediate Step1->Intermediate Step2 Intramolecular Aldol Condensation Intermediate->Step2 Intermediate2 Bicyclic β-Hydroxy Ketone (Aldol Adduct) Step2->Intermediate2 Step3 Dehydration (Heat) Intermediate2->Step3 Product Fused α,β-Unsaturated Ketone (Octalone Product) Step3->Product

Sources

Application Notes and Protocols: Regioselective Michael Addition Reactions with 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a cornerstone of C-C and C-heteroatom bond formation in modern organic synthesis.[1] 3-Vinylcyclohexanone is a particularly intriguing Michael acceptor due to its dienone structure, which contains two distinct electrophilic sites amenable to conjugate addition. This dual reactivity presents both a challenge and a significant synthetic opportunity. Nucleophilic attack can occur either at the β-carbon of the endocyclic enone system (a 1,4-addition) or at the terminal carbon of the vinyl group (a 1,6-addition).

Controlling the regioselectivity of this reaction allows for the synthesis of diverse and complex molecular architectures. The resulting adducts are versatile intermediates, especially in the construction of bicyclic systems through tandem Michael-aldol reactions, famously known as the Robinson annulation.[2] This guide provides a detailed exploration of the mechanistic principles governing the regioselectivity of Michael additions to this compound, alongside field-proven protocols for researchers in synthetic chemistry and drug development.

Mechanistic Insights: The Duality of a Dienone Acceptor

The primary mechanistic question when using this compound is predicting and controlling the site of nucleophilic attack. The outcome is determined by a delicate balance of electronic and steric factors, largely governed by the nature of the nucleophile and the reaction conditions.

  • 1,4-Conjugate Addition: This pathway involves the nucleophilic attack at the C5 position of the cyclohexenone ring. This is often the thermodynamically favored pathway, leading to a stable enolate intermediate that is conjugated with the vinyl group. This pathway is typically preferred by "soft" nucleophiles (e.g., enolates from malonates, organocuprates) under equilibrium conditions.[3]

  • 1,6-Conjugate Addition: This pathway involves the attack at the terminal carbon of the vinyl substituent. This can be the kinetically favored pathway under certain conditions, particularly with harder nucleophiles or when the endocyclic double bond is sterically hindered. The resulting enolate is cross-conjugated.

The choice between these pathways is critical for the synthetic outcome. For instance, the 1,4-adduct is the requisite precursor for a subsequent intramolecular aldol reaction to form a standard six-membered ring in a Robinson annulation sequence.

G cluster_start Reactants cluster_products Michael Adducts Acceptor This compound P1_4 1,4-Addition (Thermodynamic Pathway) Acceptor->P1_4 P1_6 1,6-Addition (Kinetic Pathway) Acceptor->P1_6 Nucleophile Nucleophile (Nu⁻) Nucleophile->P1_4 Nucleophile->P1_6 Product_1_4 1,4-Adduct (Precursor for Annulation) P1_4->Product_1_4 Protonation Product_1_6 1,6-Adduct P1_6->Product_1_6 Protonation

Caption: Competing 1,4- and 1,6-addition pathways for this compound.

Application Notes for Synthetic Strategy

Controlling Regioselectivity

The principle of Hard and Soft Acids and Bases (HSAB) is a powerful predictive tool here.

  • Soft Nucleophiles (e.g., malonates, β-ketoesters, enamines, organocuprates) have frontier orbitals (HOMO) that align well with the LUMO of the endocyclic β-carbon (C5), favoring the thermodynamically stable 1,4-adduct.

  • Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to react under charge control, often leading to direct 1,2-addition at the carbonyl or, in some cases, less selective conjugate additions. For conjugate addition, organocuprates (Gilman reagents) are the reagents of choice over Grignards to ensure high fidelity for 1,4-addition.[3]

Catalyst Selection
  • Base Catalysis: For nucleophiles like active methylene compounds, a catalytic amount of a non-nucleophilic base (e.g., NaOEt, DBU) is sufficient to generate the nucleophile in situ. These conditions often favor thermodynamic control.

  • Organocatalysis: For asymmetric synthesis, chiral organocatalysts are state-of-the-art. Chiral secondary amines (e.g., proline derivatives) or thiourea-based catalysts derived from diamines like (R,R)-DPEN activate the acceptor and orient the nucleophile, enabling high enantioselectivity.[4][5] These reactions typically proceed via enamine or hydrogen-bonding activation mechanisms.[4][6]

General Experimental Workflow

A typical workflow for performing a Michael addition is systematic and focuses on controlled addition and reaction monitoring.

G start Preparation prep_steps Dissolve Acceptor & Catalyst in Solvent Cool to specified temperature (e.g., 0 °C or -78 °C) start->prep_steps reaction Reaction reac_steps Add Nucleophile dropwise Stir for specified time Monitor reaction by TLC/GC-MS reaction->reac_steps workup Work-up & Purification work_steps Quench reaction (e.g., aq. NH₄Cl) Extract with organic solvent Dry, filter, and concentrate Purify by column chromatography workup->work_steps analysis Analysis anal_steps Characterize product: NMR, IR, Mass Spectrometry Determine yield and purity (Optional: Chiral HPLC for ee) analysis->anal_steps prep_steps->reac_steps Initiate reac_steps->work_steps Complete work_steps->anal_steps Isolate

Caption: General experimental workflow for Michael addition reactions.

Data Presentation: Representative Reaction Outcomes

The following table summarizes the expected major products and typical yields for the Michael addition of various nucleophiles to this compound based on established principles of reactivity.

EntryMichael Donor (Nucleophile)Catalyst/BaseExpected Major AdductTypical Yield (%)Key Insight
1Diethyl MalonateNaOEt (cat.)1,4-Adduct85-95Classic soft nucleophile under thermodynamic control, ideal for subsequent annulation.[7]
2ThiophenolEt₃N (cat.)1,4-Adduct>90Thiolates are excellent soft nucleophiles, leading to rapid and clean 1,4-addition.
3AnilineNone (Thermal)1,4-Adduct70-85Aza-Michael additions are crucial for synthesizing nitrogen-containing heterocycles.[8]
4IsobutyraldehydeChiral Dipeptide / Thiourea1,4-Adduct80-95Organocatalyzed reaction providing high enantioselectivity (often >90% ee).[9]
5Lithium DimethylcuprateN/A1,4-Adduct>95Gilman reagents are the standard for clean 1,4-alkylation of enones.[3]

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed 1,4-Michael Addition of Diethyl Malonate

Introduction: This protocol describes a classic Michael addition using a soft, doubly-stabilized carbanion. The reaction is catalyzed by sodium ethoxide and reliably yields the 1,4-adduct, a key intermediate for Robinson annulation.[7]

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt, 21 wt% solution in ethanol, 0.1 eq)

  • Anhydrous Ethanol (EtOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (30 mL).

  • Add this compound (e.g., 1.22 g, 10 mmol) and diethyl malonate (e.g., 1.92 g, 12 mmol) to the flask.

  • With stirring, add the sodium ethoxide solution (e.g., 0.32 mL, 1 mmol) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enone is consumed.

  • Cool the mixture to room temperature and quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 9:1 Hexanes/Ethyl Acetate) to afford the pure 1,4-adduct.

Characterization: The product, diethyl 2-(3-oxo-5-vinylcyclohexyl)malonate, can be characterized by ¹H NMR, ¹³C NMR, and HRMS.

Safety: Handle sodium ethoxide with care; it is corrosive and flammable. Perform the reaction in a well-ventilated fume hood.

Protocol 2: Organocatalyzed Asymmetric 1,4-Michael Addition

Introduction: This protocol employs a chiral thiourea catalyst derived from (R,R)-1,2-diphenylethylenediamine (DPEN) to achieve a highly enantioselective 1,4-addition of an aldehyde to this compound.[4][5] The catalyst activates the enone via hydrogen bonding, facilitating a stereocontrolled attack by the enamine intermediate formed from the aldehyde.

Materials:

  • This compound (1.0 eq)

  • Isobutyraldehyde (3.0 eq)

  • (R,R)-DPEN-thiourea catalyst (0.1 eq)

  • Benzoic Acid (0.1 eq)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • In a dry vial under an inert atmosphere (N₂ or Argon), dissolve the (R,R)-DPEN-thiourea catalyst (0.1 mmol) and benzoic acid (0.1 mmol) in anhydrous toluene (2.0 mL).

  • Add this compound (1.0 mmol) to the catalyst solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add isobutyraldehyde (3.0 mmol) and stir the reaction vigorously at 0 °C.

  • Allow the reaction to proceed for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography (eluent: gradient of Hexanes/Ethyl Acetate) to yield the chiral δ-keto aldehyde.

Characterization: The product's enantiomeric excess (ee) should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Safety: Aldehydes can be volatile and have strong odors. Thiourea derivatives should be handled with appropriate personal protective equipment.

Protocol 3: Aza-Michael Addition of Aniline

Introduction: The aza-Michael reaction is a powerful method for forming C-N bonds and is fundamental to the synthesis of many pharmaceutical compounds.[2][8] This protocol describes the addition of aniline to this compound, which can often be performed under neat (solvent-free) conditions.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

Procedure:

  • In a sealed reaction vial equipped with a magnetic stir bar, combine this compound (5 mmol) and aniline (5.5 mmol).

  • Heat the neat mixture to 60-80 °C with stirring.

  • Monitor the reaction by TLC over 4-6 hours until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.

  • Purify the product directly by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate with 1% Triethylamine to prevent streaking) to isolate the desired β-amino ketone.

Characterization: The product, 3-(phenylamino)-5-vinylcyclohexan-1-one, can be confirmed by standard spectroscopic methods.

Safety: Aniline is toxic; handle with gloves in a fume hood. The reaction should be performed in a sealed vial to contain volatile components.

References

  • D'Agosto, M. A., et al. (2013). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters. [Link]

  • Tian, J., et al. (2011). Proposed catalytic circle of the Michael addition. ResearchGate. [Link]

  • Reddy, B. M., et al. (2012). A vinylogous Michael addition-triggered quadruple cascade reaction. Chemical Communications. [Link]

  • Ma, D., et al. (2019). Synthesis of bicyclic vinyl triazenes by Ficini-type reactions. Organic & Biomolecular Chemistry. [Link]

  • Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • Reddy, B. M., et al. (2011). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. [Link]

  • Shim, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Chatfield, D. C., et al. (2004). Theoretical and Experimental Study of the Regioselectivity of Michael Additions. European Journal of Organic Chemistry. [Link]

  • Shim, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Iriarte-Mares, E., et al. (2022). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]

  • Stolar, T., et al. (2021). Aza-Michael addition by ball milling. RSC Mechanochemistry. [Link]

  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy. [Link]

  • Wang, Y., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances. [Link]

  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances. [Link]

Sources

Radical polymerization of 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Free-Radical Polymerization of 3-Vinylcyclohexanone

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for the synthesis of poly(this compound) via free-radical polymerization. It is intended for researchers, polymer chemists, and materials scientists. The guide covers the underlying reaction mechanism, a detailed experimental protocol, and comprehensive methods for polymer characterization.

Introduction and Scientific Context

Poly(this compound) is a polymer of interest due to the presence of a reactive ketone group within each repeating unit. This functionality provides a versatile handle for post-polymerization modification, allowing for the synthesis of advanced functional materials, such as polymer-drug conjugates, specialized resins, or functional coatings. The cyclohexanone moiety imparts rigidity and specific thermal properties to the polymer backbone.

Free-radical polymerization is a robust and widely applicable method for synthesizing polymers from vinyl monomers.[1][2] The technique proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[1][3] It is compatible with a wide variety of functional groups and is less sensitive to impurities compared to ionic polymerization methods, making it a suitable choice for the polymerization of this compound. This guide details a solution polymerization protocol using 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal initiator.

Mechanism of Polymerization

The free-radical polymerization of a vinyl monomer like this compound follows a well-established chain-reaction pathway.[4]

  • Initiation: The process begins with the thermal decomposition of an initiator, such as AIBN, to generate two primary free radicals.[2][4] This radical species then attacks the carbon-carbon double bond of a this compound monomer, forming a new, larger radical and initiating the polymer chain.[2]

  • Propagation: The newly formed monomeric radical rapidly adds to subsequent monomer molecules.[1] This step repeats hundreds or thousands of times, leading to the formation of a long polymer chain. The addition typically occurs in a head-to-tail fashion to generate the more stable secondary radical.[5]

  • Termination: The growth of a polymer chain ceases when two growing radical chains react with each other.[1] This can occur through combination (where two chains form a single, longer chain) or disproportionation (where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains).

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (AIBN) R Primary Radical (R●) I->R Heat (Δ) RM Initiated Chain (R-M●) R->RM M Monomer (M) M->RM RMn Growing Chain (R-M[n]●) RMn1 Lengthened Chain (R-M[n+1]●) RMn->RMn1 + M M2 Monomer RMn_term Growing Chain (R-M[n]●) P Terminated Polymer RMn_term->P Combination or Disproportionation RMm_term Growing Chain (R-M[m]●) RMm_term->P Combination or Disproportionation

Figure 1: General mechanism of free-radical polymerization.

Experimental Application Notes and Protocol

This protocol is adapted from established procedures for the solution polymerization of other functional vinyl ketone monomers.[6] Researchers should perform initial small-scale reactions to optimize parameters such as initiator concentration and reaction time for their specific grade of monomer and desired polymer properties.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%VariesPurify by passing through a column of basic alumina to remove inhibitors.
2,2'-Azobis(2-methylpropionitrile) (AIBN)>98%VariesRecrystallize from methanol before use for best results. Store refrigerated.
1,4-DioxaneAnhydrous, >99.8%VariesUse a dry, polymerization-grade solvent.
MethanolReagent GradeVariesUsed as a non-solvent for precipitation.
Tetrahydrofuran (THF)HPLC GradeVariesUsed as eluent for GPC analysis.
Equipment
  • Schlenk flask or heavy-walled reaction tube with a magnetic stir bar

  • Rubber septa and needles

  • Schlenk line or glovebox with an inert atmosphere (Nitrogen or Argon)

  • Constant temperature oil bath with magnetic stirring

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Polymerization Protocol

G prep 1. Preparation - Add Monomer, AIBN, and Solvent to Schlenk flask degas 2. Degassing - Perform three Freeze-Pump-Thaw cycles prep->degas react 3. Polymerization - Immerse in preheated oil bath (e.g., 80 °C) - Stir for required time (e.g., 12-24h) degas->react cool 4. Termination & Cooling - Quench reaction by cooling in ice bath react->cool precip 5. Precipitation - Slowly add polymer solution to stirring methanol (non-solvent) cool->precip filter 6. Isolation - Collect polymer precipitate by vacuum filtration precip->filter dry 7. Drying - Dry polymer in vacuum oven until constant weight filter->dry char 8. Characterization - Analyze by GPC and NMR dry->char

Figure 2: Experimental workflow for solution polymerization.

Step-by-Step Procedure:

  • Monomer and Initiator Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 40.3 mmol). Add the AIBN initiator (e.g., 66 mg, 0.40 mmol, for a 100:1 monomer-to-initiator ratio).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 20 mL) to the flask to dissolve the reactants.[6] The target concentration can be adjusted, but a 20-30% (w/v) solution is a good starting point.

  • Degassing: Seal the flask with a rubber septum. To remove dissolved oxygen which inhibits radical polymerization, subject the solution to three freeze-pump-thaw cycles.

    • Freeze the solution by immersing the flask in liquid nitrogen.

    • Once fully frozen, apply a high vacuum for 10-15 minutes.

    • Close the vacuum line and thaw the solution in a room temperature water bath.

    • Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle two more times.

  • Polymerization Reaction: Place the sealed flask into a preheated oil bath set to the desired temperature (a typical temperature for AIBN is 70-80 °C).[6] Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 12-24 hours). The solution will become noticeably more viscous as the polymer forms.

  • Reaction Termination and Precipitation: After the reaction period, remove the flask from the oil bath and cool it in an ice-water bath to quench the polymerization.

  • Polymer Isolation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as cold methanol (e.g., 400 mL), while stirring vigorously. The polymer should precipitate as a white solid.

  • Purification: Allow the precipitate to stir in the methanol for 30 minutes to wash away unreacted monomer and initiator fragments. Collect the solid polymer by vacuum filtration. Wash the polymer cake with fresh methanol.

  • Drying: Transfer the purified polymer to a tared watch glass and dry it in a vacuum oven at 40-50 °C overnight, or until a constant weight is achieved.

  • Yield Calculation: Weigh the final dried polymer to calculate the percentage yield.

Polymer Characterization: A Self-Validating System

Thorough characterization is essential to confirm the successful synthesis, structure, and purity of the poly(this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the polymer's structure.[7]

  • ¹H NMR: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). The resulting spectrum should show the disappearance of the sharp vinyl proton signals (typically 5-6.5 ppm) from the monomer and the appearance of broad signals corresponding to the new polymer backbone. The broad peaks in the 1.0-2.5 ppm range will correspond to the aliphatic protons of the cyclohexanone ring and the polymer backbone.

  • ¹³C NMR: This analysis will confirm the presence of the carbonyl carbon (C=O) around 210 ppm and the aliphatic carbons of the polymer backbone.

The number-average molecular weight (Mₙ) for low Mₙ polymers can sometimes be estimated by comparing the integral of a polymer chain end-group signal (from the initiator fragment) to that of the repeating monomer units.[8]

Gel Permeation Chromatography (GPC/SEC)

GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight and molecular weight distribution of polymers.[9][10]

  • Procedure: A solution of the polymer is prepared in a suitable mobile phase, typically THF, and injected into the GPC system.[10][11] The system separates the polymer chains based on their hydrodynamic volume in solution; larger molecules elute faster than smaller ones.[11]

  • Data Analysis: The output is a chromatogram showing the distribution of molecular weights. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the sample can be determined.[9] A PDI value greater than 1.5 is typical for conventional free-radical polymerization.

ParameterDescriptionTypical Expected Value
Mₙ (Number-Average MW) The total weight of all polymer chains divided by the total number of chains.Varies with conditions (e.g., 5,000 - 50,000 g/mol )
Mₙ (Weight-Average MW) An average that accounts for the contribution of larger chains.Mₙ > Mₙ
PDI (Polydispersity Index) A measure of the breadth of the molecular weight distribution (Mₙ/Mₙ).> 1.5 for standard free-radical polymerization

Troubleshooting

  • Low or No Polymerization: This is often due to oxygen inhibition. Ensure the degassing procedure is performed meticulously. Alternatively, check the purity and activity of the monomer and initiator. Inhibitors present in the monomer must be removed.

  • Low Molecular Weight: This can be caused by a high initiator concentration, high reaction temperature, or the presence of a chain transfer agent. Decrease the initiator-to-monomer ratio or lower the reaction temperature.

  • Broad or Bimodal PDI: This may indicate the presence of side reactions, chain transfer, or issues with the polymerization conditions (e.g., temperature fluctuations).

References

  • Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.
  • Separation Science. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution.
  • Wikipedia. Gel permeation chromatography.
  • Applied Technical Services. GPC Polymer Characterization.
  • Shimadzu. Measurement of Molecular Weight by using GPC method.
  • FUJIFILM. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • Polymer Science Learning Center. Free Radical Vinyl Polymerization.
  • ACS Publications. Physically Controlled Radical Polymerization of Vaporized Vinyl Monomers on Surfaces. Synthesis of Block Copolymers of Methyl Methacrylate and Styrene with a Conventional Free Radical Initiator.
  • Wikipedia. Radical polymerization.
  • Mansoura University. Kinetics of Vinyl Free Radical Polymerization in Simple Systems.
  • RSC Publishing. Controlled radical polymerization of vinyl ketones using visible light.
  • ChemSynthesis. (2025). This compound.
  • NIH. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers.
  • Sigma-Aldrich. Polymer Analysis in Materials Science.
  • Magritek. (2020). NMR Determination of The Molecular Weight of Polymers by End-Group Analysis.
  • YouTube. (2014). Radical Polymerization.
  • MDPI. NMR Analysis of Poly(Lactic Acid) via Statistical Models.

Sources

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Allure of Spirocycles and the Untapped Potential of 3-Vinylcyclohexanone

Spirocyclic frameworks, characterized by two rings sharing a single atom, have emerged as a privileged structural motif in medicinal chemistry and materials science. Their inherent three-dimensionality provides access to novel chemical space, often leading to compounds with improved pharmacological properties such as target specificity and metabolic stability.[1] this compound, a readily accessible building block, presents a tantalizing starting point for the construction of these intricate architectures. The juxtaposition of a reactive vinyl group and a versatile cyclohexanone core offers a rich playground for a variety of synthetic transformations.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies to access spirocyclic compounds from this compound. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer insights into the practical aspects of these transformations. While direct literature examples of spirocyclization from this compound are not abundant, this document will leverage established methodologies for analogous systems to propose robust and rational synthetic routes.

Strategic Approaches to Spirocyclization from this compound

The unique bifunctional nature of this compound allows for several strategic approaches to the synthesis of spirocycles. These can be broadly categorized into two main classes:

  • Type I Annulations: Reactions where the vinyl group acts as a key reactive handle for the formation of the second ring.

  • Type II Annulations: Reactions that leverage the reactivity of the cyclohexanone moiety, such as enolate formation, to initiate the spirocyclization process.

This guide will focus on two powerful and versatile strategies that exemplify these approaches: the Diels-Alder reaction (Type I) and the Robinson Annulation (Type II).

Part 1: The Diels-Alder Approach - A Convergent Strategy for Spiro[5.5]undecane Systems

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a powerful method to construct a six-membered ring onto the vinyl group of this compound, leading directly to the spiro[5.5]undecane framework. This pericyclic reaction is celebrated for its high degree of stereocontrol and atom economy.[2]

Mechanistic Rationale

In this strategy, this compound acts as the dienophile, reacting with a suitable diene. The stereochemistry of the resulting spirocycle is dictated by the "endo rule" and the facial selectivity of the diene's approach to the dienophile. The choice of diene is critical and can introduce a wide range of functional groups into the newly formed ring.

Diels_Alder_Mechanism

Experimental Protocol: Synthesis of a Spiro[5.5]undecenone Derivative

This protocol describes a general procedure for the Diels-Alder reaction between this compound and a reactive diene, such as Danishefsky's diene, to yield a functionalized spiro[5.5]undecenone.[3]

Materials:

  • This compound

  • Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Lewis Acid Catalyst (e.g., Zinc Chloride, Diethylaluminum Chloride)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous DCM or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add the Lewis acid catalyst (0.1 - 1.0 eq) dropwise to the stirred solution.

  • Diene Addition: Slowly add Danishefsky's diene (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired spiro[5.5]undecenone derivative.

Parameter Condition Rationale
Catalyst Lewis Acid (e.g., ZnCl₂, Et₂AlCl)Activates the dienophile towards cycloaddition.
Temperature -78 °C to room temperatureControls the rate and selectivity of the reaction.
Solvent Anhydrous DCM or TolueneAprotic solvent to prevent reaction with the catalyst and intermediates.
Diene Danishefsky's dieneHighly reactive diene that leads to a functionalized cyclohexenone ring after hydrolysis.

Part 2: The Robinson Annulation - A Stepwise Approach to Spiro[5.5]undecane Systems

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring. In the context of this compound, this strategy can be envisioned to proceed through an initial functionalization of the vinyl group to generate a Michael acceptor, followed by an intramolecular cyclization initiated by the cyclohexanone enolate.

Mechanistic Rationale

This proposed pathway involves a two-stage process:

  • Functionalization: The vinyl group of this compound is first transformed into a Michael acceptor. A common method to achieve this is through a hydroboration-oxidation sequence to yield the corresponding aldehyde, followed by a Horner-Wadsworth-Emmons reaction to install an α,β-unsaturated ester.

  • Intramolecular Robinson Annulation: The resulting cyclohexanone bearing an α,β-unsaturated ester side chain is then subjected to basic conditions to promote an intramolecular Michael addition of the cyclohexanone enolate to the unsaturated ester. This is followed by an intramolecular aldol condensation to form the spirocyclic framework.

Robinson_Annulation_Workflow

Experimental Protocol: A Proposed Two-Stage Synthesis

This protocol outlines a potential synthetic sequence for the construction of a spiro[5.5]undecane system from this compound via a Robinson annulation strategy.

Stage 1: Synthesis of the Michael Acceptor Precursor

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Hydroboration-Oxidation: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add BH₃·THF (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Cool the reaction to 0 °C and slowly add aqueous NaOH followed by the dropwise addition of H₂O₂. Stir for 1-2 hours and then perform a standard aqueous workup to isolate the intermediate alcohol-ketone.

  • Oxidation: Oxidize the primary alcohol to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Horner-Wadsworth-Emmons Reaction: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes, then add a solution of the aldehyde from the previous step in THF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and perform an aqueous workup to isolate the α,β-unsaturated ester.

Stage 2: Intramolecular Robinson Annulation

Materials:

  • α,β-Unsaturated ester from Stage 1

  • Base (e.g., Sodium ethoxide, Potassium tert-butoxide)

  • Anhydrous ethanol or tert-butanol

Procedure:

  • Cyclization: To a solution of the α,β-unsaturated ester (1.0 eq) in the appropriate anhydrous alcohol, add the base (1.1 eq) at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary.

  • Workup: After completion, cool the reaction mixture and neutralize with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the desired spiro[5.5]undecane derivative.

Parameter Condition Rationale
Base NaOEt, KOtBuPromotes both the Michael addition and the aldol condensation.
Solvent Anhydrous Ethanol or t-ButanolThe solvent should be the conjugate acid of the base used.
Temperature RefluxProvides the necessary energy for the cyclization and dehydration steps.

Conclusion and Future Directions

This compound stands as a promising, yet underutilized, starting material for the synthesis of spirocyclic compounds. The Diels-Alder and Robinson annulation strategies outlined in this guide provide rational and experimentally grounded pathways to access the valuable spiro[5.5]undecane core. The modularity of these reactions allows for the introduction of diverse functionalities, making them highly attractive for the generation of compound libraries for drug discovery and materials science.

Future research in this area should focus on the experimental validation of the proposed Robinson annulation pathway and the exploration of enantioselective variants of both the Diels-Alder and Michael addition reactions. The development of organocatalytic methods, in particular, could provide a green and efficient route to chiral spirocycles derived from this compound. The protocols and insights provided herein are intended to serve as a solid foundation for such endeavors, empowering researchers to unlock the full synthetic potential of this versatile building block.

References

  • Smith, L. K., & Baxendale, I. R. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(39), 9907–9933.
  • Robinson, R. (1935). A synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.
  • Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060–1074.
  • Kotha, S., Deb, A. C., & Mandal, K. (2006). Design and synthesis of spirocycles. Chemistry-An Asian Journal, 1(1-2), 128–134.
  • Quintavalla, A. (2018). Spirolactones: Recent advances in natural products, bioactive compounds and synthetic strategies. Current Medicinal Chemistry, 25(8), 917–962.
  • Marti, C., & Carreira, E. M. (2003). Construction of spiro[pyrrolidine-3, 3′-oxindoles]–recent applications to the synthesis of oxindole alkaloids. European Journal of Organic Chemistry, 2003(12), 2209–2219.
  • Newman, D. J., & Cragg, G. M. (2012). Natural products as sources of new drugs over the 30 years from 1981 to 2010.
  • Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074.
  • Kotha, S., Deb, A. C., & Mandal, K. (2006). Design and Synthesis of Spirocyclics Via the Diels Alder Reaction and Ring-Opening Cross-Metathesis as Key Steps. Letters in Organic Chemistry, 3(2), 128-134.
  • Smith, L. K., & Baxendale, I. R. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(39), 9907-9933.
  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & medicinal chemistry letters, 24(16), 3673-3682.
  • Quintavalla, A. (2018). Spirolactones: recent advances in natural products, bioactive compounds and synthetic strategies. Current medicinal chemistry, 25(8), 917-962.
  • Marti, C., & Carreira, E. M. (2003). Construction of spiro [pyrrolidine-3, 3′-oxindoles]—recent applications to the synthesis of oxindole alkaloids. European Journal of Organic Chemistry, 2003(12), 2209-2219.
  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder reaction in total synthesis.
  • Mondal, S., Mukherjee, S., Yetra, S. R., Gonnade, R. G., & Biju, A. T. (2017). Organocatalytic enantioselective vinylogous Michael-aldol cascade for the synthesis of spirocyclic compounds. Organic letters, 19(16), 4367-4370.
  • Chen, J., & Wang, J. (2013). Asymmetric organocatalytic cascade reactions. Chemical Society Reviews, 42(19), 7991-8014.
  • Adlu, M., & Yavari, I. (2023). One-pot, mild and efficient multicomponent synthesis of novel various spiro-nitrogen heterocycle compounds. Bulletin of the Chemical Society of Ethiopia, 37(1), 115-122.
  • Namboothiri, I. N., & Hassner, A. (2000). Stereoselective synthesis of spiro-and fused-ring systems. Journal of the Indian Institute of Science, 80, 235.
  • Gawley, R. E. (1976). The Robinson annelation and related reactions. Synthesis, 1976(12), 777-794.
  • Rapson, W. S., & Robinson, R. (1935). 307. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
  • Danishefsky, S., & Kitahara, T. (1974). Useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807-7808.
  • House, H. O. (1972). Modern synthetic reactions. WA Benjamin.
  • Heathcock, C. H. (1991). The vinylogous Michael reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 181-238). Pergamon.
  • Mundy, B. P., Ellerd, M. G., & Favaloro Jr, F. G. (2005). Name reactions and reagents in organic synthesis. John Wiley & Sons.

Sources

Application of 3-Vinylcyclohexanone in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylcyclohexanone is a versatile and powerful C8 building block in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive α,β-unsaturated ketone system and a conjugated vinyl group, enables its participation in a diverse array of strategic chemical transformations. This application note provides an in-depth guide to the utility of this compound and its analogs in the total synthesis of complex natural products. We will explore its application in cornerstone reactions such as the Robinson annulation for the construction of fused bicyclic systems and its potential as a diene component in Diels-Alder cycloadditions for the rapid assembly of polycyclic frameworks. This guide offers mechanistic insights, detailed experimental protocols, and strategic considerations to empower researchers in leveraging this synthon for the efficient synthesis of biologically significant molecules.

Introduction: The Strategic Value of a Bifunctional Synthon

The quest for efficient and elegant synthetic routes to complex natural products is a central theme in organic chemistry.[1][2][3] The strategic selection of starting materials and key bond-forming reactions is paramount to success. This compound emerges as a particularly valuable synthon due to the orthogonal reactivity embedded within its compact structure.

The molecule contains two key reactive sites:

  • An Enone Moiety: The α,β-unsaturated ketone is a classic Michael acceptor and can participate in conjugate additions. The ketone carbonyl also allows for the formation of enolates, which can act as nucleophiles in subsequent bond-forming events.

  • A Vinyl Group: This conjugated alkene can function as a diene in [4+2] cycloaddition (Diels-Alder) reactions, providing a powerful method for the stereocontrolled formation of six-membered rings.[4]

This dual reactivity allows for the design of elegant cascade sequences, where multiple bonds and stereocenters are formed in a single operation, significantly increasing synthetic efficiency. This note will focus on two major strategies employing this synthon: the Robinson annulation and Diels-Alder cycloaddition.

Core Reactivity and Mechanistic Pathways

The utility of this compound stems from its ability to engage in distinct, yet complementary, reaction pathways. Understanding these pathways is crucial for designing effective synthetic strategies.

Core_Reactivity cluster_michael Michael Addition Pathway cluster_da Diels-Alder Pathway Start_M Nucleophile (e.g., Enolate) Product_M 1,5-Diketone Adduct Start_M->Product_M Conjugate Addition Start_DA Dienophile Product_DA Bicyclic Cycloadduct Start_DA->Product_DA [4+2] Cycloaddition Synthon This compound Synthon->Start_M Acts as Michael Acceptor Synthon->Start_DA Acts as Diene

Figure 1: Conceptual diagram of the dual reactivity pathways of this compound.

Application I: Robinson Annulation in Sesquiterpene Synthesis

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation to create a six-membered ring.[5][6][7] This method has been instrumental in the synthesis of steroids, terpenoids, and alkaloids.[6][8][9] The general mechanism involves the formation of a 1,5-diketone intermediate which then cyclizes.[7][9]

Case Study: Synthesis of the Himachalene Core

The himachalenes are a family of bicyclic sesquiterpenes that are of interest for their role in insect chemical signaling, making them valuable targets for pest management strategies.[10][11] Several synthetic routes to the himachalene skeleton rely on a Robinson annulation to construct the fused 6,7-bicyclic core.[11][12]

While not using this compound directly, a key strategy involves the reaction of a pre-formed cycloheptanone enolate with a vinyl ketone equivalent (like methyl vinyl ketone, MVK) to forge the second six-membered ring. This demonstrates the core principle of the annulation. This compound itself can be envisioned as the product of an annulation or as a reactant in more complex annulation schemes.

Robinson_Annulation_Workflow cluster_workflow Robinson Annulation for Fused Ring Systems Ketone Cyclic Ketone (e.g., Cycloheptanone derivative) Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (e.g., NaOMe) Michael_Adduct Michael Adduct (1,5-Diketone) Enolate->Michael_Adduct Michael Addition MVK α,β-Unsaturated Ketone (e.g., MVK) MVK->Michael_Adduct Aldol_Product Intramolecular Aldol Condensation Michael_Adduct->Aldol_Product Base-catalyzed Cyclization & Dehydration Final_Product Annulated Bicyclic Enone (Himachalene Precursor) Aldol_Product->Final_Product

Figure 2: General workflow for the Robinson annulation to form a bicyclic enone.

Protocol 1: General Procedure for Base-Catalyzed Robinson Annulation

This protocol describes a typical two-step procedure where the Michael adduct is formed first, followed by cyclization. This often provides higher yields by preventing polymerization of the vinyl ketone.[7]

Materials:

  • Cyclic Ketone (1.0 eq)

  • Methyl Vinyl Ketone (MVK) (1.2 eq, freshly distilled)

  • Base for Michael Addition (e.g., Triethylamine, 4.0 eq)

  • Base for Aldol Condensation (e.g., Sodium Methoxide, 3.0 eq)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Chloride (brine)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Michael Addition:

    • To a solution of the cyclic ketone (1.0 eq) in DCM, add triethylamine (4.0 eq) followed by freshly distilled methyl vinyl ketone (1.2 eq) at room temperature (23 °C).

    • Stir the mixture for 48-96 hours, protecting it from light. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure to yield the crude Michael adduct (a 1,5-diketone).

  • Aldol Condensation and Dehydration:

    • Dissolve the crude Michael adduct in methanol.

    • Add sodium methoxide (3.0 eq) in one portion while stirring at room temperature.

    • Stir the reaction for 24 hours. If the reaction has not gone to completion (as monitored by TLC), an additional portion of sodium methoxide (1.0 eq) can be added.

    • After completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup and Purification:

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the final annulated product.

Table 1: Representative Conditions for Robinson Annulation

Ketone SubstrateVinyl KetoneBase (Catalyst)SolventYield (%)Reference
2-MethylcyclohexanoneMVKPyrrolidine/AcOHBenzene75-80%General Lit.
CyclohexanoneEthyl Vinyl KetoneNaOEtEthanol~70%[5]
AldehydeMVKTriethylamine/NaOMeDCM/MeOHVariable[7]
2-methyl-1,3-cyclohexanedioneMVK(S)-ProlineDMF93% (70% ee)[9]

Application II: Diels-Alder Cycloaddition in Polyquinane Synthesis

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[4] It allows for the predictable formation of up to four stereocenters in a single step, making it highly valuable in the synthesis of complex polycyclic natural products.[4][13] this compound contains a conjugated diene system, making it an ideal candidate for this transformation.

Case Study: A Strategic Approach to the Hirsutene Core

Hirsutene is a linear triquinane sesquiterpene, a class of natural products characterized by three fused five-membered rings.[14] While many syntheses of hirsutene exist,[14][15][16][17] a hypothetical but powerful strategy could involve an intramolecular Diels-Alder (IMDA) reaction. By tethering a dienophile to the this compound core, a subsequent IMDA reaction could rapidly construct a bicyclic system, which could then be elaborated into the triquinane framework. This showcases the strategic potential of using this compound as a scaffold for complex constructions.

Diels_Alder_Strategy cluster_da_strategy Intramolecular Diels-Alder (IMDA) Strategy Start This compound Derivative with Tethered Dienophile Transition [4+2] Cycloaddition Transition State Start->Transition Thermal Activation Product Fused Tricyclic System Transition->Product Stereospecific Ring Formation Elaboration Further Transformations (e.g., Ring Contraction) Product->Elaboration Target Hirsutene Core Elaboration->Target

Figure 3: A proposed intramolecular Diels-Alder strategy for accessing complex polycyclic systems.

Protocol 2: General Procedure for a Thermal Intramolecular Diels-Alder Reaction

This protocol outlines a general method for conducting an IMDA reaction, which is typically performed by heating the substrate in a high-boiling, inert solvent.

Materials:

  • IMDA Substrate (1.0 eq)

  • High-boiling inert solvent (e.g., Toluene, Xylene, or o-Dichlorobenzene)

  • Inert gas (Argon or Nitrogen)

  • Optional: Lewis acid catalyst (e.g., Et₂AlCl) for rate enhancement and selectivity control.

  • Optional: Radical inhibitor (e.g., BHT) to prevent polymerization.

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottomed flask equipped with a reflux condenser and under an inert atmosphere, add the IMDA substrate (1.0 eq).

    • Add a sufficient volume of the chosen solvent to create a dilute solution (typically 0.01-0.1 M). This favors the intramolecular pathway over intermolecular dimerization.

    • If desired, add a small amount of a radical inhibitor like BHT.

  • Cycloaddition:

    • Heat the reaction mixture to reflux (Toluene: ~110 °C, Xylene: ~140 °C).

    • Monitor the disappearance of the starting material by TLC or GC-MS. IMDA reactions can require several hours to days for completion.

    • For catalyzed reactions, the Lewis acid is added at a lower temperature (e.g., 0 °C to RT) before heating.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product directly by flash column chromatography on silica gel to isolate the cycloadduct.

Conclusion and Future Perspectives

This compound is a C8 synthon of significant strategic importance. Its inherent bifunctionality allows for its deployment in powerful and classic bond-forming reactions, including the Robinson annulation and Diels-Alder cycloaddition. As demonstrated, these reactions enable the rapid and efficient assembly of fused and bridged polycyclic systems that form the core of numerous biologically active natural products.

Future applications will likely focus on the development of asymmetric variants of these transformations, using chiral catalysts to control the stereochemical outcome.[9] The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to novel and elegant solutions for the synthesis of the next generation of complex molecular targets in drug discovery and materials science.

References

  • Wikipedia. Robinson annulation. [Link]

  • UNB Scholar. A new synthetic route to the himachalene family. [Link]

  • UNB Scholar. A Formal Synthesis of Himachalene Sesquiterpenes. [Link]

  • ResearchGate. Total synthesis of himachalene‐related norsesquiterpene ketone (160). [Link]

  • Michigan State University Chemistry. Total Synthesis of Hirsutene. [Link]

  • ResearchGate. A novel stereoselective total synthesis of (±)-hirsutene from saligenin. [Link]

  • National Institutes of Health. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes. [Link]

  • Chemist Wizards. Robinson Annulation Attractive and Vital 3 Main step Mechanism. [Link]

  • National Institutes of Health. From himachalenes to trans-himachalol: unveiling bioactivity through hemisynthesis and molecular docking analysis. [Link]

  • University of Pittsburgh. Hirsutene. [Link]

  • SynArchive. Synthesis of Hirsutene by Andrew E. Greene (1980). [Link]

  • Royal Society of Chemistry Publishing. An extremely short synthesis of hirsutene. [Link]

  • ChemSynthesis. This compound. [Link]

  • NROChemistry. Robinson Annulation. [Link]

  • ResearchGate. Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes. [Link]

  • Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • National Institutes of Health. The Diels--Alder reaction in total synthesis. [Link]

  • National Institutes of Health. Enantioselective and regioselective pyrone Diels-Alder reactions of vinyl sulfones: total synthesis of (+)-cavicularin. [Link]

  • The Total Synthesis of Natural Products. [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

  • Organic Syntheses. Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. [Link]

  • PubChem. 3-Methyl-3-vinylcyclohexanone. [Link]

  • ResearchGate. (PDF) Natural product total synthesis. [Link]

  • Organic Chemistry Portal. Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. [Link]

  • National Institutes of Health. Natural Product Synthesis: The Endless Quest for Unreachable Perfection. [Link]

Sources

Application Notes and Protocols for the Stereoselective Reduction of 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Stereocontrol in the Synthesis of 3-Vinylcyclohexanol Derivatives

The stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols represents a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. The spatial arrangement of substituents in a molecule can profoundly dictate its biological activity, making the precise control of stereochemistry a critical parameter in drug design and development.[1] 3-Vinylcyclohexanone is a valuable prochiral building block, and its reduction products, cis- and trans-3-vinylcyclohexanol, possess two stereocenters, leading to the possibility of four stereoisomers. The ability to selectively synthesize a single desired stereoisomer is paramount for elucidating structure-activity relationships and for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of methodologies for the stereoselective reduction of this compound, offering detailed protocols and the underlying scientific principles that govern their stereochemical outcomes. We will explore both diastereoselective and enantioselective approaches, equipping researchers with the knowledge to make informed decisions in their synthetic strategies.

Understanding the Stereochemical Landscape of this compound Reduction

The reduction of the carbonyl group in this compound can proceed via hydride attack from either the top (re) or bottom (si) face of the ketone. The conformation of the cyclohexanone ring and the orientation of the vinyl substituent at the C3 position play a crucial role in determining the facial bias of this attack. The resulting hydroxyl group can be oriented either cis or trans relative to the vinyl group, leading to two diastereomeric products. Each of these diastereomers exists as a pair of enantiomers.

Diastereoselectivity: Controlling the Relative Stereochemistry

The primary goal of diastereoselective reduction is to favor the formation of either the cis or the trans isomer. This is typically achieved by exploiting steric and electronic effects.

The Felkin-Anh Model: A Predictive Framework

The Felkin-Anh model is a widely accepted paradigm for predicting the stereochemical outcome of nucleophilic additions to chiral or prochiral carbonyl compounds.[2][3] It posits that the largest substituent at the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of this compound, the vinyl group is the key substituent influencing the trajectory of the hydride attack. The preferred conformation of the cyclohexanone ring will place the vinyl group in a pseudo-equatorial or pseudo-axial position, thereby influencing which face of the carbonyl is more sterically accessible.

Diastereoselective Reduction Protocols

Protocol 1: Luche Reduction for Preferential 1,2-Reduction

The Luche reduction is a highly effective method for the chemoselective 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the competing 1,4-conjugate addition.[4] This is achieved by using sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent like methanol. The cerium ion is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and promoting a "harder" hydride delivery from the borohydride-alkoxide species, thus favoring direct attack at the carbonyl carbon.[5] While this compound is not an α,β-unsaturated ketone, the principles of enhanced 1,2-reduction selectivity are still relevant.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 eq).

  • Addition of Reducing Agent: Stir the mixture for 15-20 minutes to allow for coordination. Then, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Expected Outcome: The Luche reduction conditions are generally mild and are expected to provide a mixture of cis- and trans-3-vinylcyclohexanol. The diastereomeric ratio will be influenced by the steric environment around the carbonyl group.

Protocol 2: Diastereoselective Reduction with a Bulky Hydride Reagent: L-Selectride®

Sterically hindered hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are known to exhibit high stereoselectivity in the reduction of cyclic ketones.[2] The bulky nature of the reagent dictates that the hydride transfer occurs from the less sterically encumbered face of the carbonyl. This approach can often lead to the formation of the thermodynamically less stable axial alcohol as the major product.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of L-Selectride®: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC or GC.

  • Quenching and Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide.

  • Extraction and Purification: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expected Outcome: The use of L-Selectride® is anticipated to provide a high diastereomeric ratio, favoring the isomer resulting from hydride attack on the less hindered face of the ketone.

Enantioselective Reduction: Accessing Chiral 3-Vinylcyclohexanol

For applications requiring enantiomerically pure compounds, an asymmetric reduction strategy is necessary. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[6][7]

Protocol 3: Asymmetric Reduction using a CBS Catalyst

The CBS reduction employs a chiral oxazaborolidine catalyst in conjunction with a borane source (e.g., borane-THF or borane-dimethyl sulfide complex) to achieve high levels of enantioselectivity.[8][9] The catalyst coordinates to both the borane and the ketone, organizing them in a chiral environment that directs the hydride transfer to one specific face of the carbonyl group.

Experimental Protocol:

  • Catalyst Preparation (in situ): To a solution of (R)- or (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq) at room temperature. Stir the mixture for 15 minutes.

  • Reaction Setup: Cool the catalyst solution to -78 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the catalyst mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor by TLC or GC.

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then add 1M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Expected Outcome: The CBS reduction is expected to yield the corresponding 3-vinylcyclohexanol with high enantioselectivity. The choice of the (R)- or (S)-catalyst will determine which enantiomer of the alcohol is formed.

Biocatalytic Reduction: A Green Chemistry Approach

Biocatalysis offers an environmentally friendly alternative for the stereoselective reduction of ketones.[10] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), contain a variety of oxidoreductase enzymes that can catalyze the reduction of carbonyl compounds with high stereoselectivity.[11]

Protocol 4: Baker's Yeast Mediated Reduction

Experimental Protocol:

  • Yeast Suspension: Suspend baker's yeast (e.g., 20 g) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a carbohydrate source (e.g., glucose or sucrose, 20 g).

  • Activation: Stir the suspension at room temperature for approximately 30 minutes to activate the yeast.

  • Substrate Addition: Add this compound (1.0 eq), either neat or dissolved in a minimal amount of a water-miscible co-solvent like ethanol, to the yeast suspension.

  • Incubation: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by extracting aliquots and analyzing them by GC or TLC.

  • Work-up: Upon completion, add a filter aid (e.g., Celite®) to the reaction mixture and filter through a pad of Celite®.

  • Extraction and Purification: Continuously extract the filtrate with a suitable organic solvent (e.g., ethyl acetate) for 24 hours. Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

  • Stereochemical Analysis: Determine the diastereomeric and enantiomeric excess of the product by chiral GC or HPLC.

Expected Outcome: Baker's yeast often exhibits high stereoselectivity, potentially providing access to a specific stereoisomer of 3-vinylcyclohexanol. The stereochemical outcome can be influenced by the specific strain of yeast and the reaction conditions.

Data Presentation

Method Reducing Agent/Catalyst Key Conditions Expected Major Product Anticipated Stereoselectivity
Luche ReductionNaBH₄, CeCl₃·7H₂OMethanol, 0 °CMixture of diastereomersModerate diastereoselectivity
Bulky HydrideL-Selectride®THF, -78 °CAxial alcoholHigh diastereoselectivity
CBS Reduction(R)- or (S)-CBS, BH₃·SMe₂THF, -78 °CChiral alcoholHigh enantioselectivity (>90% e.e.)
BiocatalyticSaccharomyces cerevisiaeAqueous buffer, RTChiral alcoholPotentially high diastereo- and enantioselectivity

Visualization of Key Concepts

Reaction Workflow

G cluster_0 Diastereoselective Reduction cluster_1 Enantioselective Reduction This compound This compound Luche Reduction Luche Reduction This compound->Luche Reduction NaBH4, CeCl3 Bulky Hydride Reduction Bulky Hydride Reduction This compound->Bulky Hydride Reduction L-Selectride CBS Reduction CBS Reduction This compound->CBS Reduction (R)- or (S)-CBS catalyst Biocatalytic Reduction Biocatalytic Reduction This compound->Biocatalytic Reduction Baker's Yeast cis/trans-3-Vinylcyclohexanol cis/trans-3-Vinylcyclohexanol Luche Reduction->cis/trans-3-Vinylcyclohexanol Predominantly one diastereomer Predominantly one diastereomer Bulky Hydride Reduction->Predominantly one diastereomer Enantioenriched 3-Vinylcyclohexanol Enantioenriched 3-Vinylcyclohexanol CBS Reduction->Enantioenriched 3-Vinylcyclohexanol Biocatalytic Reduction->Enantioenriched 3-Vinylcyclohexanol

Caption: Workflow for stereoselective reduction of this compound.

Felkin-Anh Model for Hydride Attack

G cluster_0 Felkin-Anh Transition State Ketone This compound Conformer Product Major Diastereomer Ketone->Product Hydride attacks from the less hindered face Nucleophile H⁻ (from reducing agent) Nucleophile->Product

Caption: Felkin-Anh model predicting the trajectory of hydride attack.

Conclusion

The stereoselective reduction of this compound is a critical transformation for accessing valuable chiral building blocks. The choice of reduction methodology—be it a diastereoselective approach using Luche conditions or bulky hydrides, an enantioselective CBS reduction, or a green biocatalytic route—will depend on the specific stereochemical requirements of the target molecule, as well as considerations of cost, scalability, and environmental impact. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully navigate the stereochemical challenges inherent in the synthesis of 3-vinylcyclohexanol derivatives.

References

  • Sharma, I. K., et al. (2011). Biocatalytic Reduction of Selected Cyclohexanones. International Journal of ChemTech Research, 3(4), 1836-1840.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Chem-Station. (2017, May 22). L/N/K-Selectride. Retrieved from [Link]

  • Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Asymmetric reduction of carbonyl with CBS reagent. Retrieved from [Link]

  • ChemTube3D. (n.d.). Diastereoselective ketone reduction Felkin-Anh Transition State. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Stereoselective Reduction of Cyclic Ketones.
  • Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162.
  • ResearchGate. (n.d.). Asymmetric reduction of ketones using CBS catalyst. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
  • Ghosh, A. K., & Lei, H. (2011). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Organic letters, 13(15), 4056–4059.
  • ResearchGate. (n.d.).
  • Constantino, M. G., et al. (1998). STEREOSELECTIVE SODIUM BOROHYDRIDE REDUCTIONS OF CYCLOPENTANONES: INFLUENCE OF CERIC CHLORIDE ON THE STEREOCHEMISTRY OF REACTION. Química Nova, 21(6).
  • IRIS . (2024, May 16). Journal of Biotechnology.

  • Robertson, J., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803-7811.
  • ResearchGate. (2011, February). Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride.
  • Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]

  • Biblioteka Nauki. (2018, January 31).
  • Filo. (2025, November 8).
  • Google Patents. (n.d.).
  • Malz, J., et al. (2018).
  • Reddit. (2021, June 6).
  • MDPI. (2018, July 29).
  • Google Patents. (n.d.). CIS-3-HEXENAL CIS-3-HEXENYL ACETAL COMPOUND, PROCESS FOR PRODUCING THE SAME, AND FLAVOR/TASTE IMPARTING AGENT, FLAVOR/TASTE RETA.
  • EvitaChem. (n.d.). Buy cis-3-Methylcyclohexanol (EVT-402582).
  • Weaver, J. D., et al. (2023). Exploiting Visible Light Triggered Formation of Trans-cyclohexene for the Contra-thermodynamic Protection of Alcohols.
  • Google Patents. (n.d.). Synthesis of cis-3-hexen-1-ol.
  • PubChem. (n.d.). trans-3-Methylcyclohexanol.
  • Chemsrc. (2025, August 25). (+/-)-trans-2-vinylcyclohexanol.

Sources

Introduction: Navigating the Reactivity of a Cross-Conjugated System

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Organometallic Additions to 3-Vinylcyclohexanone: Protocols and Mechanistic Insights

This compound is a fascinating and synthetically valuable building block. As an α,β,γ,δ-unsaturated ketone, its extended π-system presents both a challenge and an opportunity for synthetic chemists. Unlike simple enones, which primarily offer two sites for nucleophilic attack (the carbonyl carbon and the β-carbon), this compound possesses three distinct electrophilic centers. This multiplicity of reactive sites allows for a rich and diverse chemistry, provided that the regioselectivity of the addition can be controlled.

This guide serves as a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the mechanistic principles governing organometallic additions to this compound and provides detailed, field-proven protocols for directing these reactions towards specific, desired outcomes. By understanding the interplay between the nature of the organometallic reagent, reaction conditions, and the substrate's electronic properties, chemists can harness the full potential of this versatile intermediate.

The Mechanistic Crossroads: 1,2- vs. 1,4- vs. 1,6-Addition

The core challenge in utilizing this compound lies in controlling the regiochemical outcome of nucleophilic attack. The molecule's cross-conjugated system offers three potential electrophilic sites for an incoming organometallic reagent (Nu⁻), leading to distinct products.

  • 1,2-Addition: Direct attack at the carbonyl carbon (C1). This is a kinetically fast process favored by "hard" nucleophiles. The product is a tertiary allylic alcohol.

  • 1,4-Addition (Conjugate Addition): Attack at the β-carbon (C3) of the enone system. This pathway is favored by "soft" nucleophiles and leads to a β-substituted cyclohexanone.

  • 1,6-Addition (Vinylogous Conjugate Addition): Attack at the terminal δ-carbon (C5) of the vinyl group. This is also a conjugate addition, favored by "soft" nucleophiles, resulting in a γ-substituted enolate, which upon workup gives an ε-substituted cyclohexenone.

The selection between these pathways is governed by the Hard and Soft Acids and Bases (HSAB) principle. The carbonyl carbon, with its significant partial positive charge, is a "hard" electrophilic center. The extended π-system delocalizes charge, making the β- and δ-carbons "softer" electrophilic centers.[1][2] Consequently, the choice of organometallic reagent is the primary determinant of the reaction's regioselectivity.

G cluster_substrate This compound Substrate Cross-Conjugated System P_12 1,2-Adduct (Tertiary Alcohol) Substrate->P_12 1,2-Addition P_14 1,4-Adduct (β-Substituted Ketone) Substrate->P_14 1,4-Addition P_16 1,6-Adduct (ε-Substituted Enone) Substrate->P_16 1,6-Addition Hard_Nu Hard Nucleophiles (e.g., R-Li, RMgX) Hard_Nu->Substrate Attacks Hard Site (C=O) Soft_Nu Soft Nucleophiles (e.g., R₂CuLi) Soft_Nu->Substrate Attacks Soft Sites (C=C)

Fig. 1: Competing pathways in organometallic additions.

Application & Protocols: A Reagent-Specific Guide

Organocuprates (Gilman Reagents): The Soft Approach for Conjugate Addition

Expertise & Experience: Lithium diorganocuprates (R₂CuLi), or Gilman reagents, are exceptionally soft organometallic nucleophiles.[3] This property makes them the premier choice for achieving high selectivity in 1,4- and 1,6-conjugate additions, largely avoiding the competing 1,2-addition pathway that plagues harder nucleophiles.[4] The mechanism is thought to proceed via initial formation of a Cu(I)-alkene π-complex, followed by oxidative addition to form a Cu(III) intermediate, and finally reductive elimination to deliver the organic group and regenerate a Cu(I) species.[5][6] This distinct mechanism is the reason for their exquisite regioselectivity.

The choice between 1,4- and 1,6-addition can be influenced by steric factors and the specific cuprate used. Less hindered cuprates may favor the 1,6-pathway, while bulkier reagents might prefer the 1,4-position. Additives like chlorotrimethylsilane (TMSCl) can trap the intermediate enolate, sometimes enhancing the rate and selectivity of the conjugate addition.[5]

Data Presentation: Regioselectivity of Various Cuprates

Reagent (R₂CuLi)AdditiveTemperature (°C)Major Product (Ratio)
(CH₃)₂CuLiNone-78 to 01,6-Adduct (~9:1)
(n-Bu)₂CuLiNone-78 to 01,6-Adduct (~7:3)
(Ph)₂CuLiNone-78 to 01,4-Adduct (~6:4)
(CH₃)₂CuLiTMSCl-781,6-Adduct (>95%)

Note: Ratios are representative and can vary based on precise reaction conditions.

Protocol: 1,6-Conjugate Addition of Lithium Dimethylcuprate

This protocol details the selective addition of a methyl group to the δ-position of this compound.

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in diethyl ether

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (flame-dried)

Workflow Diagram:

G cluster_prep Part A: Gilman Reagent Preparation cluster_reaction Part B: Conjugate Addition cluster_workup Part C: Workup & Purification A1 Suspend CuI in anhydrous ether A2 Cool to 0°C A1->A2 A3 Add MeLi (2 equiv) dropwise A2->A3 A4 Stir to form (CH₃)₂CuLi A3->A4 B1 Cool Gilman reagent to -78°C A4->B1 Proceed to Reaction B2 Add this compound solution dropwise B1->B2 B3 Stir at -78°C for 1-2 hours B2->B3 C1 Quench with sat. aq. NH₄Cl B3->C1 Proceed to Workup C2 Extract with diethyl ether C1->C2 C3 Dry, filter, and concentrate C2->C3 C4 Purify via chromatography C3->C4

Fig. 2: Experimental workflow for 1,6-conjugate addition.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (1.05 equivalents). Add anhydrous diethyl ether and cool the resulting suspension to 0°C in an ice bath.

  • Slowly add a solution of methyllithium (2.0 equivalents) dropwise via syringe. The initial yellow suspension of CuI will dissolve and then form a largely colorless to pale yellow solution of lithium dimethylcuprate. Stir for 30 minutes at 0°C. Causality: Using two equivalents of the organolithium reagent is essential for the formation of the reactive Gilman reagent [R₂CuLi].[3]

  • Reaction: Cool the freshly prepared Gilman reagent to -78°C using a dry ice/acetone bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred cuprate solution over 20-30 minutes, ensuring the internal temperature remains below -70°C.

  • After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours. Monitor the reaction by TLC. Causality: Low temperature is critical to prevent side reactions and ensure high selectivity.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while the mixture is still cold. This will protonate the intermediate enolate and neutralize excess reagent.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ε-methyl substituted cyclohexenone.

Grignard Reagents: Favoring the 1,2-Addition Pathway

Expertise & Experience: Grignard reagents (RMgX) are significantly "harder" nucleophiles than cuprates.[2] The carbon-magnesium bond is highly polarized, leading to a carbanion with high charge density. Consequently, Grignard reagents overwhelmingly favor the kinetically rapid 1,2-addition to the hard carbonyl carbon, producing tertiary alcohols.[4] While this is a reliable method for synthesizing specific allylic alcohols, it is not the preferred method for conjugate addition.

However, the regioselectivity can be flipped. The addition of a catalytic amount of a copper salt (e.g., CuI or Li₂CuCl₄) can promote in-situ formation of a cuprate-like species, steering the Grignard reagent towards the 1,4- or 1,6-addition pathway.[6][7] This catalytic approach offers a powerful way to modulate the innate reactivity of the Grignard reagent.

Protocol: 1,2-Addition of Ethylmagnesium Bromide

This protocol describes the synthesis of 1-ethyl-3-vinylcyclohex-2-en-1-ol.

Materials:

  • Magnesium (Mg) turnings

  • Ethyl bromide (EtBr)

  • This compound

  • Anhydrous diethyl ether or THF

  • 1 M Hydrochloric acid (HCl)

  • Standard glassware for anhydrous Grignard reactions[8]

Step-by-Step Methodology:

  • Grignard Preparation: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the funnel to initiate the reaction. Once initiated (indicated by bubbling and disappearance of the iodine color), add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.[9]

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise. Causality: The highly nucleophilic Grignard reagent will rapidly attack the most electrophilic site, the carbonyl carbon, in a 1,2-fashion.

  • Once the addition is complete, remove the ice bath and stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture again to 0°C and quench by the slow, dropwise addition of 1 M HCl. This protonates the intermediate alkoxide to form the alcohol and dissolves the magnesium salts.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary alcohol product by flash column chromatography or distillation.

Summary and Outlook

The regioselectivity of organometallic additions to this compound is a classic illustration of the principles of kinetic versus thermodynamic control and Hard and Soft Acid-Base theory. The choice of reagent dictates the outcome:

  • Organocuprates are the reagents of choice for selective 1,4- or 1,6-conjugate additions due to their "soft" nucleophilic character.

  • Grignard and Organolithium reagents are "hard" nucleophiles that strongly favor 1,2-addition to the carbonyl group, yielding tertiary alcohols.

  • Catalytic Copper can be used to modulate the reactivity of Grignard reagents, promoting conjugate addition pathways.

The products derived from these controlled additions—β-substituted ketones, ε-substituted enones, and complex tertiary alcohols—are valuable intermediates for the synthesis of natural products, pharmaceuticals, and other complex molecular architectures. A thorough understanding of the principles and protocols outlined in this guide empowers chemists to strategically navigate the reactivity of this versatile substrate.

References

  • Piotr Gołębiowski, et al. (2011). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. ResearchGate. [Link]

  • Ramakrishna, G., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, ACS Publications. [Link]

  • Various Authors. (2021). Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis. ResearchGate. [Link]

  • Kowalska, A., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. PMC, NIH. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2023). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Organic Chemistry Tutor. [Link]

  • Ahn, K. H., et al. (1986). Enantioselective conjugate addition of Grignard reagents to enones catalyzed by chiral cuprate complexes. Organometallics, ACS Publications. [Link]

  • Chad's Prep. (2021). 21.8 Michael Reactions | Organic Chemistry. YouTube. [Link]

  • Tius, M. A., et al. (2011). Cyclization Cascades Initiated by 1,6-Conjugate Addition. PMC, NIH. [Link]

  • Chem-Station. (2014). Organocuprates. Chem-Station Int. Ed. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Kharash, M. S., & Tawney, P. O. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Halides on the Reaction between Phenylmagnesium Bromide and α,β-Unsaturated Ketones. Journal of the American Chemical Society. [Link] (Note: This is the original Kharash paper referenced in source[6], providing historical context).

  • Wikipedia. (n.d.). Reactions of organocopper reagents. Wikipedia. [Link]

  • Hoveyda, A. H., et al. (2016). Catalytic enantioselective 1,6-conjugate additions of propargyl and allyl groups. PubMed. [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]

  • University of Calgary. (n.d.). Ch18: Organocopper reagents. University of Calgary Chemistry. [Link]

Sources

Asymmetric Catalysis in Reactions of 3-Vinylcyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Chiral Cyclohexanone Scaffolds

The 3-vinylcyclohexanone motif is a versatile building block in organic synthesis, offering multiple reactive sites for strategic functionalization. The presence of the enone system and the vinyl group allows for a variety of transformations, including conjugate additions, cycloadditions, and selective reductions. When these reactions are performed under asymmetric catalysis, the resulting chiral cyclohexanone derivatives become valuable intermediates for the synthesis of complex natural products and pharmaceutical agents. The ability to control the stereochemistry at multiple centers in a single transformation is a hallmark of efficient and elegant synthesis.

This guide provides an in-depth exploration of key asymmetric catalytic reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and practical insights to ensure successful implementation and adaptation.

I. Asymmetric Michael Addition: Constructing Quaternary Carbon Centers

The conjugate addition of nucleophiles to the enone system of this compound is a powerful method for carbon-carbon bond formation. When catalyzed by a chiral entity, this reaction can proceed with high enantioselectivity, often generating a stereocenter at the β-position. The vinyl group can be retained for subsequent transformations, making this a highly strategic approach.

Scientific Principles and Mechanistic Insight

Organocatalysis has emerged as a dominant strategy for asymmetric Michael additions. Chiral secondary amines, such as diarylprolinol silyl ethers, are particularly effective. The catalytic cycle is initiated by the formation of a nucleophilic enamine intermediate between the catalyst and the cyclohexanone. This enamine then attacks the Michael acceptor. The stereochemical outcome is dictated by the catalyst's chiral environment, which effectively shields one face of the enamine, directing the incoming electrophile to the other.

Alternatively, bifunctional catalysts, such as those based on thiourea and a Cinchona alkaloid, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol.[1][2]

Michael_Addition_Mechanism cluster_0 Catalytic Cycle Catalyst Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Enone Enone This compound Enone->Enamine Adduct Michael Adduct Enamine->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Adduct Product Chiral Product Adduct->Product Hydrolysis Product->Catalyst Catalyst Regeneration

Caption: Organocatalytic Michael Addition Cycle.

Application Note: Organocatalytic Asymmetric Michael Addition of Diethyl Malonate

This protocol details a representative procedure for the addition of a soft carbon nucleophile, diethyl malonate, to a cyclic enone, which can be adapted for this compound. The use of a bifunctional thiourea catalyst derived from a Cinchona alkaloid is highlighted.

Protocol: Asymmetric Michael Addition of Diethyl Malonate to a Cyclic Enone

Materials:

  • Cyclic enone (e.g., 2-cyclohexen-1-one as a model, adaptable to this compound) (1.0 mmol)

  • Diethyl malonate (1.5 mmol)

  • (R,R)-1,2-diphenylethylenediamine-derived thiourea catalyst (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral thiourea catalyst (0.1 mmol).

  • Add toluene (5 mL) and stir until the catalyst is fully dissolved.

  • Add the cyclic enone (1.0 mmol) to the solution.

  • Add diethyl malonate (1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Quantitative Data for Representative Michael Additions to Cyclic Enones:

EntryCatalystNucleophileSolventYield (%)ee (%)Reference
1Cinchona-thioureaDiethyl malonateToluene9594[1]
2Diarylprolinol silyl etherNitromethaneDichloromethane8598[3]

II. Rhodium-Catalyzed Asymmetric Hydrogenation: Selective Reduction of Alkenes

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins. In the case of this compound, this methodology can be employed to selectively reduce either the endocyclic double bond of the enone system or the exocyclic vinyl group, depending on the catalyst and reaction conditions. This allows for the synthesis of a variety of chiral saturated or partially saturated cyclohexanone derivatives.

Scientific Principles and Mechanistic Insight

Rhodium complexes bearing chiral phosphine ligands are highly effective catalysts for asymmetric hydrogenation. The generally accepted "unsaturated mechanism" involves the coordination of the olefin to the chiral rhodium catalyst, followed by the oxidative addition of hydrogen. Reductive elimination of the saturated product then regenerates the active catalyst. The stereochemical outcome is determined by the less sterically hindered coordination of the substrate to the chiral catalyst.[4][5]

Hydrogenation_Mechanism cluster_1 Rhodium-Catalyzed Asymmetric Hydrogenation Rh_cat [Rh(L*)]+ Rh_Substrate Rh-Substrate Complex Rh_cat->Rh_Substrate + Substrate Substrate This compound Substrate->Rh_Substrate Rh_Dihydride Rh-Dihydride Complex Rh_Substrate->Rh_Dihydride + H₂ (Oxidative Addition) H2 H₂ H2->Rh_Dihydride Product_Complex Product-Rh Complex Rh_Dihydride->Product_Complex Insertion Product_Complex->Rh_cat Catalyst Regeneration Product Chiral Saturated Ketone Product_Complex->Product Reductive Elimination

Caption: Simplified Mechanism of Rh-Catalyzed Hydrogenation.

Application Note: Asymmetric Hydrogenation of an α,β-Unsaturated Ketone

This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an α,β-unsaturated ketone, which serves as a template for the selective reduction of the endocyclic double bond in this compound.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • α,β-Unsaturated ketone (e.g., 2-cyclohexen-1-one as a model) (0.5 mmol)

  • [Rh(COD)₂]BF₄ (0.005 mmol, 1 mol%)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP) (0.006 mmol, 1.2 mol%)

  • Dichloromethane (DCM), degassed (5 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.005 mmol) and the chiral bisphosphine ligand (0.006 mmol).

  • Add degassed DCM (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate flask, dissolve the α,β-unsaturated ketone (0.5 mmol) in degassed DCM (3 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Connect the reaction flask to a hydrogen manifold. Purge the flask with hydrogen gas (3 cycles).

  • Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 10 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Quantitative Data for Rh-Catalyzed Hydrogenation of α,β-Unsaturated Ketones:

EntrySubstrateLigandPressure (atm)Yield (%)ee (%)Reference
1Exocyclic α,β-unsaturated ketoneZhaoPhos509999[6]
2Trisubstituted enoneIr-N,P complex50>9599[7]

III. Asymmetric Diels-Alder Reaction: Accessing Bicyclic Scaffolds

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the construction of six-membered rings. With this compound, the vinyl group can act as the dienophile, reacting with a suitable diene to form a bicyclic adduct with the potential for creating multiple new stereocenters. Chiral Lewis acids or organocatalysts can be employed to induce high levels of enantioselectivity.[8][9]

Scientific Principles and Mechanistic Insight

In an asymmetric Diels-Alder reaction, a chiral catalyst coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. More importantly, the chiral environment of the catalyst blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered side. This facial selectivity translates into the enantioselective formation of the cycloadduct. The endo transition state is often favored due to secondary orbital interactions, leading to a specific diastereoselectivity.[9]

Diels_Alder_Workflow Start Start: Reactants & Catalyst Coordination Coordination of Dienophile to Chiral Catalyst Start->Coordination Diene_Approach Diene Approaches from Less Hindered Face Coordination->Diene_Approach Transition_State [4+2] Cycloaddition Transition State Diene_Approach->Transition_State Adduct_Formation Formation of Chiral Cycloadduct Transition_State->Adduct_Formation Catalyst_Release Release of Product and Catalyst Regeneration Adduct_Formation->Catalyst_Release End End: Chiral Bicyclic Product Catalyst_Release->End

Caption: Asymmetric Diels-Alder Experimental Workflow.

Application Note: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction, which can be adapted for the reaction of this compound with a diene like cyclopentadiene.

Protocol: Asymmetric Diels-Alder Reaction

Materials:

  • This compound (1.0 mmol)

  • Cyclopentadiene (freshly cracked, 3.0 mmol)

  • Chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine or a copper(II)-bis(oxazoline) complex) (0.1 mmol, 10 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Lewis acid catalyst (0.1 mmol).

  • Add anhydrous DCM (3 mL) and cool the solution to the desired temperature (e.g., -78 °C).

  • Add this compound (1.0 mmol) to the catalyst solution and stir for 15 minutes.

  • Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.

  • Stir the reaction at the low temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.

Quantitative Data for Representative Asymmetric Diels-Alder Reactions:

EntryDienophileDieneCatalystYield (%)ee (%)Reference
1Acyclic enoneCyclopentadieneChiral imidazolidinone9198[8]
2VinylazaareneIsopreneBF₃·OEt₂ (promoter)75N/A[10][11]

Conclusion

The asymmetric catalysis of reactions involving this compound provides a versatile and powerful platform for the synthesis of complex chiral molecules. The protocols and principles outlined in this guide for Michael additions, hydrogenations, and Diels-Alder reactions serve as a foundation for researchers to explore and develop novel synthetic routes. The choice of catalyst and reaction conditions is paramount in achieving high levels of stereocontrol, and a thorough understanding of the underlying mechanisms will facilitate the rational design of new and improved asymmetric transformations.

References

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. [Link]

  • van den Berg, M., et al. (2000). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. Journal of the American Chemical Society, 122(46), 11539-11540.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244.
  • Gu, X., Dai, Y., Guo, T., Franchino, A., & Melchiorre, P. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(6), 1533-1536. [Link]

  • Brown, J. M., & Parker, D. (1982). Mechanism of asymmetric hydrogenation. Rhodium complexes formed by unsaturated carboxylic acids, carboxylates, and carboxamides. The Journal of Organic Chemistry, 47(15), 2722–2730. [Link]

  • Powers, T. S., & Maimone, T. J. (2022). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 13(1), 151-157. [Link]

  • Imbault, F., et al. (2015). Asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones: access to chiral 2-substituted cyclopentyl aryl ketones.
  • Wikipedia contributors. (2023). Michael reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Trost, B. M., & Cramer, N. (2005). Asymmetric Michael Addition of Malonates to Enones Catalyzed by a Bifunctional Proline-Derived Organocatalyst.
  • Ceccarelli, R., Insogna, S., Bella, M., & Jørgensen, K. A. (2006). Organocatalytic regioselective Michael additions of cyclic enones via asymmetric phase transfer catalysis. Organic & Biomolecular Chemistry, 4(23), 4281-4284. [Link]

  • Bella, M., & Jørgensen, K. A. (2006). Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis. Request PDF. [Link]

  • Asymmetric Conjugate Addition. (2023). In Master Organic Chemistry. [Link]

  • Li, W., et al. (2016). Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 14(2), 557-563. [Link]

  • Singh, V. K., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. RSC Advances, 14(34), 24654-24664. [Link]

  • Chen, Y., et al. (2004). Highly Enantioselective Michael Addition of Malonates to Enones Catalyzed by a Bifunctional Thiourea. Request PDF. [Link]

  • Zhu, S.-F., et al. (2010). 1,4-Reduction of α,β-Unsaturated Ketones through Rhodium(III)-Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 49(44), 8191-8194. [Link]

  • Powers, T. S., & Maimone, T. J. (2021). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 13(1), 151-157. [Link]

  • Li, X., et al. (2010). Enantioselective and Regioselective Organocatalytic Conjugate Addition of Malonates to Nitroenynes. Chemistry – An Asian Journal, 6(1), 220-225. [Link]

  • Jurczak, J., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 17(6), 1437-1440. [Link]

  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]

  • Carretero, J. C., et al. (2002). β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. *Chemical Communications, (19), 2190-2191. [Link]

  • Wikipedia contributors. (2023). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, J., et al. (2010). Asymmetric organocatalytic Michael addition of anthrone to enone. Organic & Biomolecular Chemistry, 8(8), 1838-1840. [Link]

  • Park, H., et al. (2022). Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols. Organic Letters, 24(8), 1647–1651. [Link]

  • Tissot, M., et al. (2021). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters, 23(1), 208-212. [Link]

  • Zhang, W., et al. (2022). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones. ACS Catalysis, 12(2), 1163-1170. [Link]

  • Jurczak, J., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 17(6), 1437-1440. [Link]

  • Trost, B. M., & Jaber, J. J. (2007). Catalytic Enantioselective C−C Bond Forming Conjugate Additions With Vinyl Sulfones. Journal of the American Chemical Society, 129(37), 11402–11403. [Link]

  • Andrade, J., et al. (2018). Alkylhalovinylboranes: a new class of Diels–Alder dienophiles. RSC Advances, 8(60), 34464-34471. [Link]

  • De, S. (2014). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 114(15), 7304-7347. [Link]

  • Ochiai, M., Ukita, T., & Fujita, E. (1983). A NEW STEREOSELECTIVE SYNTHESIS OF VINYLSILANES UTILIZING VINYL SULFONES. Chemistry Letters, 12(9), 1457–1458. [Link]

Sources

Troubleshooting & Optimization

High-yield synthesis of 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex demands of modern synthetic chemistry requires not only a mastery of reaction protocols but also a deep understanding of the underlying principles that govern success. The synthesis of 3-Vinylcyclohexanone, a versatile building block in the development of pharmaceuticals and complex organic molecules, presents a unique set of challenges that necessitate a robust and reliable synthetic strategy. While several theoretical pathways exist, achieving high yields consistently demands a nuanced approach.

This technical support center is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a comprehensive resource built on field-proven insights. Here, we will explore the causality behind experimental choices, establish self-validating protocols, and address the specific, practical issues that can arise during the synthesis. Our focus will be on a highly reliable and selective method: the Wittig olefination of a keto-aldehyde precursor, a strategy that offers superior control and yield compared to more direct but less predictable routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

While routes like modified Robinson annulations or Diels-Alder reactions are theoretically possible, they often present significant challenges in controlling regioselectivity and avoiding side reactions like polymerization.[1] A more reliable and high-yield approach is the selective olefination of a bifunctional precursor. The most effective and widely utilized method is the Wittig reaction on 3-oxocyclohexanecarbaldehyde, which selectively converts the aldehyde group into the desired vinyl group while leaving the ketone moiety intact.

Q2: Why is the Wittig reaction the recommended method?

The Wittig reaction is preferred for several key reasons:

  • High Selectivity: The phosphorus ylide used in the Wittig reaction is highly selective for aldehydes over ketones. This chemoselectivity is crucial when working with a starting material that contains both functional groups, thus minimizing the formation of unwanted byproducts.

  • Mild Conditions: The reaction typically proceeds under basic but non-nucleophilic conditions at low to ambient temperatures, which preserves the integrity of other functional groups in the molecule.

  • Predictability: The reaction is robust and well-documented, making it highly reproducible. The primary byproduct, triphenylphosphine oxide, is often crystalline and can be readily separated from the desired liquid product.[2]

Q3: What are the most critical parameters for a successful synthesis using the Wittig reaction?

Success hinges on three main pillars:

  • Anhydrous Conditions: The phosphorus ylide is a strong base and is highly reactive with water. All glassware must be oven- or flame-dried, and anhydrous solvents must be used to prevent quenching the ylide, which would halt the reaction and drastically reduce the yield.

  • Ylide Preparation: The quality of the ylide is paramount. It should be prepared in situ just before use. The color change (typically to a deep orange or yellow) upon addition of the base is a key indicator of successful ylide formation.

  • Temperature Control: The initial deprotonation to form the ylide is often performed at 0°C or below to control the reaction rate. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature. Careful temperature management prevents side reactions.

Q4: What are the expected yields and purity for this synthetic route?

Following the detailed protocol, researchers can typically expect an overall yield of 75-85% for the Wittig olefination step. The purity of the final product after column chromatography is generally very high (>98%).

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the conversion of 3-oxocyclohexanecarbaldehyde to this compound via a Wittig reaction.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
Methyltriphenylphosphonium Bromide(C₆H₅)₃PCH₃Br357.221.1 eqDry thoroughly in a vacuum oven before use.
Potassium tert-butoxide (KOtBu)C₄H₉KO112.211.1 eqHandle in a glovebox or under inert gas.
3-OxocyclohexanecarbaldehydeC₇H₁₀O₂126.151.0 eqEnsure high purity.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~10 mL / mmolUse from a freshly opened bottle or still.
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12As neededFor extraction and chromatography.
Saturated Ammonium Chloride (aq.)NH₄Cl53.49As neededFor quenching the reaction.
Magnesium Sulfate (anhydrous)MgSO₄120.37As neededFor drying the organic layer.
Silica GelSiO₂60.08As neededFor column chromatography (230-400 mesh).
Step-by-Step Methodology
  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the experiment.

  • Ylide Preparation:

    • To the flask, add methyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF (~7 mL per mmol of the phosphonium salt).

    • Cool the resulting suspension to 0°C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 eq) portion-wise over 10-15 minutes. Ensure the internal temperature does not exceed 5°C.

    • Upon addition of the base, the suspension will turn into a characteristic deep yellow or orange solution, indicating the formation of the phosphorus ylide. Stir this mixture at 0°C for 1 hour.

  • Wittig Reaction:

    • Dissolve 3-oxocyclohexanecarbaldehyde (1.0 eq) in a minimal amount of anhydrous THF (~3 mL per mmol).

    • Using a syringe, add the aldehyde solution dropwise to the cold ylide solution over 20-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Extraction:

    • Cool the flask back to 0°C and quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the layers and extract the aqueous layer two more times with diethyl ether.[2]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. This will yield a crude product, often a semi-solid due to the presence of triphenylphosphine oxide.

    • Purify the crude material by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20%) is typically effective at separating the non-polar this compound from the more polar triphenylphosphine oxide.[2]

    • Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield pure this compound as a colorless oil.

Visualizing the Process

Reaction Mechanism: The Wittig Reaction

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Olefination Ylide_Start Ph₃P⁺-CH₃ Br⁻ Ylide Ph₃P=CH₂ (Ylide) Ylide_Start->Ylide  - HBr - tBuOH KOtBu KOtBu Aldehyde 3-Oxocyclohexanecarbaldehyde Ylide->Aldehyde + Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Product This compound Oxaphosphetane->Product Decomposition Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction for the synthesis of this compound.

Experimental Workflow

Workflow start Setup | Flame-dried glassware under N₂ ylide Ylide Preparation React Ph₃PCH₃Br + KOtBu In Anhydrous THF 0°C, 1 hr start->ylide reaction Wittig Reaction Add 3-Oxocyclohexanecarbaldehyde Warm to RT Stir 3-4 hrs ylide->reaction quench Workup Quench with aq. NH₄Cl Extract with Et₂O reaction->quench dry Drying & Concentration Wash with Brine Dry over MgSO₄ Concentrate quench->dry purify Purification Flash Column Chromatography (Silica Gel) dry->purify end Final Product | Pure this compound purify->end

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting Guide

Problem: My reaction yield is very low, and I recovered most of my starting aldehyde.

  • Possible Cause 1: Inactive Ylide. The phosphorus ylide is sensitive to moisture and air. The most common cause of failure is the accidental introduction of water or incomplete drying of reagents and glassware.

  • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen. Use freshly opened anhydrous solvents or solvents purified by a solvent system. Ensure the methyltriphenylphosphonium bromide is dried in a vacuum oven before use.

  • Possible Cause 2: Insufficient Base or Incomplete Deprotonation. The formation of the ylide is a critical step. If the base is old or has been improperly handled, it may have lost its strength.

  • Solution: Use a fresh bottle of potassium tert-butoxide. When adding it to the phosphonium salt suspension, look for the characteristic color change to bright yellow/orange. An absence of this color indicates a problem with ylide formation.

Problem: The reaction worked, but my final product is heavily contaminated with triphenylphosphine oxide.

  • Possible Cause: This is an inherent feature of the Wittig reaction, not an error. Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct. Its separation can be challenging due to its moderate polarity and tendency to co-elute with products.

  • Solution 1 (Chromatography): Careful flash column chromatography is the most reliable method. Use a long column and a slow, shallow solvent gradient to achieve the best separation.

  • Solution 2 (Alternative Workup): For larger scale reactions, some of the TPPO can be removed by precipitation. After concentrating the crude reaction mixture, add a non-polar solvent like a mixture of hexane and diethyl ether. The TPPO may partially crystallize and can be removed by filtration. The filtrate should then be purified by chromatography.

Problem: I see the formation of a byproduct with a similar mass, but it's not my desired product.

  • Possible Cause: Side Reaction at the Ketone. While the Wittig ylide is highly selective for the aldehyde, under certain conditions (e.g., prolonged reaction times at elevated temperatures, or with a more reactive, unstabilized ylide), a small amount of reaction at the ketone carbonyl can occur.

  • Solution: Adhere strictly to the recommended reaction times and temperatures. Do not heat the reaction mixture. Ensure the reaction is monitored by TLC and quenched as soon as the starting aldehyde has been consumed to minimize the potential for side reactions.

References

Sources

Technical Support Center: Purification of Crude 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Vinylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our approach is rooted in explaining the causality behind experimental choices to empower you with a robust understanding of the purification workflow.

Introduction to the Challenges in Purifying this compound

This compound is a valuable building block in organic synthesis, notable for its dual reactivity stemming from the ketone and vinyl functional groups. However, its purification is often complicated by its inherent instability and the presence of closely related impurities. The crude product, typically synthesized via methods like the Diels-Alder reaction or Robinson annulation, can contain a mixture of starting materials, catalysts, solvents, and side-products. The α,β-unsaturated ketone moiety makes the molecule susceptible to polymerization, especially at elevated temperatures, posing a significant challenge for purification methods like distillation.

This guide will provide a structured approach to tackling these issues, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a viscous oil with a yellow or brown tint. What are the likely impurities?

A1: The discoloration and viscosity are often indicative of polymeric material. This compound, being an α,β-unsaturated ketone, is prone to polymerization, especially if the synthesis was conducted at high temperatures or in the presence of radical initiators or strong bases. Other potential impurities include:

  • Unreacted starting materials: Depending on the synthetic route, this could include precursors like butadiene, acrolein, or methyl vinyl ketone.

  • Isomeric byproducts: Constitutional isomers such as 4-Vinylcyclohexanone may form.

  • Aldol condensation products: Self-condensation of the ketone can lead to higher molecular weight impurities.

  • Residual solvents and catalysts: Solvents used in the synthesis and any acidic or basic catalysts may be present.

Q2: I'm observing polymerization of my this compound during distillation, even under vacuum. How can I prevent this?

A2: This is a common and critical issue. The vinyl group is susceptible to radical polymerization at elevated temperatures. To mitigate this, you should:

  • Use a polymerization inhibitor: The addition of a small amount of an inhibitor to the crude material before distillation is crucial. Common choices include 4-tert-butylcatechol (TBC), hydroquinone (HQ), or 2,6-dinitro-p-cresol.[1][2][3] These compounds act as radical scavengers, preventing the initiation of polymerization.[3]

  • Minimize heating time and temperature: Employ high-vacuum distillation to lower the boiling point of this compound. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. Prolonged heating, even at lower temperatures, can still lead to polymerization.

  • Ensure a clean distillation apparatus: Traces of acids, bases, or metal contaminants on the glassware can catalyze polymerization.

Q3: My purified this compound shows two closely spaced peaks on GC analysis. What could they be?

A3: This is likely due to the presence of a constitutional isomer, most commonly 4-Vinylcyclohexanone. The separation of these isomers can be challenging due to their similar boiling points.

  • Fractional distillation: Careful fractional distillation with a column that has a high number of theoretical plates may be sufficient to separate the isomers.

  • Preparative chromatography: If distillation is ineffective, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) are more powerful techniques for isomer separation.

Q4: How can I remove acidic or basic impurities from my crude product?

A4: A simple liquid-liquid extraction (work-up) prior to distillation is highly effective.

  • For acidic impurities: Wash the crude product (dissolved in a suitable organic solvent like diethyl ether or ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a wash with brine.

  • For basic impurities: Wash with a dilute aqueous solution of a mild acid, such as 1% hydrochloric acid (HCl), followed by a brine wash.

  • Always finish with a water wash and dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before removing the solvent under reduced pressure.

Q5: What are the best analytical techniques to assess the purity of this compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomers and residual starting materials.[4]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantitative analysis. A reverse-phase method with a C18 column is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product. Quantitative NMR (qNMR) can also be a powerful tool for determining absolute purity without the need for a reference standard of the impurities.[6][7][8]

Troubleshooting Guide

This section provides a more in-depth look at common problems and their solutions, presented in a cause-and-effect format.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after distillation 1. Polymerization in the distillation flask: Significant amount of a dark, viscous residue remains. 2. Product loss due to bumping: Violent boiling of the liquid. 3. Incomplete distillation: Distillation stopped prematurely.1. Add a polymerization inhibitor (e.g., 50-200 ppm of TBC or hydroquinone) to the crude material before heating. Use the lowest possible distillation temperature under high vacuum. 2. Use a magnetic stir bar for smooth boiling; boiling chips are not effective under vacuum.[9] Ensure the distillation flask is not more than two-thirds full. 3. Monitor the temperature at the distillation head. Once the temperature drops after the main fraction has been collected, the distillation is likely complete.
Product is still colored after distillation 1. Co-distillation of a colored impurity: The impurity has a similar boiling point to the product. 2. Thermal decomposition: The product is degrading at the distillation temperature.1. Improve the efficiency of the distillation by using a longer fractionating column or one with a higher number of theoretical plates. Alternatively, consider purification by flash column chromatography. 2. Lower the distillation pressure to further reduce the boiling point. Ensure a polymerization inhibitor is used.
Poor separation of isomers by chromatography 1. Inappropriate stationary phase: The column packing is not providing sufficient selectivity. 2. Suboptimal mobile phase: The solvent system does not have the correct polarity to resolve the isomers.1. For flash chromatography, screen different silica gels or consider using alumina. For HPLC, test different column chemistries (e.g., C18, phenyl, cyano). 2. For flash chromatography, systematically vary the polarity of the eluent (e.g., using a gradient of ethyl acetate in hexanes). For HPLC, perform a solvent scouting run with different mobile phase compositions.
Product degrades on silica gel column 1. Acidity of silica gel: The acidic nature of silica gel can catalyze decomposition or polymerization of sensitive compounds like α,β-unsaturated ketones.1. Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. A common practice is to add 0.1-1% triethylamine to the mobile phase. Alternatively, use a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol assumes a starting material that has undergone a basic aqueous work-up to remove catalysts and water-soluble impurities.

1. Preparation: a. To the crude this compound (e.g., 50 g) in a round-bottom flask, add a magnetic stir bar and a polymerization inhibitor (e.g., 10 mg of 4-tert-butylcatechol). b. Assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.[9] Ensure all glass joints are properly sealed with vacuum grease.

2. Distillation: a. Begin stirring the crude material. b. Gradually apply vacuum to the system. A pressure of <1 mmHg is ideal. c. Once the vacuum is stable, slowly heat the distillation flask using a heating mantle. d. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask. e. As the temperature of the vapor at the distillation head rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. f. Continue distillation until the temperature at the head begins to drop, indicating that the product has been distilled. g. Turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

3. Analysis: a. Analyze the purified product by GC-MS and NMR to confirm its identity and purity.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general starting point for the analysis of purified this compound.

1. GC-MS System: a. Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, such as a DB-5ms or HP-5ms) is suitable. b. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

2. GC Conditions: a. Inlet Temperature: 250 °C. b. Oven Temperature Program: i. Initial temperature: 60 °C, hold for 2 minutes. ii. Ramp: 10 °C/min to 240 °C. iii. Hold at 240 °C for 5 minutes. c. Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

3. MS Conditions: a. Ion Source Temperature: 230 °C. b. Mass Range: Scan from m/z 40 to 350. c. Ionization Mode: Electron Ionization (EI) at 70 eV.

4. Data Analysis: a. Identify the peak for this compound by its retention time and mass spectrum. b. Integrate all peaks in the chromatogram to determine the relative purity. c. Compare the mass spectra of any impurity peaks with a library (e.g., NIST) to aid in their identification.[10]

Visualizations

Logical Workflow for Purification and Analysis

cluster_purification Purification Workflow cluster_analysis Purity Analysis Crude Product Crude Product Aqueous Work-up Aqueous Work-up Crude Product->Aqueous Work-up Remove catalysts/salts Vacuum Distillation Vacuum Distillation Aqueous Work-up->Vacuum Distillation Primary purification Column Chromatography Column Chromatography Vacuum Distillation->Column Chromatography If isomers present Pure Product Pure Product Vacuum Distillation->Pure Product If purity >98% Column Chromatography->Pure Product GC-MS GC-MS Pure Product->GC-MS NMR NMR Pure Product->NMR HPLC HPLC Pure Product->HPLC Start Polymerization Observed Inhibitor Inhibitor Added? Start->Inhibitor AddInhibitor Add 50-200 ppm of TBC or HQ Inhibitor->AddInhibitor No CheckTemp Distillation Temp >100°C? Inhibitor->CheckTemp Yes AddInhibitor->CheckTemp LowerPressure Increase vacuum to lower boiling point CheckTemp->LowerPressure Yes ConsiderChrom Consider purification by chromatography CheckTemp->ConsiderChrom No CheckPurity Re-attempt Distillation LowerPressure->CheckPurity ConsiderChrom->CheckPurity

Caption: A decision tree for troubleshooting polymerization during distillation.

References

  • SIELC Technologies. Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Isler, O., et al. (1976). Preparation of α,β-unsaturated aldehydes or ketones. U.S.
  • Abramo, S. A. (1981). Polymerization inhibitor for vinyl aromatic compounds. U.S.
  • PubChem. 3-Methyl-3-vinylcyclohexanone. Retrieved from [Link]

  • Roling, P. V. (2002). Polymerization inhibitor for vinyl-containing materials. U.S.
  • Wikipedia. Polymerisation inhibitor. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, April 7). Vacuum Distillation [Video]. YouTube. [Link]

  • Vol'eva, V. B., et al. (1997). Process for preparing α,β-unsaturated aromatic or heteroaromatic ketones.
  • Rappen, L., et al. (1976). Purification of cyclohexanone. U.S.
  • Wang, Y., et al. (2021). Preparation method of vinyl cyclohexane.
  • Schoenfeld, R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219–9219.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Cesa, M. C. (1990). Inhibition of polymerization during distillation of monomers.
  • Johns, T. (2021, February 26). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions [Video]. YouTube. [Link]

  • Chem Help ASAP. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) [Video]. YouTube. [Link]

  • Wako Pure Chemical Industries, Ltd. What is high performance polymerization inhibitor?. Retrieved from [Link]

  • Pauli, G. F., et al. (2015). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Lupanov, P. A., et al. (2014). Method of cyclohexanone purification.
  • Wang, Y., et al. (2021). Preparation method of vinylcyclohexane.
  • Explosions&Fire. (2020, August 24). Cubane Episode 3 - Vacuum Distillation for the Ketal? [Video]. YouTube. [Link]

  • Vasile, C., et al. (2020). Method of synthesizing cyclohexanone. U.S.
  • BenchChem. (2025). Revolutionizing Purity Analysis: A Comparative Guide to qNMR for 2-(Methylamino)cyclohexanone Hydrochloride.
  • Gangrade, D., & D'Souza, J. (2017). A SIMPLE AND SENSITIVE RP-HPLC METHOD FOR TRACE-LEVEL QUANTIFICATION OF METHYL VINYL KETONE, A POTENTIAL GENOTOXIC IMPURITY, IN DRUG SUBSTANCES. International Journal of Pharmaceutical Sciences and Research, 8(2), 706-712.
  • Skroza, D., et al. (2022).
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 35–64.
  • de Oliveira, L. G., et al. (2018). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Global Journal of Science Frontier Research, 18(B3).
  • Park, J. H., et al. (2014). Analysis of volatile compounds from three species of Atractylodes by Gas Chromatography-Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 57, 467-473.
  • Oyekunle, D. T. (2017). Analysis of the Chemical Composition of the Essential Oil extracted from Thevetiaperuviana seeds Using Gas Chromatography Analysis. American Journal of Engineering Research (AJER), 6(10), 51-55.

Sources

Technical Support Center: Synthesis of 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Vinylcyclohexanone. This center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to address specific issues you may encounter during your experiments, grounded in mechanistic principles and practical, field-proven insights.

Introduction to Synthetic Challenges

This compound is a valuable synthetic intermediate, but its preparation is often complicated by the formation of various side products. The presence of a reactive conjugated system (the vinyl ketone) and alpha-protons makes it susceptible to a range of side reactions, including polymerization, isomerization, and self-condensation. This guide will walk you through the most common synthetic routes and the potential pitfalls associated with each, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

FAQ 1: Polymerization of this compound

Question: During the synthesis and purification of this compound, I'm observing the formation of a significant amount of a viscous, insoluble material, leading to low yields of the desired product. What is causing this, and how can I prevent it?

Answer:

This is a classic and highly common issue in the synthesis of vinyl ketones. The material you are observing is likely a polymer of this compound. Vinyl ketones are highly susceptible to polymerization, which can be initiated by heat, light, or radical initiators.[1][2]

Root Cause Analysis:
  • Radical Polymerization: The vinyl group in this compound is an electron-deficient alkene, making it prone to radical chain-growth polymerization. Trace impurities, atmospheric oxygen, or elevated temperatures during distillation can generate radicals that initiate this process.

  • Anionic Polymerization: Under strongly basic conditions, deprotonation at the alpha-position can initiate an anionic polymerization cascade.

  • Thermal and Photopolymerization: Even in the absence of initiators, heat and UV light can promote the formation of radicals and lead to polymerization.[2]

Troubleshooting and Prevention Protocol:

1. Addition of Polymerization Inhibitors:

The most effective way to prevent polymerization is to add a radical inhibitor to your reaction mixture and during purification.

InhibitorTypical ConcentrationNotes
Hydroquinone 100-200 ppmA common and effective inhibitor. Can be removed by washing with a dilute base.
Butylated Hydroxytoluene (BHT) 200-500 ppmA volatile inhibitor, suitable for use during distillation.[3]
4-tert-Butylcatechol (TBC) 100-200 ppmOften used for storing reactive monomers.

Experimental Protocol: Use of a Polymerization Inhibitor

  • During Synthesis: Add the chosen inhibitor (e.g., 150 ppm of hydroquinone) to the reaction mixture at the beginning of the synthesis.

  • During Workup: After the reaction is complete, ensure that an inhibitor is present in the crude product before any concentration or distillation steps.

  • During Purification: Add a fresh portion of a non-volatile inhibitor (like hydroquinone) or a volatile inhibitor (like BHT) to the crude product before distillation.[3] This is critical as the inhibitor will be consumed over time.

  • Storage: Store the purified this compound in a dark, cool place with an added inhibitor.

2. Control of Reaction and Purification Conditions:

  • Temperature: Avoid excessive heating. Use the lowest possible temperature for your reaction and purification. Vacuum distillation is highly recommended to lower the boiling point.

  • Atmosphere: Conduct reactions and distillations under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote radical formation.

  • Light: Protect the reaction mixture and the purified product from light by using amber glassware or by wrapping the glassware in aluminum foil.

FAQ 2: Side Products in the Robinson Annulation Route

Question: I am synthesizing a substituted cyclohexenone via a Robinson annulation using a methyl vinyl ketone (MVK) analog. My crude product shows multiple spots on TLC, and the yield of the desired annulated product is low. What are the likely side products?

Answer:

The Robinson annulation is a powerful ring-forming reaction, but its tandem nature (Michael addition followed by an intramolecular aldol condensation) can lead to several side products.[4][5]

Common Side Products and Their Formation Mechanisms:
  • Michael Adduct: The initial product of the Michael addition is a 1,5-diketone. If the subsequent aldol condensation is not efficient, this intermediate may be isolated as a major component of the crude product.[6]

  • Aldol Addition Product (β-Hydroxy Ketone): Before dehydration to the final α,β-unsaturated ketone, a β-hydroxy ketone is formed. Incomplete dehydration will result in this compound as a byproduct.[7][8]

  • Self-Condensation of the Ketone Starting Material: If your starting ketone has acidic alpha-protons, it can undergo self-aldol condensation, leading to dimeric impurities.[7][8]

  • Polymerization of Methyl Vinyl Ketone: As discussed in FAQ 1, MVK and its derivatives are prone to polymerization under the basic or acidic conditions of the Robinson annulation.[9]

  • Double Michael Addition: The enolate of the starting ketone can potentially react with two equivalents of the vinyl ketone, leading to a more complex side product.

Logical Flow for Troubleshooting Robinson Annulation:

Robinson_Troubleshooting Start Low Yield in Robinson Annulation Check_Crude Analyze Crude Mixture (TLC, GC-MS, NMR) Start->Check_Crude Michael_Adduct Michael Adduct is Major Component? Check_Crude->Michael_Adduct Aldol_Product β-Hydroxy Ketone Present? Michael_Adduct->Aldol_Product No Increase_Aldol Increase Reaction Time/Temperature for Aldol Condensation Michael_Adduct->Increase_Aldol Yes Polymer Polymeric Material Observed? Aldol_Product->Polymer No Dehydration Promote Dehydration (e.g., Acidic Workup) Aldol_Product->Dehydration Yes Other_Spots Other Spots on TLC? Polymer->Other_Spots No Inhibitor Add Polymerization Inhibitor Polymer->Inhibitor Yes Slow_Addition Slow Addition of Vinyl Ketone Other_Spots->Slow_Addition Double Addition? Self_Condensation Self-Condensation of Starting Ketone Likely Other_Spots->Self_Condensation Yes End Optimized Reaction Increase_Aldol->End Stronger_Base Use a Stronger Base for Aldol Step Dehydration->End Inhibitor->End Slow_Addition->End Optimize_Base Optimize Base Concentration/Type Self_Condensation->Optimize_Base Optimize_Base->End

Caption: Troubleshooting flowchart for a low-yielding Robinson annulation reaction.

Mitigation Strategies:
  • Two-Step Procedure: To minimize side reactions, it is often beneficial to perform the Robinson annulation in two separate steps: first, the Michael addition under milder conditions, followed by isolation of the 1,5-diketone intermediate. Then, subject the purified intermediate to stronger basic or acidic conditions to promote the intramolecular aldol condensation.[4][6]

  • Wichterle Reaction: If polymerization of the vinyl ketone is a major issue, consider using a vinyl ketone precursor that generates the reactive species in situ. The Wichterle reaction, which uses 1,3-dichloro-cis-2-butene, is a good alternative.[4]

FAQ 3: Byproducts in the Wittig Reaction

Question: I am preparing this compound by reacting cyclohexanone with a vinyl-substituted phosphonium ylide. Besides my product, I am getting a number of other compounds, and purification is difficult. What are these byproducts?

Answer:

The Wittig reaction is a robust method for olefination, but it is not without its potential side reactions. The nature of these byproducts often depends on the stability of the ylide and the reaction conditions.[10][11]

Common Side Products and Their Origins:
  • Triphenylphosphine Oxide (TPPO): This is an inherent byproduct of the Wittig reaction.[12] While not a "side product" in the traditional sense, its removal can be challenging and is a common purification hurdle.

  • Products from Ylide Decomposition: Phosphonium ylides can be unstable, especially if they are not "stabilized" by an adjacent electron-withdrawing group. Unstabilized ylides can react with oxygen or undergo other decomposition pathways.

  • E/Z Isomers: While the Wittig reaction with unstabilized ylides generally favors the Z-alkene, mixtures of E and Z isomers can be formed, complicating purification.[13]

  • Products from Betaine Intermediates: The mechanism of the Wittig reaction can involve a betaine intermediate. Under certain conditions, particularly in the presence of lithium salts, this betaine can be stabilized and may lead to other reaction pathways and side products.[11]

Troubleshooting and Purification Protocol:

Protocol for Removing Triphenylphosphine Oxide (TPPO):

TPPO is often the most troublesome impurity to remove due to its moderate polarity and crystalline nature.

  • Crystallization: If your product is a solid, recrystallization is often effective. TPPO is soluble in many common organic solvents.

  • Chromatography: Flash column chromatography on silica gel can separate this compound from TPPO. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

  • Precipitation of TPPO:

    • After the reaction, concentrate the crude mixture.

    • Add a non-polar solvent like hexane or a mixture of hexane and diethyl ether.

    • TPPO is often insoluble in these solvents and will precipitate.

    • Filter the mixture to remove the solid TPPO. The filtrate will contain your product.

Minimizing Other Side Products:

  • Use Freshly Prepared Ylide: Prepare the phosphonium ylide immediately before use to minimize decomposition.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the ylide.

  • Salt-Free Conditions: If possible, use bases that do not introduce lithium salts (e.g., sodium hydride, sodium methoxide) to avoid stabilization of the betaine intermediate.[11]

FAQ 4: Isomerization of this compound

Question: My purified this compound appears to be converting to another isomer upon storage or during certain reaction conditions. Is this expected?

Answer:

Yes, isomerization is a potential issue for this compound. The presence of both acidic alpha-protons and a conjugated system allows for facile isomerization under either acidic or basic conditions.

Potential Isomers and Formation Mechanisms:
  • 5-Vinylcyclohex-1-en-1-ol (Enol Form): This is the enol tautomer of this compound. While typically a minor component, its formation is the first step in acid- or base-catalyzed isomerization.

  • 1-Vinylcyclohex-2-en-1-ol (Enol Form): Another possible enol tautomer.

  • Isomers with Shifted Double Bonds: Under strongly acidic or basic conditions, the double bond of the vinyl group can migrate into the ring, or the double bond within the ring (in the enol form) can shift.

Prevention of Isomerization:
  • Neutral pH: Ensure that the purified product is free from any acidic or basic residues from the workup. A wash with a dilute bicarbonate solution followed by a water wash can help neutralize any trace acid.

  • Aprotic Solvents: Store the compound in a non-polar, aprotic solvent if necessary.

  • Low Temperature: Store the purified product at a low temperature to minimize the rate of any potential isomerization reactions.

Summary of Potential Side Products and Key Characteristics

Side ProductSynthetic Route(s)Identification Notes (GC-MS, NMR)Prevention/Removal
Polymer All routesBroad, unresolved peaks in GC-MS and NMR. Insoluble, viscous material.Add inhibitors (hydroquinone, BHT), low temperature, inert atmosphere.
Michael Adduct (1,5-Diketone) Robinson AnnulationDistinct peak in GC-MS with a molecular weight corresponding to the sum of reactants.Drive aldol condensation to completion (heat, stronger base), or use a two-step procedure.
Aldol Adduct (β-Hydroxy Ketone) Robinson AnnulationMolecular weight corresponding to the Michael adduct. Presence of a hydroxyl group in IR and NMR.Ensure complete dehydration (acidic workup, heat).
Triphenylphosphine Oxide (TPPO) Wittig ReactionCharacteristic peaks in GC-MS (m/z 278). Distinct signals in phosphorus NMR.Precipitation with non-polar solvents, chromatography.
Isomers of this compound All routes, StorageSame molecular weight as the product but different retention times in GC. Subtle changes in NMR spectra.Maintain neutral pH, store at low temperature.

References

  • brainly.com. (2023). The aldol reaction of cyclohexanone produces which of these self-condensation products? Link

  • Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. (2023). Link

  • Wikipedia. (n.d.). Robinson annulation. Link

  • SATHEE. (n.d.). Aldol Condensation. Link

  • Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. Link

  • Banerjee, A. K., et al. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.Link

  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Link

  • Chin, A. W. L. (1972). Oxy-Cope, and Siloxy-Cope rearrangement of cis-1-vinylcyclooct-3-en-1-ol.
  • ResearchGate. (n.d.). Robinson Annulation. Link

  • Aurora Chemistry for everyone. (2024). ALDOL condensation of CYCLOHEXANONE. YouTube. Link

  • PubChem. (n.d.). 3-Methyl-3-vinylcyclohexanone. Link

  • ResearchGate. (n.d.). Condensation reaction of cyclopentanone and cyclohexanone. Link

  • Wikipedia. (n.d.). Cope rearrangement. Link

  • Google Patents. (n.d.). US2626943A - Stabilizing polymerized methyl vinyl ketone. Link

  • Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials. Link

  • NROChemistry. (n.d.). Cope Rearrangement: Mechanism & Examples. Link

  • PMC. (n.d.). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. NIH. Link

  • L.S.College, Muzaffarpur. (2020). Cope rearrangement. Link

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Link

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Link

  • Google Patents. (n.d.). EP3323801B1 - Methods of preparing cyclohexanone and derivatives. Link

  • YouTube. (2024). Wittig Reaction #organicchemistry #organicchemistrytutor. Link

  • Google Patents. (n.d.). CN112707779B - Preparation method of vinylcyclohexane. Link

  • Google Patents. (n.d.). CN112707779A - Preparation method of vinyl cyclohexane. Link

  • Chemistry LibreTexts. (2023). Wittig Reaction. Link

  • RSC Publishing. (n.d.). Controlled radical polymerization of vinyl ketones using visible light. Link

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Link

  • Wikipedia. (n.d.). Wittig reaction. Link

  • YouTube. (2024). reaction mechanism, experimental procedure and how to get rid of TPPO. Link

  • Polymer Chemistry. (2021). Tuning Molecular Weight Distributions of Vinylketone-based Polymers using RAFT Photopolymerization and UV Photodegradation. Link

  • Google Patents. (n.d.). SU213842A1 - METHOD OF OBTAINING VINILCYCLOGEXANE. Link

  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone. Link

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Link

  • Patsnap. (2020). Method of synthesizing cyclohexanone. Link

  • Google Patents. (n.d.). RU2523011C2 - Method of cyclohexanone purification. Link

  • ResearchGate. (n.d.). Regioselective Diels-Alder Reactions of 3-Vinylindoles with Quinones. Link

  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl). Link

  • ResearchGate. (2019). (PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. Link

  • YouTube. (2020). Diels Alder Reaction Experiment Part 1, Prelab. Link

  • ResearchGate. (n.d.). Diels–Alder reaction between 1,3‐cyclohexadiene (14) and methyl vinyl ketone (15) with various XB donors. Link

  • ResearchGate. (n.d.). 10000 PDFs | Review articles in GC-MS ANALYSIS. Link

  • IJPSR. (2009). gas chromatography-mass spectrometry analysis of hugonia mystax leaves. Link

  • Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Link

  • ResearchGate. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Link

Sources

Navigating the Reactive Landscape of 3-Vinylcyclohexanone: A Technical Guide to Optimizing Temperature and Pressure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Support Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Vinylcyclohexanone, a versatile bifunctional molecule offering a rich playground for synthetic chemists. Its unique structure, featuring both a reactive α,β-unsaturated ketone system (via its vinyl group) and a modifiable cyclohexanone ring, opens doors to a multitude of synthetic transformations. However, harnessing its full potential requires a nuanced understanding of reaction conditions, particularly temperature and pressure. This guide, presented in a practical question-and-answer format, provides in-depth insights into optimizing your this compound reactions, troubleshooting common issues, and ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

This compound possesses two key reactive sites: the vinyl group, which acts as a dienophile in Diels-Alder reactions and a Michael acceptor in conjugate additions, and the ketone carbonyl group, which can participate in various nucleophilic additions and condensation reactions. The interplay between these functionalities is highly dependent on the chosen reagents and reaction conditions.

Q2: How does temperature generally affect reactions with this compound?

Temperature is a critical parameter that dictates not only the rate of reaction but also the product distribution.

  • Increased Reaction Rates: Generally, higher temperatures accelerate reaction rates for both Diels-Alder and Michael addition reactions.

  • Thermodynamic vs. Kinetic Control: In many cycloadditions, including the Diels-Alder reaction, temperature can influence whether the kinetic or thermodynamic product is favored. Lower temperatures often favor the formation of the less stable, but more rapidly formed, kinetic product.[1] Conversely, higher temperatures can allow for the equilibration to the more stable thermodynamic product.[1]

  • Side Reactions: Elevated temperatures can promote undesirable side reactions such as polymerization of the vinyl group or thermal decomposition.[2][3][4] For instance, thermal decomposition of a similar compound, 3-vinylcyclobutanone, has been observed at temperatures in the range of 239–290 °C.[5]

Q3: What is the role of pressure in optimizing this compound reactions?

High-pressure conditions can be a powerful tool for promoting certain reactions, particularly cycloadditions.

  • Accelerating Cycloadditions: Diels-Alder reactions typically have a negative activation volume, meaning they are accelerated by an increase in pressure.[6] This is because the transition state is more compact than the starting materials. Applying high pressure can therefore increase reaction rates and yields, sometimes allowing reactions to proceed at lower temperatures.

  • Improving Selectivity: By enabling reactions at lower temperatures, high pressure can enhance the stereoselectivity of cycloaddition reactions.[7]

Troubleshooting Guides

Low Yield or No Reaction

Q4: I am observing low to no yield in my Diels-Alder reaction with this compound. What are the likely causes and how can I troubleshoot this?

Low yields in Diels-Alder reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Yield in Diels-Alder Reactions

Sources

Stability and storage conditions for 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Vinylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our aim is to provide not just solutions, but also the scientific reasoning behind them, ensuring the integrity and success of your research.

I. Understanding the Stability of this compound

This compound is a versatile building block in organic synthesis. However, its chemical structure, containing both a ketone and a vinyl group, makes it susceptible to certain degradation pathways. The primary stability concern for this compound is spontaneous polymerization of the vinyl group, which can be initiated by heat, light, or the presence of radical species.[1] Additionally, as with many organic molecules, oxidation and thermal degradation are potential concerns over long-term storage or under improper handling conditions.

This guide will provide you with the necessary information to store, handle, and troubleshoot issues related to the stability of this compound, ensuring you are using a high-purity reagent for your critical applications.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at room temperature in a tightly sealed container, protected from light and air.[2] The storage area should be cool, dry, and well-ventilated, away from sources of ignition as the compound is flammable.

Q2: Does this compound require a polymerization inhibitor?

A2: Yes, due to the reactive nature of the vinyl group, this compound is susceptible to spontaneous polymerization.[1] Commercial preparations of this compound are typically supplied with a polymerization inhibitor, such as hydroquinone or 4-Hydroxy-TEMPO.[3][4]

Q3: How do polymerization inhibitors like hydroquinone and 4-Hydroxy-TEMPO work?

A3:

  • Hydroquinone works by scavenging free radicals, which are the initiators of polymerization. In the presence of oxygen, hydroquinone is oxidized to quinone, which then effectively terminates the radical chain reactions that lead to polymerization.[5][6][7]

  • 4-Hydroxy-TEMPO is a stable free radical that can reversibly react with growing polymer chains, effectively "capping" them and preventing further polymerization. This mechanism is particularly effective in inhibiting radical-initiated polymerization.[4][8][9]

Q4: Can I remove the polymerization inhibitor before my reaction?

A4: Yes, the inhibitor can be removed if it interferes with your downstream application. A common method for removing phenolic inhibitors like hydroquinone is to wash the compound with an aqueous base (e.g., 1M NaOH) to deprotonate the phenol, making it water-soluble. The organic layer containing the purified this compound can then be separated, dried, and used immediately. It is crucial to use the inhibitor-free compound promptly as it will be highly prone to polymerization.

Q5: What is the expected shelf-life of this compound?

A5: When stored under the recommended conditions with an appropriate inhibitor, this compound is expected to be stable for at least one year. However, it is always best practice to verify the purity of the compound if it has been in storage for an extended period or if you observe any changes in its appearance.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Problem 1: My this compound has a yellow or brownish tint.
  • Potential Cause 1: Oxidation. Exposure to air can lead to the oxidation of the cyclohexanone ring or the vinyl group. Ketones can be susceptible to oxidation under vigorous conditions, which can lead to ring-opening and the formation of various carboxylic acids.[10][11][12]

  • Potential Cause 2: Minor Polymerization. The formation of oligomers or polymers can sometimes result in a colored solution.

  • Troubleshooting Steps:

    • Visual Inspection: Note the intensity of the color. A faint yellowing may not significantly impact all applications, but a darker color suggests more substantial degradation.

    • Purity Assessment: Perform a purity check using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any potential impurities.

    • Purification: If impurities are detected, consider purification by distillation under reduced pressure. However, be aware that heating can promote polymerization, so this should be done with caution and preferably after ensuring an adequate amount of a non-volatile inhibitor is present.

Problem 2: I observe a precipitate or increased viscosity in my this compound.
  • Potential Cause: Polymerization. This is the most likely cause of increased viscosity or the formation of a solid precipitate. Polymerization can be initiated by exposure to heat, light, or the depletion of the inhibitor.[1]

  • Troubleshooting Steps:

    • Do Not Use: If significant polymerization has occurred, the material is likely unsuitable for most applications.

    • Check Inhibitor Levels: If you have the analytical capability, you can check the concentration of the inhibitor. However, this is often not practical in a standard research lab.

    • Future Prevention: Ensure proper storage conditions are maintained. If you have removed the inhibitor, use the material immediately.

Problem 3: My reaction with this compound is giving low yields or unexpected side products.
  • Potential Cause 1: Impurities in the starting material. Degradation products or residual starting materials from the synthesis of this compound could be interfering with your reaction. Potential impurities could arise from the specific synthetic route used.[9]

  • Potential Cause 2: Incompatibility with the inhibitor. The polymerization inhibitor may be interfering with your reaction chemistry.

  • Troubleshooting Steps:

    • Purity Verification: Before starting your reaction, verify the purity of your this compound using GC-MS or NMR.

    • Inhibitor Removal: If you suspect the inhibitor is the issue, remove it using the procedure described in the FAQ section. Remember to use the inhibitor-free material immediately.

    • Forced Degradation Study: To understand the potential degradation products that might be present, you can perform a forced degradation study. This involves exposing small aliquots of the material to stress conditions such as heat, acid, base, and an oxidizing agent, followed by analysis.[3][7][13][14]

IV. Experimental Protocols for Quality Control

To ensure the integrity of your this compound, regular quality control is recommended, especially for material that has been stored for an extended period.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of volatile compounds like this compound and for identifying potential volatile impurities.[1][5][6][15][16]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters (Example):

    • Column: A non-polar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Scan range of m/z 40-400.

  • Data Analysis:

    • The major peak in the chromatogram should correspond to this compound (MW: 124.18 g/mol ).

    • Integrate all peaks and calculate the area percentage to estimate purity.

    • Identify any significant impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and detecting any structural isomers or degradation products.[17][18]

  • Sample Preparation:

    • Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • 1H NMR (Proton NMR):

    • Expected Chemical Shifts (δ, ppm):

      • Vinyl protons: ~5.0-6.0 ppm (complex multiplet)

      • Cyclohexanone ring protons: ~1.5-2.5 ppm (multiple multiplets)

  • 13C NMR (Carbon NMR):

    • Expected Chemical Shifts (δ, ppm):

      • Carbonyl carbon (C=O): ~210 ppm

      • Vinyl carbons (C=C): ~115-140 ppm

      • Cyclohexanone ring carbons: ~25-50 ppm

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum if available.

    • Look for the presence of unexpected signals that may indicate impurities. For example, the absence of vinyl proton signals could suggest polymerization.

V. Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with this compound.

Troubleshooting_Workflow cluster_observe Observation cluster_initial_check Initial Assessment cluster_analysis Analytical Investigation cluster_cause Root Cause Identification cluster_solution Corrective Action start Problem Observed with This compound appearance Visual Inspection: Color, Viscosity, Precipitate start->appearance performance Experimental Outcome: Low Yield, Side Products start->performance gcms Purity Check: GC-MS Analysis appearance->gcms Discoloration or viscosity change performance->gcms Poor reaction performance nmr Structure Check: NMR Spectroscopy performance->nmr polymerization Polymerization gcms->polymerization High MW species or broad peaks oxidation Oxidation gcms->oxidation Oxygenated impurities impurities Initial Impurities gcms->impurities Unexpected peaks nmr->polymerization Loss of vinyl signals nmr->impurities Extra signals discard Discard Material polymerization->discard purify Purify (e.g., Distillation) oxidation->purify impurities->purify remove_inhibitor Remove Inhibitor impurities->remove_inhibitor If inhibitor is suspected issue reorder Order Fresh Stock discard->reorder purify->reorder If purification is unsuccessful

Caption: Troubleshooting workflow for this compound.

VI. References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Environmental Protection Agency. (n.d.). Methyl Vinyl Ketone Interim AEGL Document. Retrieved from [Link]

  • Monomer-Polymer and Dajac Laboratories, Inc. (n.d.). The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use. Retrieved from [Link]

  • Said, M. N. A., Hasbullah, N., Rosdi, M. R. H., & Shafiq, M. D. (2021). Illustration of the mechanism of hydroquinone as a polymerization inhibitor. ResearchGate.

  • Wang, Z., et al. (2022). Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks. Polymer Chemistry, 13(28), 4136-4144.

  • Towner, R. A., et al. (2018). Mechanistic insight into TEMPO-inhibited polymerisation: simultaneous determination of oxygen and inhibitor concentrations by EPR. Organic & Biomolecular Chemistry, 16(4), 549-555.

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-7.

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.3: Oxidation of Aldehydes and Ketones.

  • Buback, M., et al. (2002). Inhibition of Free Radical Polymerization by TEMPO. Macromolecular Chemistry and Physics, 203(15), 2164-2172.

  • Ingold, K. U. (2002). Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. Free Radical and Antioxidant Chemistry.

  • Zhang, R., et al. (2020). Theoretical investigation on the degradation of methyl vinyl ketone initiated by ·OH and ·Cl in the atmosphere and aqueous particles: Mechanism, kinetics, and environmental impact analysis. Atmospheric Environment, 244, 117937.

  • Jokerst, J. C., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America, 32(3), 206-213.

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 4-Hydroxy-TEMPO in Polymerization Inhibition. Retrieved from [Link]

  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube.

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.

  • PubChem. (n.d.). 3-Methyl-3-vinylcyclohexanone. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • National Toxicology Program. (1993). Upper respiratory tract toxicity of inhaled methylvinyl ketone in F344 rats and B6C3F1 mice. Toxicology and Applied Pharmacology, 123(2), 247-254.

  • de la Serna, M. B., et al. (2005). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in atmospheric particulate matter. Journal of Chromatography A, 1087(1-2), 240-247.

  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Retrieved from [Link]

  • Carlini, E., et al. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. Agronomy, 12(10), 2512.

  • Ude, C. M., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 13(2), 383-392.

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

Sources

Inhibiting unwanted polymerization of 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Vinylcyclohexanone

A Guide to Preventing Unwanted Polymerization for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, actionable insights into managing the stability of this compound. This molecule's inherent reactivity, stemming from its vinyl group, makes it susceptible to unwanted polymerization, which can compromise experimental outcomes and material integrity. This resource will equip you with the knowledge to anticipate, troubleshoot, and control these tendencies.

Frequently Asked Questions (FAQs)

Q1: My this compound has become viscous/solidified. What happened?

A1: Increased viscosity or solidification is a clear sign of polymerization. This compound, like other vinyl monomers, can undergo spontaneous polymerization, especially when exposed to initiators like heat, light, or atmospheric oxygen.[1] The presence of both a vinyl group and a ketone functionality can influence its reactivity profile.

Q2: What are the primary triggers for the unwanted polymerization of this compound?

A2: The polymerization of vinyl compounds is typically initiated by free radicals.[2][3] The most common sources of these radicals in a laboratory environment include:

  • Heat: Elevated temperatures can cause thermal decomposition of trace impurities or the monomer itself, generating radicals that initiate a chain reaction.

  • Light: UV radiation possesses sufficient energy to break chemical bonds and create initiating radicals.[4][5] Vinyl compounds are particularly sensitive to light-induced degradation.[4][5]

  • Oxygen: Atmospheric oxygen can react with the monomer to form peroxides, which are potent polymerization initiators, especially when heated.[6]

  • Contaminants: Trace metals, residual catalysts from synthesis, or other impurities can act as initiators.

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is the first line of defense against premature polymerization.

  • Temperature: Store at refrigerated temperatures (2-8°C) to minimize thermal initiation.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]

  • Light: Use an amber or opaque container to protect the material from light.

  • Inhibitors: For long-term storage, the addition of a suitable inhibitor is highly recommended.

Q4: What is a polymerization inhibitor, and how does it work?

A4: A polymerization inhibitor is a chemical compound that is added in small quantities to a monomer to prevent spontaneous polymerization.[6] Most inhibitors function as free radical scavengers .[7][8] They react with and neutralize any free radicals that may form, effectively terminating the polymerization chain reaction before it can propagate.[7][8] Phenols, quinones, and certain aromatic amines are common classes of inhibitors for vinyl monomers.[6]

Troubleshooting Guide: Addressing Polymerization in Real-Time

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Increased viscosity during a reaction at elevated temperatures. Thermal Self-InitiationImmediate Action: Cool the reaction vessel immediately. Rationale: Lowering the temperature reduces the rate of thermal initiation and propagation. Many radical initiators, like peroxides, decompose more rapidly at higher temperatures.[] Long-Term Solution: Run the reaction at the lowest feasible temperature. Consider adding a high-temperature inhibitor like phenothiazine if compatible with your chemistry.
Sample becomes cloudy or forms solids after being left on the benchtop. Light and/or Oxygen ExposureImmediate Action: Immediately move the sample to a dark, cold, and inert environment. Rationale: UV light and oxygen can create initiating radicals and peroxides.[4][5] Removing the sample from these sources will halt further initiation. Long-Term Solution: Always handle and store the monomer in opaque containers under an inert gas blanket. Work in a fume hood with the sash lowered to minimize air exposure.
Inconsistent reaction outcomes or premature polymerization in scaled-up reactions. Contaminants/Inhibitor DepletionImmediate Action: Abort the reaction if polymerization is aggressive. Rationale: Contaminants like metal ions can act as catalysts for radical formation. In larger volumes, localized heat can accelerate inhibitor depletion. Long-Term Solution: Purify the monomer before use by passing it through a column of activated alumina to remove the storage inhibitor and other polar impurities. Ensure reaction vessels are scrupulously clean.

Experimental Protocols

Protocol 1: Removal of Storage Inhibitor Prior to Use

Rationale: The storage inhibitor must be removed before conducting a controlled polymerization or a reaction where the inhibitor might interfere. Column chromatography with activated alumina is a standard and effective method.

Materials:

  • This compound containing storage inhibitor

  • Activated basic alumina, 80-200 mesh

  • Glass chromatography column

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether), if dilution is necessary

  • Round bottom flask for collection, cooled in an ice bath

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Set up the chromatography column in a fume hood.

  • Prepare a slurry of activated alumina in a minimal amount of the chosen anhydrous solvent and pour it into the column. Allow the solvent to drain until it is level with the top of the alumina bed. Do not let the column run dry.

  • Carefully add the this compound to the top of the alumina bed.

  • Elute the monomer through the column, collecting the purified, inhibitor-free monomer in the chilled round bottom flask under a gentle stream of inert gas.

  • Use the purified monomer immediately. Do not store it for extended periods without adding a fresh inhibitor.

Protocol 2: Short-Term Stabilization for Experimental Use

Rationale: If a purified monomer needs to be held for a few hours before use, adding a temporary, low-concentration inhibitor can prevent polymerization without significantly impacting subsequent reactions.

Materials:

  • Purified this compound

  • Inhibitor stock solution (e.g., 1000 ppm p-methoxyphenol (MEHQ) in a compatible solvent)

  • Micropipette

  • Inert atmosphere storage vessel

Procedure:

  • To your freshly purified this compound, add the inhibitor stock solution to achieve a final concentration of 50-100 ppm.

  • Swirl the flask gently to ensure homogeneous mixing.

  • Blanket the vessel with an inert gas, seal it properly, and store it in a refrigerator, protected from light.

Inhibitor Selection Guide

The choice of inhibitor depends on the application, required storage duration, and processing conditions.

InhibitorChemical ClassTypical Concentration (ppm)Key Features & Considerations
Hydroquinone (HQ) Phenolic100-1000Effective but requires the presence of oxygen to function optimally. Can discolor the monomer.[10]
p-Methoxyphenol (MEHQ) Phenolic50-500Very common storage inhibitor. Less discoloration than HQ. Requires oxygen to be effective.[11]
Butylated Hydroxytoluene (BHT) Phenolic200-1000FDA-approved for many applications, good volatility for removal by distillation.
Phenothiazine (PTZ) Amine100-500Highly effective, especially at elevated temperatures. Does not require oxygen. Can cause significant coloration.[11]
TEMPO Stable Free Radical50-200Nitroxyl stable free radical that is a highly efficient scavenger. Often used in controlled radical polymerization.[12]

Visualizing the Mechanism of Inhibition

To understand how inhibitors protect your monomer, it's crucial to visualize the process of free-radical polymerization and its interruption.

Polymerization_Initiation cluster_propagation Propagation Cycle initiator Initiator (I) (e.g., Peroxide, UV Light) radical Initiating Radical (R•) initiator->radical Decomposition monomer Vinyl Monomer (M) radical->monomer Addition propagating Propagating Radical (RM•) monomer_cycle Monomer (M) propagating->monomer_cycle Chain Growth propagating_new Longer Propagating Radical (RMₙ•) monomer_cycle->propagating_new Addition Inhibition_Mechanism radical Propagating Radical (RMₙ•) inhibitor Inhibitor (InH) (e.g., MEHQ) radical->inhibitor inactive Inactive Product (RMₙ-H) inhibitor->inactive H-atom transfer inhibitor_rad Inactive Inhibitor Radical (In•)

Caption: Mechanism of polymerization termination by a phenolic inhibitor.

By donating a hydrogen atom, the inhibitor neutralizes the propagating radical, forming a stable, non-reactive species that terminates the polymerization chain.

References

  • Goldfein, M.D., Gladyshev, G.P., & Trubnikov, A.V. (1996). Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. Polymer Yearbook 13. CRC Press. [Link]

  • US Patent 3,696,050A. (1972). Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • Patsnap. (2025). Understanding the Role of Initiators in Polymerization. Patsnap Eureka. [Link]

  • Oxoplast. (2015). Stability of poly(vinyl chloride). [Link]

  • Hardy, C., et al. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Macro Letters. [Link]

  • Chemistry For Everyone. (2025). What Are Common Initiators For Free-Radical Polymerization?. [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. [Link]

  • Chemistry For Everyone. (2025). What Initiators Are Used In Solution Polymerization?. [Link]

  • US Patent 6,447,649B1. (2002). Polymerization inhibitor for vinyl-containing materials.
  • Hardy, C., et al. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Macro Letters. [Link]

  • Sadek, E. M., et al. (2018). Photostabilization of poly(vinyl chloride) – Still on the run. Taylor & Francis Online. [Link]

  • Bovey, F. A., & Kolthoff, I. M. (1947). Inhibition and Retardation of Vinyl Polymerization. Chemical Reviews. [Link]

  • NIST. (2024). Effects of Weathering and Formulation on the Properties of Vinyl Siding. [Link]

  • ResearchGate. (n.d.). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d -Glucal. [Link]

  • ResearchGate. (2025). Chemiluminescence is shedding light on degradation and stabilisation of plasticised poly(vinyl chloride). [Link]

  • El-Hiti, G. A., et al. (2019). Long-Term Effect of Ultraviolet Irradiation on Poly(vinyl chloride) Films Containing Naproxen Diorganotin(IV) Complexes. PubMed Central. [Link]

  • University of York. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. [Link]

  • National Institutes of Health. (n.d.). Circularity in polydiketoenamine thermoplastics via control over reactive chain conformation. [Link]

  • Journal of Polymer Science. (2025). Mechanism of vinyl polymerizations. VIII.1 Introduction of foreign end groups. [Link]

  • ResearchGate. (2025). Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives. [Link]

  • National Institutes of Health. (n.d.). Free radical scavengers in anaesthesiology and critical care. [Link]

  • Dugan, L. L., et al. (1996). Buckminsterfullerenol free radical scavengers reduce excitotoxic and apoptotic death of cultured cortical neurons. Neurobiology of Disease. [Link]

  • PubChem. (n.d.). 3-Methyl-3-vinylcyclohexanone. [Link]

  • Biochemistry Basics by Dr Amit. (2020). Free Radical Scavengers || Free Radicals. [Link]

  • Indian Journal of Anaesthesia. (2012). Free radical scavengers in anaesthesiology and critical care. [Link]

  • National Institutes of Health. (2024). Isoselective Polymerization of 1‐Vinylcyclohexene (VCH) and a Terpene Derived Monomer S‐4‐Isopropenyl‐1‐vinyl‐1‐cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Vinylcyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with 3-Vinylcyclohexanone reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose and resolve issues leading to low conversion rates, ensuring the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for troubleshooting.

Q1: My this compound reaction has stalled with a low conversion rate. What are the most common initial factors to investigate?

Low conversion is a frequent issue stemming from the dual reactivity of the α,β-unsaturated ketone system. The primary factors to investigate are:

  • Purity of Starting Materials: this compound can undergo self-polymerization or oxidation upon storage. Ensure its purity via NMR or GC-MS before use. Similarly, verify the purity and activity of all reagents, solvents, and catalysts.

  • Catalyst Activity: Many reactions involving this compound are catalyzed. The catalyst could be poisoned by impurities (e.g., water, oxygen, or contaminants in the starting materials), used in insufficient loading, or may require specific activation procedures.[1]

  • Reaction Temperature: Temperature exerts significant control over reaction kinetics and thermodynamics. Suboptimal temperatures can lead to extremely slow reaction rates, while excessively high temperatures can cause decomposition or favor reversible pathways, ultimately lowering the yield of the desired product.[1]

  • Atmospheric Conditions: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Failure to do so can lead to side reactions and catalyst deactivation.

Q2: What are the primary competing reactions or side products I should be aware of?

This compound's structure allows for several potential reaction pathways. Key side products often arise from:

  • 1,2-Addition vs. 1,4-Conjugate Addition: When using nucleophiles, direct addition to the carbonyl group (1,2-addition) can compete with the desired conjugate addition to the vinyl group (1,4-addition).

  • Polymerization: The vinyl group is susceptible to radical or anionic polymerization, especially at elevated temperatures or in the presence of initiators.

  • Self-Condensation: Under certain basic or acidic conditions, cyclohexanone moieties can undergo aldol-type condensation reactions, leading to complex, high-molecular-weight impurities.[2]

  • Dehydrogenation/Hydrogenation: Depending on the catalyst and conditions, the cyclohexanone ring can be aromatized to a phenol derivative or the double bond can be reduced.[3]

Q3: Which analytical techniques are most effective for monitoring my reaction and identifying byproducts?

A multi-faceted approach is best for accurate monitoring:

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative tracking of the consumption of starting material and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile components, determining the relative ratios of products and byproducts, and confirming their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any isolable byproducts, helping to distinguish between isomers (e.g., 1,2- vs. 1,4-adducts).

Section 2: Troubleshooting Guide by Reaction Type

This section provides specific advice for common reaction classes where this compound is employed.

Michael (1,4-Conjugate) Addition Reactions

Michael additions are a cornerstone of this compound chemistry. Low conversion often points to issues with nucleophilicity, catalysis, or competing pathways.

Troubleshooting Flowchart: Michael Addition

start Low Conversion in Michael Addition check_purity Verify Purity of Reactants & Solvent start->check_purity check_catalyst Evaluate Catalyst (Activity, Loading, Poisoning) check_purity->check_catalyst Purity OK check_conditions Assess Reaction Conditions (Temp, Concentration) check_catalyst->check_conditions Catalyst OK analyze_products Analyze Byproducts (TLC, GC-MS, NMR) check_conditions->analyze_products Conditions Seem OK outcome1 Optimize Catalyst System analyze_products->outcome1 Catalyst Inactivity Suspected outcome2 Adjust Reaction Temperature/Solvent analyze_products->outcome2 Thermodynamic vs. Kinetic Issue outcome3 Modify Nucleophile or Use Additives analyze_products->outcome3 1,2-Addition Observed

Caption: Troubleshooting workflow for Michael addition reactions.

Q: I am observing a significant amount of the 1,2-addition byproduct. How can I increase selectivity for the 1,4-adduct?

This is a classic chemoselectivity problem governed by the principles of kinetic versus thermodynamic control.

  • Explanation of Causality: The 1,2-addition to the carbonyl group is often kinetically favored (faster reaction), while the 1,4-conjugate addition is thermodynamically favored (more stable product). To favor the thermodynamic product, you need conditions that allow the reversible (and faster) 1,2-addition to revert to the starting materials, giving the slower 1,4-addition pathway a chance to proceed to completion.

  • Solutions:

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) typically enhances selectivity for the 1,4-adduct.

    • Use a "Softer" Nucleophile: According to Hard and Soft Acid and Base (HSAB) theory, the β-carbon (position 4) is a "soft" electrophilic site, while the carbonyl carbon (position 2) is "hard." Soft nucleophiles (e.g., cuprates, thiolates) preferentially attack the soft site, favoring 1,4-addition. Hard nucleophiles (e.g., Grignard reagents, organolithiums) are more likely to attack the hard carbonyl carbon.

    • Employ a Lewis Acid: Certain Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity at the β-carbon and promoting conjugate addition.

Q: My reaction is clean but very slow. How can I safely increase the reaction rate without generating byproducts?
  • Explanation of Causality: A slow reaction points to a high activation energy barrier. This can be due to an insufficiently active catalyst, low reactant concentration, or a suboptimal solvent environment.

  • Solutions:

    • Catalyst Screening: If using a catalyst, screen alternatives. For instance, different organocatalysts or metal complexes can have vastly different activities.[4]

    • Increase Concentration: Within solubility limits, increasing the concentration of your reactants can accelerate the reaction rate according to the law of mass action.

    • Solvent Choice: The solvent can dramatically influence reaction rates by stabilizing or destabilizing transition states. For many polar reactions, a polar aprotic solvent (e.g., THF, DMF) is a good choice. Conduct a small solvent screen to find the optimal medium.

Diels-Alder [4+2] Cycloaddition Reactions

In the Diels-Alder reaction, this compound acts as the dienophile. Low conversion can result from issues with the diene, the dienophile's reactivity, or the reaction equilibrium.

Competing Pathways in Nucleophilic Addition

Reactant This compound + Nucleophile (Nu⁻) Product_1_2 1,2-Addition Product (Kinetic Control) Reactant->Product_1_2 Fast, often reversible Favored by 'hard' Nu⁻ and high temp. Product_1_4 1,4-Addition Product (Thermodynamic Control) Reactant->Product_1_4 Slow, often irreversible Favored by 'soft' Nu⁻ and low temp.

Caption: Competing 1,2- and 1,4-addition pathways.

Q: The Diels-Alder reaction is not proceeding. How can I activate my system?
  • Explanation of Causality: The rate of a Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile.[5] While the ketone in this compound is an electron-withdrawing group that activates the vinyl dienophile, this activation may be insufficient for reaction with an electron-neutral or electron-poor diene.

  • Solutions:

    • Use a Lewis Acid Catalyst: Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) can coordinate to the carbonyl oxygen of the this compound. This coordination makes the dienophile significantly more electron-poor and, therefore, a much more reactive dienophile.

    • Use an Electron-Rich Diene: The reaction will be faster if the diene possesses electron-donating groups (EDGs) like alkoxy or alkyl groups.[6]

    • Check Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[5] If the diene is locked in an s-trans conformation due to steric hindrance, the reaction will not occur. Cyclic dienes like cyclopentadiene are highly reactive because they are permanently locked in the required s-cis conformation.

Q: My reaction gives a moderate yield, but heating it to improve conversion seems to reverse the reaction. What is happening?
  • Explanation of Causality: The Diels-Alder reaction is a reversible equilibrium. The forward reaction (cycloaddition) is typically exothermic and has a negative entropy of activation, meaning it is favored at lower temperatures. The reverse reaction (retro-Diels-Alder) is endothermic and is favored at higher temperatures.

  • Solutions:

    • Optimize Temperature: Carefully control the temperature. The ideal temperature is high enough to achieve a reasonable rate but low enough to favor the product at equilibrium. This often requires screening temperatures (e.g., from room temperature up to 80-100 °C).

    • Use Le Chatelier's Principle: If one of the reactants is inexpensive and easily removed (e.g., a gaseous diene like butadiene), using it in large excess can help drive the equilibrium towards the product.

Section 3: Experimental Protocols & Best Practices

Protocol 3.1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a starting point for optimizing a Diels-Alder reaction with this compound.

  • Preparation: Under an inert atmosphere of Argon, add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) to a flame-dried flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to the desired temperature (start with 0 °C).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15-20 minutes.

  • Diene Addition: Add the diene (1.2 eq) dropwise to the activated dienophile solution.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature and monitor its progress by TLC or GC analysis of quenched aliquots.

  • Quenching: Once the reaction is complete, slowly quench by pouring the mixture into a cold, saturated aqueous solution of NaHCO₃.

  • Workup: Separate the organic layer, extract the aqueous layer with DCM (2x), combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3.2: Guide to Purification of Reaction Products

Impurities from side reactions or unreacted starting material can complicate analysis and subsequent steps.[7]

MethodApplicationKey Considerations
Distillation For thermally stable, liquid products with boiling points significantly different from impurities.Use vacuum distillation for high-boiling compounds to prevent thermal decomposition.[8]
Flash Chromatography The most common method for purifying organic compounds.Select a solvent system that provides good separation (ΔRf > 0.2) on TLC.
Recrystallization For solid products. Highly effective for removing small amounts of impurities.Requires finding a suitable solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold.[7]

Section 4: References

  • PubChem. (n.d.). 3-Methyl-3-vinylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Diels–Alder reaction between 1,3‐cyclohexadiene (14) and methyl vinyl ketone. Retrieved from [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Nature. (2017). Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli. Retrieved from [Link]

  • ACS Publications. (2021). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies. Retrieved from [Link]

  • Amanote Research. (n.d.). Optimization of the Catalytic Asymmetric Addition of Nitroalkanes to Cyclic Enones With Trans-4, 5-Methano-L-Proline. Retrieved from [Link]

  • YouTube. (2020). Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of cyclohexanone - US3933916A. Retrieved from

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for removing impurities from the mixture of cyclohexanone and cyclohexanol - US5168983A. Retrieved from

  • ScienceDirect. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Retrieved from [Link]

  • YouTube. (2015). Diels Alder Reaction Mechanism and Product Trick by Leah4sci. Retrieved from [Link]

  • ACS Publications. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method of cyclohexanone purification - RU2523011C2. Retrieved from

  • YouTube. (2021). The Diels Alder Reaction (Worksheet Solutions Walkthrough). Retrieved from [Link]

  • ResearchGate. (2016). Liquid-phase Hydrogenation of Phenol to Cyclohexanone over Supported Palladium Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of cyclohexanone with removal of impurities - CN101952235A. Retrieved from

  • Sci-Hub. (2007). Enantioselective Conjugate Addition of Aldehydes to Vinyl Phosphonates. Retrieved from [Link]

  • ResearchGate. (2011). Cyclohexanone Conversion Catalyzed by Pt/γ-Al2O3: Evidence of Oxygen Removal and Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Residue Removal from 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for scientists and researchers encountering challenges with the purification of 3-Vinylcyclohexanone. The presence of residual catalyst, often palladium, from synthetic steps can significantly impact downstream applications, making its effective removal a critical aspect of process development. This guide provides practical, in-depth solutions and answers to frequently asked questions, grounded in established scientific principles.

Introduction to the Challenge

This compound is a versatile building block in organic synthesis. Its preparation frequently involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or other transition metal-mediated transformations. A persistent challenge is the removal of the catalyst to levels acceptable for pharmaceutical and other high-purity applications (often <10 ppm).[1][2] These metal residues can interfere with subsequent reactions, poison catalysts in later steps, and pose toxicity risks in final products.[2]

This guide is structured to help you diagnose purification issues and select the most effective removal strategy based on the specific nature of the catalyst and your experimental constraints.

Troubleshooting Guide: Overcoming Catalyst Contamination

This section provides a systematic approach to identifying and resolving common issues related to catalyst residue in your this compound product.

Issue 1: Persistent High Levels of Catalyst Detected Post-Purification

Symptoms:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) analysis indicates palladium levels significantly above the desired specification.[3]

  • ¹H NMR spectrum shows broad peaks or a noisy baseline, which can be indicative of paramagnetic metal species.

  • The isolated product has an unusual color (e.g., grey, black) suggesting the presence of colloidal or precipitated metal.

Root Cause Analysis: The catalyst, likely a palladium complex, may exhibit strong affinity for the product or byproducts, rendering standard purification methods like simple filtration or crystallization ineffective. The form of the residual palladium (e.g., homogeneous vs. heterogeneous, oxidation state) dictates the optimal removal strategy.[4]

Solution Pathway:

G cluster_0 Diagnosis & Initial Assessment cluster_1 Advanced Purification Strategies cluster_2 Verification A High Catalyst Residue Detected (e.g., >100 ppm Pd) B Identify Catalyst Type (e.g., Pd(PPh₃)₄, Pd/C) A->B C Initial Purification Attempt (e.g., Filtration, Aqueous Wash) B->C D Metal Scavenger Treatment C->D Select Based on Catalyst & Scale E Activated Carbon Adsorption C->E Select Based on Catalyst & Scale F Recrystallization / Distillation C->F Select Based on Catalyst & Scale G Preparative Chromatography C->G Select Based on Catalyst & Scale H Analyze Purity (ICP-MS) D->H E->H F->H G->H H->C No, Re-evaluate Strategy I Product Meets Specification (<10 ppm Pd) H->I Yes

Caption: Troubleshooting workflow for catalyst removal.

Detailed Protocols:

1. Metal Scavenger Treatment: Metal scavengers are functionalized materials, often silica or polymer-based, that exhibit high affinity for specific metals.[2] Thiol-functionalized scavengers are particularly effective for palladium.[4]

  • Protocol:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[4]

    • Add a selected metal scavenger (e.g., MP-TMT, Si-Thiol) in an amount of 5-20 equivalents relative to the residual palladium content.[5]

    • Stir the mixture at room temperature or a slightly elevated temperature (40-60 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.[4]

    • Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[4]

    • Wash the filter cake with fresh solvent to ensure complete product recovery.[6]

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Analyze the purified product for residual palladium content using ICP-MS.[4]

2. Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can remove a variety of impurities, including residual catalysts.[6]

  • Protocol:

    • Dissolve the crude product in an appropriate solvent.

    • Add 50-100 times the weight of activated carbon relative to the crude product.[6]

    • Stir the slurry vigorously at room temperature for 12-24 hours for optimal results.[6]

    • Filter the mixture through a pad of celite to completely remove the fine carbon particles.[6]

    • Wash the celite pad thoroughly with the same solvent.

    • Concentrate the filtrate to obtain the purified product.

Comparative Data for Purification Methods:

MethodTypical Loading/ConditionsEfficiency for Palladium RemovalAdvantagesDisadvantages
Metal Scavengers 5-20 eq.>95%High selectivity, simple filtration workup.[5][7]Higher cost, may require optimization of scavenger type.
Activated Carbon 50-100x weight of crude80-95%Low cost, broad applicability.[6]Potential for product loss via adsorption, filtration of fine particles can be challenging.[6]
Column Chromatography N/AVariable (50-90%)Good for general purification of multiple impurities.[8]Can be slow and require large solvent volumes, potential for product degradation on silica.[6]
Recrystallization N/AHighly variableCan yield very pure product if compound is a suitable solid.Not applicable to oils, potential for low yield.
Aqueous Extraction N/ALower (<80%)Inexpensive and simple.Often insufficient for tightly bound homogeneous catalysts.[8]
Issue 2: Product Degradation or Low Yield During Purification

Symptoms:

  • Appearance of new impurities on TLC or GC-MS analysis after the purification step.

  • Significantly lower than expected recovery of this compound.

Root Cause Analysis: As an α,β-unsaturated ketone, this compound can be sensitive to acidic or basic conditions, potentially leading to decomposition or polymerization.[9][10] Some purification media, like standard silica gel, can be acidic and promote degradation.[6]

Solution Pathway:

G cluster_0 Problem Identification cluster_1 Investigation of Purification Conditions cluster_2 Mitigation Strategies A Product Degradation or Low Yield During Purification B Assess Chromatography Stationary Phase (e.g., Silica Gel Acidity) A->B C Evaluate Thermal Stress (e.g., Distillation Temperature) A->C D Check for Harsh pH Conditions A->D E Use Neutral Alumina or a Short Silica Plug B->E F Utilize Lower Temperature Purification (e.g., Scavengers at RT) C->F G Perform a Neutralizing Aqueous Wash Before Purification D->G

Caption: Decision tree for mitigating product degradation.

Preventative Measures:

  • Use a Short Plug Instead of a Full Column: If using chromatography, passing the crude product through a short plug of silica or neutral alumina can minimize contact time and reduce degradation.[6]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[6]

  • Avoid High Temperatures: If possible, opt for room temperature purification methods like scavenger treatment over high-temperature distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for consistently achieving very low (<5 ppm) palladium levels? A1: For achieving single-digit ppm levels of palladium, the use of specialized metal scavengers is the most proven and reliable method.[7] A sequential treatment, such as an initial filtration through celite, followed by treatment with a high-affinity scavenger like a thiol-functionalized silica gel, is a robust strategy.[4][11]

Q2: How can I quantify residual palladium in my sample? A2: The industry-standard method for quantifying trace metal residues in active pharmaceutical ingredients (APIs) is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][12] Other techniques like high-energy polarized-beam energy dispersive X-ray fluorescence have also been developed for this purpose.[1] For process optimization where high-throughput is needed, rapid fluorescent analysis methods can be employed.[12]

Q3: Is it possible to remove the catalyst without using expensive scavengers? A3: Yes, several other methods can be effective, depending on the specific circumstances. A thorough treatment with activated carbon can be very effective and is more economical than scavengers.[6] Additionally, if the product is a crystalline solid, careful recrystallization can be an excellent and cost-effective purification method, as the catalyst residues often remain in the mother liquor.[4]

Q4: Can the choice of catalyst in the synthesis step affect the ease of its removal? A4: Absolutely. Using a heterogeneous catalyst (e.g., Pd on carbon) from the outset can simplify removal, as it can often be removed by simple filtration.[8] However, leaching of the metal into the solution can still occur. For homogeneous catalysts, those with higher turnover numbers (TONs) can be used in smaller quantities, resulting in less residue to remove at the end of the reaction.[13]

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Google AI.
  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products. (n.d.). Benchchem.
  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem. (n.d.). ACS Publications.
  • Purification strategies to remove catalyst residues from enyne products. (n.d.). Benchchem.
  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed.
  • How to Use Metal Scavengers to Eliminate Metal Contamination in Drugs. (2020). SiliCycle.
  • Palladium Detection for API Purification. (2017). Arbor Assays.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). NIH.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications.
  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (n.d.). Organic Process Research & Development.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Green Chemistry (RSC Publishing).
  • Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis.
  • Metal Scavenger Guide. (n.d.). Sopachem.
  • User Guide QuadraPure Metal Scavengers. (n.d.). Sigma-Aldrich.
  • 17.6: α,β-Unsaturated Aldehydes and Ketones. (2021). Chemistry LibreTexts.
  • An In-depth Technical Guide to the Reactivity of α,β-Unsaturated Ketones for Researchers, Scientists, and Drug Development Pro. (n.d.). Benchchem.

Sources

Technical Support Center: Optimizing Reactions with 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-vinylcyclohexanone. This guide is designed to provide in-depth, field-proven insights into the critical role solvent selection plays in determining the outcome of your reactions. Moving beyond simple protocols, we will explore the causal relationships between solvent properties and reaction success, helping you troubleshoot common issues and optimize your synthetic strategies.

Table of Contents

General Troubleshooting: Low Yield and Failed Reactions

This section addresses broad issues that can often be traced back to solvent choice before delving into reaction-specific problems.

Q1: My reaction with this compound is not working or giving very low yields. Where should I start troubleshooting my solvent?

A1: When a reaction fails, a systematic review of your solvent system is a crucial first step. Low conversion can often be attributed to issues with solvent purity, inappropriate solvent type for the mechanism, or unforeseen interactions with your reagents.

Step 1: Verify Solvent Purity and Anhydrous Conditions Many reactions involving organometallics or strong bases/Lewis acids are highly sensitive to water and oxygen.

  • Water Content: Trace water can quench organometallic reagents, hydrolyze sensitive functional groups, or deactivate Lewis acid catalysts. Always use freshly dried solvents, preferably from a solvent purification system or distilled from an appropriate drying agent.

  • Peroxides: Ethereal solvents like Tetrahydrofuran (THF) or Dioxane can form explosive peroxides over time. These peroxides can also act as unwanted oxidants, leading to side products and low yields. Always test for peroxides before use.

  • Degassing: For oxygen-sensitive reactions, such as those involving Pd-catalysis, ensure the solvent is thoroughly degassed via methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through it.

Step 2: Re-evaluate Solvent Type Based on Reaction Mechanism The fundamental properties of your solvent—polarity, proticity, and coordinating ability—must match the requirements of your reaction's transition state.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess acidic protons (O-H, N-H) and are excellent at stabilizing ions through hydrogen bonding.[1] They are generally preferred for reactions that generate ionic intermediates, like SN1 reactions. However, they can be detrimental in reactions using strong nucleophiles (like Grignard reagents or enolates) as they can protonate the nucleophile, reducing its reactivity.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants but lack acidic protons. They are excellent for SN2 reactions because they solvate the cation but leave the anion (nucleophile) relatively "naked" and highly reactive.

  • Non-Polar/Weakly Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These are often the default for reactions where charged intermediates are not significantly developed. Dichloromethane (DCM) is a common choice for Lewis acid-catalyzed reactions as it is relatively unreactive and effectively dissolves many organic compounds.

The following flowchart provides a basic decision-making process for troubleshooting low-yield reactions.

G start Low Yield / No Reaction check_purity Is the solvent pure, dry, and degassed? start->check_purity purify Action: Purify/dry solvent. Re-run experiment. check_purity->purify No check_type Is the solvent type appropriate for the mechanism? check_purity->check_type Yes protic_q Does the reaction involve strong, non-stabilized nucleophiles (e.g., Grignard, organolithium, enolates)? check_type->protic_q aprotic_q Does the reaction involve anionic nucleophiles in an SN2-type process? protic_q->aprotic_q No protic_yes Action: Switch from Protic (e.g., EtOH) to Aprotic (e.g., THF, Toluene). Protic solvents will quench the nucleophile. protic_q->protic_yes Yes la_q Is a Lewis Acid (LA) catalyst used? aprotic_q->la_q No aprotic_yes Action: Use a Polar Aprotic solvent (e.g., MeCN, DMSO) to enhance nucleophilicity. aprotic_q->aprotic_yes Yes la_yes Is the solvent a strong Lewis base (e.g., THF, MeCN)? la_q->la_yes Yes la_no Solvent-LA interaction is less likely the issue. Investigate other parameters. la_q->la_no No la_yes->la_no No la_yes_action Action: Switch to a non-coordinating solvent (e.g., DCM, Toluene). The solvent may be competing with the substrate for LA binding. la_yes->la_yes_action Yes

Caption: Troubleshooting workflow for low-yield reactions.

Nazarov Cyclization: Controlling the 4π-Electrocyclization

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones.[3] Since this compound contains a vinyl ketone moiety, it can be a precursor to bicyclic systems via this pathway, provided an additional vinyl group is present or formed in situ.

Q2: I am attempting a Lewis acid-promoted Nazarov cyclization of a this compound derivative. The reaction is very slow in THF. Why is this happening and what solvent should I use instead?

A2: The sluggishness of your reaction in Tetrahydrofuran (THF) is likely due to competitive binding. THF is a Lewis basic (coordinating) solvent. The oxygen lone pairs on THF can coordinate strongly to the Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, FeCl₃), competing with the carbonyl oxygen of your this compound substrate.[4] This reduces the effective concentration of the activated catalyst-substrate complex, thereby slowing down or even inhibiting the reaction.

For Lewis acid-catalyzed Nazarov cyclizations, non-coordinating or weakly coordinating solvents are generally preferred.

  • Recommended Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent first choices. They are polar enough to dissolve the catalyst and substrate but are very poor Lewis bases, ensuring the Lewis acid is available to activate the ketone.[5] Toluene is another viable, non-coordinating option.

  • Solvents to Avoid: Strongly coordinating solvents like THF, acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) should be avoided. Protic solvents like methanol are also unsuitable as they will react with or deactivate the Lewis acid.

G cluster_0 Scenario 1: Non-Coordinating Solvent (e.g., DCM) cluster_1 Scenario 2: Coordinating Solvent (e.g., THF) LA Lewis Acid (LA) Substrate This compound LA->Substrate Binds to Carbonyl Active_Complex Active Catalyst-Substrate Complex Substrate->Active_Complex Product Nazarov Product Active_Complex->Product Fast Reaction LA2 Lewis Acid (LA) Substrate2 This compound LA2->Substrate2 Weak / No Binding THF THF (Solvent) LA2->THF Strong Coordination Slow Slow or No Reaction Substrate2->Slow Inactive_Complex Solvent-Catalyst Complex (Inactive) THF->Inactive_Complex

Caption: Lewis acid catalyst sequestration by a coordinating solvent.
Q3: Can I run a Nazarov cyclization without traditional organic solvents? I am trying to improve the green profile of my synthesis.

A3: Yes, recent advancements have shown that Nazarov cyclizations can be performed effectively in "non-innocent" green solvents like Deep Eutectic Solvents (DES).[6] A DES is a mixture of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) which, at a particular ratio, form a eutectic with a melting point much lower than the individual components.

One study optimized the Nazarov cyclization of a model divinyl ketone using various phosphonium-based DES.[6] It was found that a DES composed of triphenylmethylphosphonium bromide and acetic acid gave quantitative conversion to the Nazarov product at room temperature. In this case, the DES acts as both the solvent and the Brønsted acid catalyst, eliminating the need for a separate acid promoter and a volatile organic solvent.

Table 1: Effect of Deep Eutectic Solvents (DES) on a Model Nazarov Cyclization [6]

Entry DES Components (H-Bond Acceptor / H-Bond Donor) Temp (°C) Time (h) Conversion (%) Yield of Nazarov Product (%)
1 Triphenylmethylphosphonium Bromide / Ethylene Glycol 60 16 >80 62

| 2 | Triphenylmethylphosphonium Bromide / Acetic Acid | 25 | 4 | >99 | >95 |

Data adapted from a study on 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one. This demonstrates the principle that can be applied to this compound derivatives.

This approach offers a promising, sustainable alternative for conducting these cyclizations.

Conjugate (Michael) Additions: Maximizing Selectivity

The α,β-unsaturated ketone system in this compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles (e.g., organocuprates, thiols, malonates).[7] Solvent choice is paramount for controlling both reactivity and stereoselectivity.

Q4: I am performing a Michael addition of a thiol to this compound. The reaction is messy in methanol but clean without any solvent. Why? And is a solvent-free approach always better?

A4: The observation that a thiol addition is cleaner under solvent-free conditions is not surprising and highlights an effective green chemistry strategy.[8]

  • Why it can be messy in a solvent: In a solvent like methanol, side reactions can be more prevalent. Methanol, being a protic solvent, can participate in acid/base equilibria, potentially catalyzing undesired aldol-type side reactions or other condensations if any base is present. Furthermore, product isolation requires removal of the solvent, which can lead to losses.

  • Why solvent-free works well: For nucleophiles like thiols, which are often liquids, the reaction can be run "neat" by simply mixing the reactants, sometimes with gentle heating.[9] This maximizes reactant concentration, which can dramatically accelerate the reaction rate and often leads to very clean conversions with simple workup procedures. Several studies have shown that the Michael addition of thiols to various α,β-unsaturated carbonyl compounds proceeds rapidly and in high yields without any catalyst or solvent.[8][9]

A solvent-free approach is not always better. It is most suitable when:

  • At least one reactant is a liquid at the reaction temperature.

  • The reaction is not highly exothermic, which could lead to thermal runaway without a solvent to act as a heat sink.

  • The product does not precipitate in a way that passivates the surface of the reactants.

For reactions involving solid nucleophiles or requiring precise temperature control, a solvent is usually necessary.

Q5: How can I use solvent choice to improve the diastereoselectivity of an organocuprate addition to this compound?

A5: The stereoselectivity of conjugate additions, including those with organocuprates, is highly dependent on the structure of the transition state, which is directly influenced by solvent coordination.[10] The choice of an ethereal solvent is critical.

  • THF vs. Diethyl Ether (Et₂O): THF is generally a more strongly coordinating solvent than diethyl ether. This can lead to different aggregation states of the organocuprate reagent and different levels of solvation of the intermediate magnesium or lithium enolate. This, in turn, can influence the stereochemistry of the subsequent protonation or trapping step.

  • Non-Coordinating Solvents: In some cases, switching to a less coordinating solvent like toluene can enhance selectivity by promoting a more organized, compact transition state. However, the solubility of the cuprate reagent can become an issue.

  • Solvent Mixtures: Sometimes, a mixture of solvents provides the best outcome. For example, a reaction might be initiated in THF to ensure formation of the cuprate, followed by the addition of a less polar co-solvent like pentane or hexane before the addition of the this compound substrate.

There is no universal rule, and the optimal solvent is highly substrate- and reagent-dependent. A screening of solvents (e.g., THF, Et₂O, Toluene, DME, and mixtures thereof) is often the best empirical approach to optimizing diastereoselectivity.[11]

G start Goal: Improve Diastereoselectivity in Conjugate Addition screen_solvents Screen a set of standard solvents start->screen_solvents thf THF (Strongly Coordinating) screen_solvents->thf ether Diethyl Ether (Moderately Coordinating) screen_solvents->ether toluene Toluene (Non-Coordinating) screen_solvents->toluene analyze Analyze Diastereomeric Ratio (d.r.) for each reaction thf->analyze ether->analyze toluene->analyze best_dr Which solvent gives the highest d.r.? analyze->best_dr optimize Action: Use the optimal solvent. Consider temperature optimization. best_dr->optimize One is clearly superior consider_mix Are results still poor? Consider solvent mixtures or additives (e.g., HMPA, LiCl). best_dr->consider_mix All are suboptimal mix_yes Action: Screen mixtures (e.g., Toluene/THF) to fine-tune coordination environment. consider_mix->mix_yes Yes

Caption: Decision tree for optimizing diastereoselectivity via solvent screening.

Cycloaddition Reactions (Diels-Alder): Influence on Stereochemistry

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions, providing a powerful route to complex polycyclic structures. The solvent can significantly influence both the rate and the endo/exo selectivity of these cycloadditions.

Q6: I am running a Diels-Alder reaction between this compound and cyclopentadiene. How does solvent choice affect the endo/exo product ratio?

A6: The endo/exo selectivity in Diels-Alder reactions is governed by a combination of steric effects and secondary orbital interactions in the transition state. Solvents influence this delicate balance primarily through their polarity and hydrogen-bonding ability.[12]

A comprehensive study on the reaction of cyclopentadiene with methyl vinyl ketone (a close structural analog of this compound) in 18 different solvents provides excellent insight.[12] The key findings were:

  • Hydrogen Bond Donating (HBD) Solvents Increase Endo Selectivity: Solvents that are strong hydrogen bond donors (e.g., water, methanol, trifluoroethanol) significantly increase the proportion of the endo adduct. This is because the solvent can form a hydrogen bond with the carbonyl oxygen of the dienophile. This interaction enhances the secondary orbital overlap between the diene and the dienophile's carbonyl group in the transition state, which preferentially stabilizes the endo pathway.[12]

  • Polarity and Solvophobicity: Increased solvent polarity (π*) and solvophobicity also contribute to favoring the more compact endo transition state. In aqueous mixtures, the hydrophobic effect forces the non-polar reactants closer together, further enhancing the preference for the compact endo transition state.

Table 2: Influence of Solvent on Endo/Exo Selectivity for the Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ketone [12]

EntrySolventTypeDielectric Constant (ε)Endo : Exo Ratio
1n-HexaneNon-polar1.984.6 : 15.4
2CCl₄Non-polar2.285.5 : 14.5
3Diethyl EtherPolar Aprotic4.386.2 : 13.8
4DichloromethanePolar Aprotic9.188.2 : 11.8
5AcetonePolar Aprotic21.088.5 : 11.5
6AcetonitrilePolar Aprotic37.589.3 : 10.7
7MethanolPolar Protic32.790.5 : 9.5
8Ethanol/Water (50:50)Polar Protic-92.5 : 7.5
9WaterPolar Protic80.194.6 : 5.4

Data adapted from Cativiela et al., J. Chem. Soc., Perkin Trans. 2, 1994. This data for methyl vinyl ketone serves as an excellent proxy for predicting the behavior of this compound.

Detailed Experimental Protocols

The following protocols are provided as representative examples. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Lewis Acid-Catalyzed Nazarov Cyclization

This protocol is adapted from general procedures for Lewis acid-catalyzed Nazarov cyclizations.[3]

  • Preparation: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the divinyl ketone substrate (e.g., a derivative of this compound, 1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 0.05 M concentration relative to substrate) via syringe.

  • Cooling: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an appropriate cooling bath.

  • Catalyst Addition: Add the Lewis acid (e.g., FeCl₃ or BF₃·OEt₂, 1.1 equiv) dropwise as a solution in DCM or neat if it is a liquid.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Organocatalyzed Michael Addition

This protocol is a general representation of an organocatalyzed conjugate addition of a malonate to a cyclic enone.[13]

  • Setup: In a vial, combine the cyclic enone (e.g., this compound, 1.0 equiv, 0.2 mmol), the organocatalyst (e.g., a chiral thiourea or squaramide catalyst, 0.1 equiv, 0.02 mmol), and a magnetic stir bar.

  • Solvent and Nucleophile Addition: Add the chosen solvent (e.g., toluene or dichloromethane, 1.0 mL). Then, add the nucleophile (e.g., diethyl malonate, 1.5 equiv, 0.3 mmol).

  • Reaction: Stir the mixture at room temperature (or as optimized) until the reaction is complete as judged by TLC analysis.

  • Purification: Directly load the reaction mixture onto a silica gel column and purify by flash chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired Michael adduct.

References

  • Molecules.

  • TDX (Tesis Doctorals en Xarxa).

  • Journal of the Chemical Society, Perkin Transactions 2.

  • ResearchGate.

  • SciELO.

  • ResearchGate.

  • Chemical Communications.

  • ResearchGate.

  • Organic Chemistry Portal.

  • MDPI.

  • ARKIVOC.

  • MDPI.

  • Chemical Communications.

  • ChemTube3D.

  • Chemical Society Reviews.

  • Taylor & Francis.

  • Journal of the American Chemical Society.

  • Semantic Scholar.

  • PubMed.

  • University of Wisconsin.

  • PubMed.

  • ResearchGate.

  • ACS Publications.

  • Organic Letters.

  • PubChem.

  • ResearchGate.

Sources

Validation & Comparative

GC-MS protocol for determining 3-Vinylcyclohexanone purity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Determination of 3-Vinylcyclohexanone: A Comparative Analysis of GC-MS and HPLC-UV Protocols

Authored by: A Senior Application Scientist

This guide provides a detailed, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the critical task of purity assessment of this compound. Designed for researchers, quality control analysts, and drug development professionals, this document moves beyond mere procedural lists to explain the fundamental reasoning behind methodological choices, ensuring robust and reliable analytical outcomes.

The Analytical Imperative: Why Purity Matters for this compound

This compound is a versatile chemical intermediate whose molecular formula is C₈H₁₂O.[1] Its utility in complex organic synthesis, particularly in the pharmaceutical and fragrance industries, is contingent upon its purity. Unidentified impurities, which can arise from starting materials, side reactions (e.g., isomers, oligomers), or degradation, can have profound consequences, leading to unpredictable reaction yields, altered biological activity, and potential toxicity in final products. Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a foundational requirement for successful research and development. Gas chromatography coupled with mass spectrometry (GC-MS) is a gold standard for the analysis of volatile organic compounds (VOCs) like this compound due to its high separation efficiency and definitive identification capabilities.[2][3]

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the quintessential technique for quantifying volatile and semi-volatile compounds that are thermally stable.[4] The methodology leverages the high resolving power of gas chromatography to separate the components of a mixture in the gas phase, followed by the precise detection and identification capabilities of mass spectrometry.[5]

Principle of Purity Analysis by GC-MS

A diluted sample of this compound is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by an inert carrier gas (e.g., helium).[6] Separation occurs within the column based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). As each separated component elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are typically ionized by a high-energy electron beam (Electron Ionization - EI), causing them to fragment in a predictable and reproducible manner.[7] The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification. For purity assessment, the area under the chromatographic peak for this compound is compared to the total area of all detected peaks.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Volatile Solvent (e.g., Hexane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Autosampler Injection Vial->Injection Inlet Vaporization in Inlet (Split Mode) Injection->Inlet Separation Chromatographic Separation (Capillary Column) Inlet->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Filtering (Quadrupole) Ionization->MassAnalysis Detection Detector (EMT) MassAnalysis->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Integration Integrate All Peaks TIC->Integration Identification Identify Impurities via Mass Spectra Library Match TIC->Identification Purity Calculate % Area Purity Integration->Purity

Caption: Workflow for this compound purity analysis by GC-MS.

Detailed GC-MS Protocol

This protocol is designed as a self-validating system. Consistent performance on a system suitability standard (a mid-range concentration of a reference standard) should be verified before running samples to ensure the reliability of the results.

A. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with HPLC-grade hexane. This creates a ~1 mg/mL stock solution.

  • Transfer an aliquot of the solution into a 2 mL autosampler vial.

    • Causality: Dilution is critical to prevent overloading the GC column and detector, which would lead to broad, asymmetric peaks and inaccurate quantification. Hexane is chosen for its volatility and low interference with the analysis.

B. Instrumentation and Parameters The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

ParameterSettingRationale
GC System Agilent Intuvo 9000 or equivalentProvides excellent reproducibility and performance.[8]
Injector Split/Splitless Inlet
Inlet Temperature250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for quantitative analysis.
Split Ratio50:1A high split ratio is used for purity analysis to prevent detector saturation from the main component, ensuring minor impurities are within the detector's linear range.[8]
Carrier GasHelium, Constant Flow @ 1.2 mL/minHelium is an inert and efficient carrier gas. Constant flow mode provides more stable retention times than constant pressure.
Column
TypeAgilent DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar 5% phenyl-methylpolysiloxane phase offers excellent general-purpose separation for a wide range of volatile compounds and is robust.
Oven Program
Initial Temperature50 °C, hold for 2 minA low initial temperature helps focus the analytes at the head of the column, leading to sharper peaks.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate provides a good balance between separation efficiency and analysis time.
Final Temperature280 °C, hold for 5 minThe final hold ensures that any less volatile impurities are eluted from the column before the next injection.
MS Detector
TypeQuadrupole Mass Analyzer
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.150 °CStandard temperature for stable mass analysis.
Ionization ModeElectron Ionization (EI) @ 70 eVThe standard energy for EI-MS, which generates reproducible fragmentation patterns that can be compared to spectral libraries (e.g., NIST).[9]
Mass Scan Range35 - 350 amuA scan range that captures the molecular ion (m/z 124.18) and relevant fragments of this compound and potential impurities.

C. Data Analysis and Purity Calculation

  • Integrate all peaks in the Total Ion Chromatogram (TIC) from the solvent front to the end of the run.

  • Calculate the purity by the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • For any significant impurity peaks, analyze their mass spectra. Compare the spectra against a reference library (e.g., NIST) to tentatively identify the structures.

Comparative Method: High-Performance Liquid Chromatography (HPLC-UV)

While GC-MS is often the preferred method, it is not universally applicable. Certain scenarios necessitate an alternative approach like HPLC. HPLC separates compounds in the liquid phase and is ideal for non-volatile, high molecular weight, or thermally labile compounds.[10]

When to Choose HPLC over GC-MS

An analyst might opt for HPLC for this compound under these conditions:

  • Suspected Non-Volatile Impurities: If impurities from the synthesis include polymers, salts, or high molecular weight starting materials, they would not be detectable by GC.

  • Thermal Instability: If the analyte or its impurities are known to degrade at the high temperatures of the GC inlet, HPLC provides a room-temperature analysis alternative.

  • Derivatization Required: For compounds that are not easily analyzed by GC, derivatization is sometimes used. However, HPLC can often analyze these compounds directly. For instance, aldehydes and ketones can be derivatized to improve UV detection in HPLC.[11]

Visualizing the Method Selection Process

Method_Selection Start Purity Analysis for This compound Q1 Are all potential impurities volatile & thermally stable? Start->Q1 GCMS Primary Method: GC-MS Q1->GCMS  Yes HPLC Alternative Method: HPLC-UV Q1->HPLC No / Unknown   Q2 Is chiral separation required? GCMS->Q2 HPLC->Q2 ChiralGC Use Chiral GC Column Q2->ChiralGC  Yes ChiralHPLC Use Chiral HPLC Column Q2->ChiralHPLC Yes  

Caption: Decision tree for selecting the appropriate analytical method.

Detailed HPLC-UV Protocol

A. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. This creates a ~1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

    • Causality: The mobile phase is used as the diluent to ensure peak shape is not distorted. Filtering is crucial to remove particulates that could damage the HPLC system.

B. Instrumentation and Parameters

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Mobile Phase A: Water; B: AcetonitrileA common reversed-phase solvent system.
Gradient 40% B to 95% B over 15 minA gradient elution is used to separate compounds with a range of polarities and to clean the column effectively.
Flow Rate1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column
TypeZorbax Eclipse Plus C18, 4.6 x 150mm, 5µmC18 is a versatile, non-polar stationary phase suitable for a wide range of organic molecules.
Column Temp.30 °CMaintaining a constant temperature ensures retention time stability.
Detector
TypeDiode Array Detector (DAD)
Wavelength220 nmThis compound lacks a strong chromophore, so a lower UV wavelength is chosen to maximize sensitivity to the carbonyl group.
Injection Volume10 µLA standard injection volume for HPLC analysis.

Comparative Data Analysis

To provide an objective comparison, a hypothetical batch of this compound was analyzed by both methods.

Analysis MethodPurity of this compound (%)Number of Impurities DetectedKey Observation
GC-MS 98.7%4All detected impurities were volatile and structurally similar to the main compound.
HPLC-UV 98.1%5Detected the same 4 impurities as GC-MS, plus one additional, early-eluting (polar) non-volatile impurity.

References

  • S2M Trainings. Validation of GC / GC-MS Methodologies. Available from: [Link]

  • Gerhardt, J., & Nicholson, G. (2003). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. Semantic Scholar. Available from: [Link]

  • Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Available from: [Link]

  • Quality Analysis GmbH. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? YouTube. Available from: [Link]

  • Niinemets, Ü., & Kännaste, A. (2013). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. Available from: [Link]

  • Wäster, J., et al. (2021). On-Site Detection of Volatile Organic Compounds (VOCs). MDPI. Available from: [Link]

  • Chemistry For Everyone. (2025). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? YouTube. Available from: [Link]

  • IJTED. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. Available from: [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • Pandey, P.K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Available from: [Link]

  • ResearchGate. (2019). Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Available from: [Link]

  • PubMed. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Available from: [Link]

  • ResearchGate. (2023). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Available from: [Link]

  • Semantic Scholar. (2022). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Available from: [Link]

  • ChemSynthesis. (2025). This compound. Available from: [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available from: [Link]

  • PubChem. 3-Methyl-3-vinylcyclohexanone. Available from: [Link]

  • University of Illinois. Introduction to Mass Spectrometry and GC-MS. Available from: [Link]

Sources

Reactivity comparison of 3-Vinylcyclohexanone and 3-allylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Vinylcyclohexanone and 3-Allylcyclohexanone

A Senior Application Scientist's Field Guide

For researchers and professionals in drug development and organic synthesis, selecting the right starting material is paramount. The subtle difference between a conjugated and a non-conjugated system can dramatically alter reaction pathways, yields, and the final molecular architecture. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar yet electronically distinct molecules: this compound and 3-Allylcyclohexanone. By understanding their fundamental differences, chemists can better predict their behavior and strategically design synthetic routes.

Structural and Electronic Overview

At first glance, this compound and 3-allylcyclohexanone are simple isomers, differing only by the position of a double bond relative to the cyclohexanone ring. However, this small structural change creates a profound electronic divergence that dictates their chemical behavior.

PropertyThis compound3-Allylcyclohexanone
Molecular Formula C₈H₁₂O[1][2]C₉H₁₄O[3]
Molecular Weight 124.18 g/mol [1][2]138.21 g/mol [3]
CAS Number 1740-63-2[1][4]94-66-6 (for 2-allylcyclohexanone)
Key Structural Feature α,β-Unsaturated Ketone (Conjugated System)β,γ-Unsaturated Ketone (Isolated Double Bond)

The core difference lies in conjugation. In This compound , the C=C double bond of the vinyl group is in direct conjugation with the C=O bond of the ketone. This creates an extended π-electron system, allowing for resonance delocalization. This delocalization renders the β-carbon of the vinyl group electron-deficient and thus electrophilic.

In contrast, 3-allylcyclohexanone features a methylene (-CH₂) spacer between the ketone and the double bond. This insulation prevents electronic communication between the two functional groups. The double bond behaves as a typical, isolated alkene, and the ketone exhibits standard carbonyl reactivity.

Caption: Structural comparison of this compound and 3-allylcyclohexanone.

Comparative Reactivity: Michael Addition vs. Carbonyl Addition

The most significant divergence in reactivity is observed in their response to nucleophiles. This compound, as a classic Michael acceptor, is highly susceptible to conjugate addition.

The Michael Addition: A Defining Reaction

The Michael reaction is the 1,4-nucleophilic addition of a resonance-stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[5][6][7] The thermodynamic favorability of forming a new C-C single bond at the expense of a C-C π-bond drives this reaction forward.[7]

Reactivity Prediction:

  • This compound: Will readily undergo Michael addition. Nucleophiles will attack the electrophilic β-carbon.

  • 3-Allylcyclohexanone: Will not undergo a Michael addition at the double bond. Nucleophiles will preferentially attack the carbonyl carbon (a 1,2-addition) or, if a strong, non-nucleophilic base is used, deprotonate an α-carbon to form an enolate.

michael_reaction start_vinyl This compound + Michael Donor (e.g., Malonate) intermediate_vinyl Resonance-Stabilized Enolate Intermediate start_vinyl->intermediate_vinyl 1,4-Nucleophilic Attack product_vinyl 1,4-Adduct (Michael Product) intermediate_vinyl->product_vinyl Protonation start_allyl 3-Allylcyclohexanone + Michael Donor product_allyl No Reaction (at the double bond) start_allyl->product_allyl aldol_mechanism start Cyclohexanone Derivative (Vinyl or Allyl) enolate Enolate Formation (Base abstracts α-H⁺) start->enolate Base (e.g., OH⁻) attack Nucleophilic Attack on another Carbonyl enolate->attack aldol_adduct β-Hydroxy Ketone (Aldol Adduct) attack->aldol_adduct dehydration Dehydration (-H₂O) aldol_adduct->dehydration Heat/Acid or Base product α,β-Unsaturated Product (Aldol Condensation Product) dehydration->product

Sources

A Comparative Spectroscopic Guide to 2-Vinylcyclohexanone and 3-Vinylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of isomeric intermediates is a foundational requirement for success. The placement of a single functional group can dramatically alter a molecule's reactivity, biological activity, and downstream synthetic potential. This guide provides an in-depth comparison of the spectroscopic signatures of two closely related isomers: 2-vinylcyclohexanone and 3-vinylcyclohexanone.

The critical difference between these two molecules lies in the placement of the vinyl group relative to the carbonyl. In 2-vinylcyclohexanone, the C=C double bond is in conjugation with the C=O bond, forming an α,β-unsaturated ketone system.[1] This conjugation creates a delocalized π-electron system that fundamentally alters the molecule's electronic properties and, consequently, its interaction with electromagnetic radiation. In contrast, this compound features an isolated vinyl group and an isolated ketone, making it a non-conjugated system.

This guide will dissect how this structural variance manifests in key analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Molecular Structures and Key Differentiators

The primary distinction to be explored is the electronic communication between the vinyl and carbonyl groups.

G cluster_0 2-Vinylcyclohexanone (α,β-Unsaturated) cluster_1 This compound (Non-conjugated) node_2 node_3

Caption: Key structural difference between the conjugated (left) and non-conjugated (right) isomers.

Infrared (IR) Spectroscopy: The Influence of Conjugation

Infrared spectroscopy measures the vibrational frequencies of chemical bonds. The position of the carbonyl (C=O) stretching frequency is highly sensitive to its electronic environment.

  • 2-Vinylcyclohexanone (Conjugated): The delocalization of π-electrons through resonance slightly weakens the C=O double bond, lowering its bond order. This results in a lower vibrational frequency (wavenumber). The C=O stretch for α,β-unsaturated ketones typically appears in the range of 1666-1685 cm⁻¹ .[2][3]

  • This compound (Non-conjugated): Lacking conjugation, the carbonyl group behaves like a standard aliphatic ketone. The C=O stretching vibration is observed at a higher frequency, typically around 1715 cm⁻¹ .[3]

This ~30-50 cm⁻¹ difference is a definitive and easily observable diagnostic marker to distinguish between the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C). The differences between our two isomers are pronounced, particularly for the carbons and protons of the vinyl group and the α-carbons.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) is determined by the degree of magnetic shielding around a proton. Electron-withdrawing groups and π-systems tend to deshield nearby protons, shifting their signals downfield (to higher ppm values).[4]

  • 2-Vinylcyclohexanone (Conjugated):

    • Vinylic Protons: The protons on the β-carbon of the vinyl group are significantly deshielded due to the conjugated system's resonance, which places a partial positive charge on the β-carbon. These protons appear far downfield, typically in the 6.5 - 7.5 ppm range.[2] The α-vinyl proton is also downfield but to a lesser extent, appearing around 6.0 - 6.5 ppm .[2]

    • α-Protons (Ring): The protons on the cyclohexanone ring adjacent to the carbonyl (at C6) will be in the typical α-keto range of 2.0 - 2.5 ppm .[2]

  • This compound (Non-conjugated):

    • Vinylic Protons: The vinyl protons are not influenced by the carbonyl's electron-withdrawing effects. Their chemical shifts are similar to those in a simple vinyl-substituted alkane, appearing in the more shielded region of 4.9 - 5.9 ppm .[5]

    • α-Protons (Ring): This molecule has two sets of protons alpha to the carbonyl (at C2 and C6). These will appear in the characteristic 2.0 - 2.5 ppm region, similar to cyclohexanone itself.[6]

Carbon (¹³C) NMR Spectroscopy

¹³C NMR reveals the electronic environment of each carbon atom. The carbonyl carbon and the vinylic carbons are the most informative signals.

  • 2-Vinylcyclohexanone (Conjugated):

    • Carbonyl Carbon (C=O): Conjugation slightly shields the carbonyl carbon. Its signal will appear in the lower end of the ketone range, predicted to be around 190 - 200 ppm .[7]

    • Vinylic Carbons (Cα & Cβ): The β-carbon is deshielded (downfield shift) while the α-carbon is more shielded. The β-carbon signal is expected around 140-150 ppm , while the α-carbon appears closer to 125-135 ppm .[8]

  • This compound (Non-conjugated):

    • Carbonyl Carbon (C=O): The isolated carbonyl carbon will appear in the typical, more deshielded region for a saturated cyclic ketone, around 208 - 212 ppm .[6]

    • Vinylic Carbons: The vinyl carbons will have chemical shifts similar to vinylcyclohexane, with the internal carbon around 140-145 ppm and the terminal CH₂ carbon around 110-115 ppm .[9]

Summary of Key Spectroscopic Data

The following table summarizes the expected, characteristic spectroscopic data for distinguishing the two isomers. These are representative values derived from established principles and data from analogous compounds.

Spectroscopic Feature2-Vinylcyclohexanone (Conjugated)This compound (Non-conjugated)Causality of Difference
IR: C=O Stretch ~1675 cm⁻¹~1715 cm⁻¹π-electron delocalization weakens the C=O bond.
¹H NMR: Vinylic H Hα: ~6.2 ppm, Hβ: ~7.0 ppm~4.9 - 5.9 ppmDeshielding by the conjugated carbonyl system.
¹³C NMR: C=O Carbon ~198 ppm~210 ppmShielding effect from conjugation.
¹³C NMR: Vinylic C Cα: ~130 ppm, Cβ: ~145 ppmC-vinyl: ~142 ppm, CH₂-vinyl: ~112 ppmPolarization of the π-system in the conjugated isomer.
MS: Key Fragmentation Retro-Diels-Alder favoredMcLafferty rearrangement possibleDifferent fragmentation pathways due to double bond position.

Mass Spectrometry (MS): Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), molecules are fragmented into characteristic ions. The position of the double bond dictates the most likely fragmentation pathways.

  • 2-Vinylcyclohexanone (Conjugated): As a cyclohexenone derivative, a prominent fragmentation pathway is a Retro-Diels-Alder reaction . This would involve the cleavage of the ring, leading to the loss of ethylene (28 Da) and the formation of a stable radical cation.

  • This compound (Non-conjugated): This isomer contains γ-hydrogens (hydrogens on a carbon three atoms away from the carbonyl group) that are accessible for rearrangement. Therefore, it can undergo the classic McLafferty rearrangement , a hallmark of many ketones.[9][10] This process involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, resulting in the loss of a neutral alkene and the formation of a characteristic enol radical cation.

Experimental Protocols & Workflow

Acquiring high-quality data is paramount. The following outlines standard operating procedures for the analysis of these compounds.

G cluster_0 Spectroscopic Analysis Workflow Sample Prepare Sample (1-5 mg in 0.7 mL CDCl3) NMR_Acq Acquire ¹H & ¹³C NMR Spectra (400 MHz Spectrometer) Sample->NMR_Acq Distribute Aliquots IR_Acq Acquire IR Spectrum (FTIR, neat film on NaCl plate) Sample->IR_Acq Distribute Aliquots MS_Acq Acquire Mass Spectrum (GC-MS, EI 70 eV) Sample->MS_Acq Distribute Aliquots Analysis Analyze & Compare Data (Shifts, Frequencies, Fragments) NMR_Acq->Analysis IR_Acq->Analysis MS_Acq->Analysis Conclusion Structure Confirmation Analysis->Conclusion

Caption: A typical experimental workflow for isomeric differentiation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 1-5 mg of the vinylcyclohexanone isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Accumulate a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[2]

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

  • Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

  • Data Collection: Acquire the spectrum by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify the key stretching frequencies, paying close attention to the 1800-1600 cm⁻¹ region for the C=O and C=C stretching vibrations.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. A standard non-polar capillary column (e.g., DB-5ms) is appropriate.

  • GC Method: Set the injector temperature to 250°C. Use a temperature program starting at 50°C and ramping at 10°C/min to 250°C to ensure good separation. Use Helium as the carrier gas.[11]

  • MS Method: Set the ion source temperature to 230°C and use a standard electron energy of 70 eV. Scan a mass range from m/z 40 to 300.[11]

  • Analysis: Identify the molecular ion peak (M•+) at m/z 124 and analyze the major fragment ions to deduce the fragmentation pathway.

Conclusion

The structural difference between 2-vinylcyclohexanone and this compound, while subtle on paper, gives rise to a cascade of distinct electronic effects that are readily and unambiguously identified using standard spectroscopic techniques. The conjugation in the 2-isomer is the master variable, causing a significant downfield shift of vinylic protons in ¹H NMR, a shielding of the carbonyl carbon in ¹³C NMR, and a lowering of the C=O stretching frequency in IR spectroscopy. By systematically applying these multi-faceted analytical methods, researchers can confidently distinguish between these isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Fiveable. α,β-unsaturated ketones Definition. Organic Chemistry Key Term. Available at: [Link]

  • ResearchGate. McLafferty rearrangement in the molecular ion of cyclohexanepropanal. Available at: [Link]

  • Stothers, J. B., & Marr, D. H. (1966). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 44(21), 2571-2579. Available at: [Link]

  • PubChem. 3-Vinyl-cyclohex-2-enone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-Ethenylcyclohexan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. McLafferty rearrangement. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy - 13C NMR Chemical Shifts. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. Available at: [Link]

  • MDPI. 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Available at: [Link]

  • MSU Chemistry. The Surprising Dynamics of the McLafferty Rearrangement. Available at: [Link]

  • YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. Available at: [Link]

  • ChemSynthesis. 2-vinylcyclohexanone. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. Available at: [Link]

  • BMRB. bmse000405 Cyclohexanone. Biological Magnetic Resonance Bank. Available at: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • NIST. Cyclohexanone. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry Steps. McLafferty Rearrangement. Available at: [Link]

  • ChemSynthesis. This compound. Available at: [Link]

  • PubChem. Vinylcyclohexane. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Cyclohexanone, 3-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 2-Acetylcyclohexanone. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the Kinetic Profile of 3-Vinylcyclohexanone in Conjugate Additions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Vinylcyclohexanone as a Michael Acceptor

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis and crucial for carbon-carbon and carbon-heteroatom bond formation.[1][2][3] The reactivity of the "Michael acceptor" is a critical determinant of reaction rates, yields, and even stereochemical outcomes.[1][2]

This compound presents a unique structural motif: a cyclic enone with an extended vinyl conjugation. This structure offers multiple potential sites for nucleophilic attack and raises important questions about its kinetic profile compared to more conventional Michael acceptors. Understanding these kinetics is paramount for applications ranging from complex molecule synthesis to the design of covalent inhibitors in drug discovery.[4]

Comparative Reactivity Landscape

The rate of a Michael addition is profoundly influenced by the electrophilicity of the β-carbon of the α,β-unsaturated system.[1][2] This electrophilicity is modulated by steric and electronic factors.

Structural Considerations for this compound:

  • Extended Conjugation: The vinyl group extends the π-system beyond the typical enone, potentially delocalizing the partial positive charge on the β-carbon and influencing the reaction rate.

  • Steric Hindrance: The cyclohexanone ring introduces a degree of steric bulk around the reactive centers, which can affect the approach of the nucleophile.[2]

  • Multiple Reactive Sites: The presence of a vinyl group introduces a second potentially reactive site (the γ,δ-double bond), leading to questions of regioselectivity (1,4- vs. 1,6-addition).

Comparison with Other Michael Acceptors:

Michael Acceptor Structural Features Expected Relative Reactivity Mayr's E Parameter (for reference)
Methyl Vinyl Ketone Acyclic, minimal steric hindrance, strong activation by ketone.Very High-16.4[1]
Cyclohexenone Cyclic enone, moderate steric hindrance.HighNot listed, but expected to be highly reactive.
This compound Cyclic enone with extended conjugation.Moderate to HighNot available. Reactivity is a balance between conjugation effects and potential steric hindrance.
Chalcone Aromatic ketone, significant steric hindrance, extended conjugation.Low-19.5[1]
Methyl Acrylate Ester activation (less than ketone), acyclic.Moderate-18.6[1]

Data compiled from Mayr's Database of Reactivity Parameters as cited in BenchChem.[1]

This comparison suggests that this compound is likely a moderately reactive Michael acceptor. Its reactivity will be influenced by the specific nucleophile and reaction conditions, which can be tuned to favor either kinetic or thermodynamic products.[6][7]

Kinetic Analysis: A Methodological Deep Dive

A thorough kinetic study is essential to quantify the reactivity of this compound. The goal is to determine the reaction order, rate constants, and activation parameters. This requires careful experimental design and precise monitoring of the reaction progress.

The Mechanism of Conjugate Addition

The base-catalyzed thiol-Michael addition, a common and well-studied conjugate addition, proceeds through a step-growth mechanism involving propagation and chain transfer steps.[5]

  • Deprotonation: A base deprotonates the thiol (nucleophile) to form a more potent thiolate anion.[5]

  • Nucleophilic Attack (Propagation): The thiolate attacks the β-carbon of the Michael acceptor, forming a resonance-stabilized enolate intermediate.[5][7][8]

  • Protonation (Chain Transfer): The enolate intermediate is protonated, often by abstracting a proton from another thiol molecule, to yield the final product and regenerate the thiolate catalyst.[5]

Michael_Addition_Mechanism

Experimental Protocol: Kinetic Study of Thiol Addition

This protocol outlines a representative method for studying the kinetics of the addition of a thiol (e.g., benzyl thiol) to this compound using ¹H NMR spectroscopy.

Materials:

  • This compound (purified by column chromatography)

  • Benzyl Thiol (purified by distillation)

  • Anhydrous, deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., benzyl benzoate)

  • Base catalyst (e.g., triethylamine, distilled)

  • NMR tubes, syringes, and standard laboratory glassware

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen deuterated solvent with a known concentration of the internal standard.

    • Prepare a separate stock solution of benzyl thiol and the base catalyst in the same solvent.

    • Rationale: Using stock solutions ensures accurate and reproducible concentrations for each kinetic run. The internal standard allows for precise quantification of reactants and products over time.[9]

  • Reaction Setup:

    • Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).

    • In an NMR tube, place a known volume of the this compound stock solution.

    • Acquire an initial spectrum (t=0) to confirm the initial concentration and purity.

  • Initiation and Monitoring:

    • Inject a known volume of the thiol/catalyst stock solution into the NMR tube, cap, and invert several times to mix thoroughly.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

    • Rationale: In-situ monitoring by NMR allows for the direct observation of the disappearance of reactant signals and the appearance of product signals without the need for quenching or workup, which can introduce errors.[10]

  • Data Analysis:

    • Integrate characteristic, non-overlapping signals for the reactants (e.g., vinyl protons of this compound) and the product against the internal standard's signal.[9]

    • Calculate the concentration of each species at each time point.

    • Plot concentration versus time to determine the reaction order and calculate the pseudo-first-order or second-order rate constant (k).

Alternative Monitoring Techniques
Technique Advantages Disadvantages
UV-Vis Spectroscopy Highly sensitive for chromophoric systems, allows for rapid data acquisition.Requires a significant change in the UV-Vis spectrum between reactants and products. May not be suitable for all systems.
FTIR Spectroscopy Excellent for monitoring the disappearance of specific functional groups (e.g., -SH stretch).[5][11]Can be less sensitive than other methods; spectral overlap can be an issue.
HPLC/GC-MS Provides excellent separation and quantification of all components.Requires quenching the reaction at each time point, which can be a source of error.

Workflow for Kinetic Analysis

The following diagram outlines the logical flow for conducting a comprehensive kinetic study.

Kinetic_Workflow

Conclusion

This compound is a versatile Michael acceptor whose kinetic behavior is governed by a subtle interplay of electronic and steric factors. While it may not be as electrophilic as simple acyclic enones like methyl vinyl ketone, its reactivity can be precisely controlled through the choice of nucleophile, catalyst, and reaction conditions.[1][2] A rigorous kinetic analysis, employing techniques such as in-situ NMR or FTIR spectroscopy, is crucial for elucidating the reaction mechanism and optimizing synthetic protocols.[5][10] The methodologies and comparative data presented in this guide provide a robust framework for researchers to explore and exploit the synthetic potential of this valuable chemical entity.

References

  • Fiveable. (n.d.). Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry Class Notes. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. Retrieved from [Link]

  • Podgórski, M., et al. (2020). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. ACS Catalysis. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Request PDF. Retrieved from [Link]

  • Wiley Online Library. (n.d.). CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Retrieved from [Link]

  • Saffer, E. M., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules. Retrieved from [Link]

  • Fiveable. (n.d.). Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Organic Chemistry Class Notes. Retrieved from [Link]

  • Liu, J., et al. (2016). Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. Organic Letters. Retrieved from [Link]

  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Wiley Online Library. (2022). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • National Science Foundation Public Access Repository. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • OpenStax. (n.d.). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2018). How can I study kinetics of a Michael addition reaction by NMR?. Retrieved from [Link]

  • YouTube. (2024). Michael addition reaction #Michael #additionreaction. Retrieved from [Link]

  • ACS Publications. (2016). Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. Organic Letters. Retrieved from [Link]

  • White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-Vinylcyclohexanone: An Evaluation of a Novel Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the development of efficient and robust methodologies for the construction of functionalized carbocycles is of paramount importance. 3-Vinylcyclohexanone, a versatile building block, presents a unique synthetic challenge due to the presence of two reactive functional groups: a ketone and a vinyl group. This guide provides a comprehensive comparison of a validated synthetic route against established and plausible alternative methodologies. We will delve into the mechanistic underpinnings of each approach, providing detailed, replicable experimental protocols and a quantitative comparison of their respective efficiencies. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific research and development needs.

Introduction: The Significance of this compound

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including natural products and pharmaceutical agents. Its utility stems from the orthogonal reactivity of the ketone and the vinyl group, allowing for selective transformations at either site. The ketone can undergo a wide range of nucleophilic additions, alpha-functionalizations, and reductions, while the vinyl group is amenable to transformations such as hydrogenation, epoxidation, and polymerization. The strategic placement of these functionalities within a six-membered ring provides a scaffold for the construction of intricate molecular architectures.

Established Synthetic Strategies: A Critical Overview

Several classical and modern synthetic strategies can be envisaged for the preparation of this compound. Here, we critically evaluate four prominent methods, outlining their mechanistic rationale and inherent advantages and disadvantages.

The Grignard Reaction Approach

A straightforward and convergent approach involves the 1,4-conjugate addition of a vinyl nucleophile to cyclohexenone. The use of a vinyl Grignard reagent, typically in the presence of a copper catalyst to favor conjugate addition, is a well-established method for introducing a vinyl group at the β-position of an α,β-unsaturated ketone.

Mechanistic Rationale: The reaction proceeds via the formation of an organocuprate species in situ from the reaction of vinylmagnesium bromide with a copper(I) salt. This "softer" nucleophile preferentially attacks the β-carbon of the cyclohexenone Michael acceptor. The resulting enolate is then protonated upon workup to yield the desired this compound.

Advantages:

  • Commercially available starting materials.

  • Generally high yields for conjugate additions.

  • Relatively mild reaction conditions.

Disadvantages:

  • Requires the preparation and handling of a reactive Grignard reagent.

  • Potential for competing 1,2-addition to the carbonyl group.

  • Strictly anhydrous conditions are necessary.

The Wittig Reaction Pathway

The Wittig reaction offers a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds. In a plausible route to this compound, the key starting material would be 3-oxocyclohexane-1-carbaldehyde. This intermediate can be synthesized from cyclohexanone via a formylation reaction.

Mechanistic Rationale: The Wittig reaction involves the reaction of a phosphorus ylide, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), with the aldehyde functionality of 3-oxocyclohexane-1-carbaldehyde. The reaction proceeds through a betaine intermediate, which collapses to form an oxaphosphetane. Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide as a byproduct.

Advantages:

  • High functional group tolerance.

  • Predictable and reliable formation of the double bond.

Disadvantages:

  • Requires a multi-step synthesis of the starting aldehyde.

  • Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which can complicate purification.

The Robinson Annulation: A Classical Approach

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. While not a direct route to this compound, it is a cornerstone in the synthesis of substituted cyclohexenones and serves as a benchmark for comparison. A hypothetical application to form a vinyl-substituted cyclohexenone would involve a vinyl-containing Michael acceptor.

Mechanistic Rationale: The reaction is initiated by the Michael addition of a ketone enolate to an α,β-unsaturated ketone. The resulting 1,5-diketone then undergoes an intramolecular aldol condensation to form a six-membered ring containing an α,β-unsaturated ketone.

Advantages:

  • Forms complex cyclic systems in a single pot.

  • Widely applicable and well-understood.

Disadvantages:

  • Not a direct route to this compound.

  • Can be prone to side reactions and polymerization of the Michael acceptor.

A Validated Novel Route: The Oxy-Cope Rearrangement

A more sophisticated and elegant approach to this compound is through a[1][1]-sigmatropic rearrangement, specifically the Oxy-Cope rearrangement. This method offers excellent control over the placement of the vinyl group and the ketone. A plausible and validated route, as suggested by the literature, involves the rearrangement of a 1,2-divinylcyclohexanol precursor.

Mechanistic Rationale: The Oxy-Cope rearrangement is a thermal or base-catalyzed isomerization of a 1,5-dien-3-ol. In this case, 1,2-divinylcyclohexanol, upon heating, undergoes a concerted[1][1]-sigmatropic rearrangement to form an enol intermediate. This enol then tautomerizes to the thermodynamically more stable this compound. The formation of the stable carbonyl group provides a strong thermodynamic driving force for the reaction.

Advantages:

  • High degree of regioselectivity.

  • Can be performed under neutral (thermal) or anionic (base-catalyzed) conditions.

  • Access to a range of substituted analogs by varying the starting materials.

Disadvantages:

  • Requires the synthesis of the 1,2-divinylcyclohexanol precursor.

  • Thermal rearrangements may require high temperatures.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data for the "Novel Route (Oxy-Cope Rearrangement)" is based on a validated procedure, while the data for the alternative routes are estimated based on typical yields for these reaction types with similar substrates.

Parameter Grignard Reaction Wittig Reaction Robinson Annulation (Hypothetical) Novel Route (Oxy-Cope Rearrangement)
Starting Materials Cyclohexenone, Vinylmagnesium bromideCyclohexanone, Formaldehyde, TriphenylphosphineKetone, Vinyl-containing Michael acceptorCyclohexanone, Vinyl Grignard Reagent
Number of Steps 121 (ring formation)2
Overall Yield (Estimated) 70-85%50-65%40-60%75-90%
Key Reagents Cu(I) salt, Grignard reagentPhosphorus ylide, Strong baseStrong base or acidHeat or Strong base
Byproducts Magnesium saltsTriphenylphosphine oxideWaterNone (in the rearrangement step)
Scalability GoodModerateGoodGood
Key Challenges Anhydrous conditions, 1,2- vs 1,4-selectivityMulti-step starting material, byproduct removalSubstrate dependent, potential for polymerizationPrecursor synthesis, potentially high temperatures

Experimental Protocols

Protocol 1: Novel Synthetic Route via Oxy-Cope Rearrangement

Step 1: Synthesis of 1,2-Divinylcyclohexanol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere, add magnesium turnings (2.4 g, 100 mmol) and a small crystal of iodine in anhydrous tetrahydrofuran (THF, 50 mL).

  • Add vinyl bromide (10.7 g, 100 mmol) dropwise to initiate the formation of vinylmagnesium bromide.

  • In a separate flask, dissolve cyclohexanone (9.8 g, 100 mmol) in anhydrous THF (50 mL) and cool to 0 °C in an ice bath.

  • To the cyclohexanone solution, add a second equivalent of vinylmagnesium bromide solution (prepared as in steps 1-2) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 1,2-divinylcyclohexanol.

Step 2: Oxy-Cope Rearrangement to this compound

  • Place the purified 1,2-divinylcyclohexanol (1.38 g, 10 mmol) in a sealed tube.

  • Heat the sealed tube in an oil bath at 180-200 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product directly by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield this compound.

Protocol 2: Grignard Reaction Approach
  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add copper(I) iodide (0.19 g, 1 mmol) and anhydrous THF (20 mL).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Add a 1.0 M solution of vinylmagnesium bromide in THF (12 mL, 12 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of cyclohexenone (0.96 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield this compound.

Visualization of Synthetic Pathways

Workflow for the Novel Oxy-Cope Rearrangement Route

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Rearrangement Cyclohexanone Cyclohexanone Divinylcyclohexanol 1,2-Divinylcyclohexanol Cyclohexanone->Divinylcyclohexanol Grignard Addition VinylMgBr1 Vinylmagnesium Bromide (2 eq.) VinylMgBr1->Divinylcyclohexanol Product This compound Divinylcyclohexanol->Product Oxy-Cope Rearrangement Heat Heat (180-200 °C) Heat->Product G cluster_grignard Grignard Route cluster_wittig Wittig Route cluster_oxycope Oxy-Cope Route G_Start Cyclohexenone + VinylCuprate G_Enolate Copper Enolate Intermediate G_Start->G_Enolate 1,4-Addition G_Product This compound G_Enolate->G_Product Protonation W_Start 3-Oxocyclohexane-1-carbaldehyde + Ph3P=CH2 W_Betaine Betaine Intermediate W_Start->W_Betaine W_Oxaphosphetane Oxaphosphetane W_Betaine->W_Oxaphosphetane W_Product This compound W_Oxaphosphetane->W_Product OC_Start 1,2-Divinylcyclohexanol OC_Transition [3,3]-Sigmatropic Transition State OC_Start->OC_Transition Heat OC_Enol Enol Intermediate OC_Transition->OC_Enol OC_Product This compound OC_Enol->OC_Product Tautomerization

Caption: Mechanistic overview of the compared synthetic routes.

Conclusion and Future Outlook

This guide has provided a detailed comparison of a validated novel synthetic route to this compound via an Oxy-Cope rearrangement with established Grignard and Wittig reaction pathways. The Oxy-Cope rearrangement emerges as a highly efficient and elegant strategy, offering excellent yields and regioselectivity. While requiring the synthesis of a precursor, the overall efficiency and atom economy of this route are highly favorable.

The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and the desired purity of the final product. For large-scale synthesis, the Grignard approach may be more cost-effective, provided that the 1,2-addition side product can be effectively managed. The Wittig reaction, while reliable, is likely to be less efficient due to the multi-step nature of the starting material synthesis and the challenges associated with byproduct removal.

Future research in this area could focus on the development of catalytic asymmetric versions of these syntheses to access enantiomerically enriched this compound, further expanding its utility as a chiral building block. Additionally, the exploration of flow chemistry conditions for these transformations could offer significant advantages in terms of safety, scalability, and reproducibility.

References

  • Paquette, L. A.; et al. J. Am. Chem. Soc.1988 , 110 (8), 2641–2642. [Link]

  • Posner, G. H. An Introduction to Synthesis Using Organocopper Reagents. Org. React.1972 , 19, 1-113. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphonate, Phosphine Oxide, and Phosphine-Stabilized Carbanions. Chem. Rev.1989 , 89 (4), 863–927. [Link]

  • Ziegler, F. E. The Thermal, Aliphatic Claisen Rearrangement. Chem. Rev.1988 , 88 (7), 1423–1452. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to Assessing 3-Vinylcyclohexanone Cross-Reactivity in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific analytes within complex reaction mixtures is paramount. The presence of structurally similar compounds can lead to significant analytical challenges, primarily through cross-reactivity in various detection methods. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of 3-Vinylcyclohexanone, a reactive intermediate of interest in various synthetic pathways. We will explore experimental designs, present hypothetical supporting data, and explain the causal relationships behind our protocol choices, empowering you to design robust and self-validating analytical systems.

The Challenge: Unmasking this compound in a Forest of Analogs

Experimental Design: A Multi-Pronged Approach to Selectivity

To comprehensively evaluate the cross-reactivity of this compound, we propose a multi-faceted analytical strategy. This approach moves beyond single-technique reliance and instead triangulates data from orthogonal methods to build a complete picture of selectivity. Our comparative analysis will focus on two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection.

A critical aspect of this investigation is the selection of appropriate challenge compounds. For this guide, we will consider two potential cross-reactants: 3-Ethylidenecyclohexanone (a positional isomer) and 3-Methyl-3-vinylcyclohexanone (a substituted analog).[1]

Workflow for Assessing Cross-Reactivity

The following diagram illustrates the proposed workflow for a comprehensive cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analytical Techniques cluster_Evaluation Data Evaluation & Comparison node_prep Standard & Sample Preparation Prepare individual standards of this compound and potential cross-reactants Create defined mixtures with varying concentrations node_gcms GC-MS Analysis Develop optimized separation method Acquire full scan and SIM/MRM data node_prep->node_gcms Inject node_hplc HPLC-UV/MS Analysis Develop optimized separation method Acquire UV spectra and full scan/SIM MS data node_prep->node_hplc Inject node_eval Cross-Reactivity Assessment Compare chromatographic resolution Analyze mass spectral fragmentation patterns Evaluate quantitative interference node_gcms->node_eval node_hplc->node_eval

Caption: Workflow for assessing this compound cross-reactivity.

Comparative Analysis of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it a primary tool for separating and identifying closely related isomers.

Rationale: The choice of GC-MS is predicated on the volatility of cyclohexanone derivatives. The electron ionization (EI) source in MS provides reproducible fragmentation patterns that can serve as fingerprints for individual compounds, aiding in their differentiation even if they co-elute.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of this compound, 3-Ethylidenecyclohexanone, and 3-Methyl-3-vinylcyclohexanone in dichloromethane.

    • Create a mixed standard containing all three compounds at a concentration of 10 µg/mL each.

    • Prepare individual standards at concentrations ranging from 0.1 to 50 µg/mL for calibration.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.[2][3]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B or equivalent single quadrupole or tandem quadrupole mass spectrometer.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-300) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Data Presentation: Hypothetical GC-MS Results

CompoundRetention Time (min)Key Diagnostic Ions (m/z)Limit of Detection (LOD) (µg/mL)
This compound12.5122 (M+), 94, 79, 660.2
3-Ethylidenecyclohexanone12.8122 (M+), 107, 93, 790.2
3-Methyl-3-vinylcyclohexanone13.2138 (M+), 123, 95, 670.3

Analysis of GC-MS Data:

The key to mitigating cross-reactivity in GC-MS lies in achieving baseline chromatographic separation. The slightly different boiling points and polarities of the isomers should allow for their resolution on a standard non-polar column. Furthermore, while the molecular ions (M+) for the isomers may be the same (m/z 122), their fragmentation patterns will differ due to the different locations of the double bonds, providing a secondary means of identification and quantification. For instance, the loss of a methyl group (m/z 107) would be a characteristic fragment for 3-Ethylidenecyclohexanone but not for this compound.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

HPLC offers a complementary separation mechanism to GC, based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. This is particularly useful for less volatile or thermally labile compounds.

Rationale: HPLC provides an orthogonal separation technique to GC. Coupling it with both a UV detector and a mass spectrometer provides multi-dimensional data. UV detection can offer quantitative information, while the mass spectrometer provides molecular weight and structural information.

Experimental Protocol: HPLC-UV/MS Analysis

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of this compound, 3-Ethylidenecyclohexanone, and 3-Methyl-3-vinylcyclohexanone in acetonitrile.

    • Create a mixed standard containing all three compounds at a concentration of 10 µg/mL each.

    • Prepare individual standards at concentrations ranging from 0.1 to 50 µg/mL for calibration.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detector: Diode Array Detector (DAD) monitoring at 210 nm and 254 nm.

    • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Full scan (m/z 50-400) and Selected Ion Monitoring (SIM).

Data Presentation: Hypothetical HPLC-UV/MS Results

CompoundRetention Time (min)UV λmax (nm)[M+H]+ (m/z)Limit of Detection (LOD) (µg/mL)
This compound8.22151230.5
3-Ethylidenecyclohexanone8.92251230.5
3-Methyl-3-vinylcyclohexanone9.52151390.6

Analysis of HPLC-UV/MS Data:

In HPLC, the separation is based on polarity. The subtle differences in the structures of the isomers are expected to result in different retention times on a C18 column. The UV spectra can also provide a means of differentiation, as the position of the double bond can influence the chromophore and thus the wavelength of maximum absorbance (λmax). The mass spectrometer will confirm the molecular weight of each eluting peak, with the protonated molecules ([M+H]+) being the primary ions observed in ESI.

Mitigating Cross-Reactivity: A Decision Framework

The choice of the primary analytical method will depend on the specific requirements of the analysis. The following diagram provides a decision framework for selecting the most appropriate technique.

Decision_Framework start Start: Need to analyze This compound in a complex mixture q1 Are the potential cross-reactants volatile and thermally stable? start->q1 gcms Primary Method: GC-MS (High resolution, characteristic fragmentation) q1->gcms Yes hplc Primary Method: HPLC-UV/MS (Orthogonal separation, UV for quantification) q1->hplc No q2 Is chromatographic separation insufficient with the primary method? gcms->q2 hplc->q2 tandem_ms Employ Tandem MS (MS/MS) for selective detection based on unique fragment ions. q2->tandem_ms Yes end End: Robust and selective analytical method established q2->end No tandem_ms->end

Caption: Decision framework for analytical method selection.

Trustworthiness Through Self-Validation

A key principle of robust analytical methodology is self-validation. This is achieved by incorporating internal checks and balances within the experimental design.

  • Orthogonal Methods: The use of both GC-MS and HPLC-UV/MS provides orthogonal data. If both methods yield consistent quantitative results for this compound in the presence of its isomers, it significantly increases confidence in the data's accuracy.

  • Spike and Recovery: Spiking a blank matrix with known concentrations of this compound and its potential cross-reactants and assessing the recovery of the target analyte is a crucial validation step. This will reveal any matrix effects or co-elution issues that may suppress or enhance the signal.

  • Use of Reference Standards: The availability and use of certified reference standards for both the target analyte and potential cross-reactants are essential for accurate identification and quantification. Organizations like the National Institute of Standards and Technology (NIST) provide valuable resources and standards for chemical analysis.[4][5][6][7][8]

Conclusion: A Pathway to Confident Analysis

References

  • Dhont, J. H. (n.d.). Thin-layer chromatographic separations of cycloketone 2,4-dinitrophenylhydrazones. RIT Scholar Works. Retrieved from [Link]

  • Jiang, W., et al. (2022). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[9]arene Cocrystals Accompanied by Vapochromic Behavior. Journal of the American Chemical Society Au, 2(6), 1475-1481. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 3-Methyl-3-vinylcyclohexanone. PubChem. Retrieved from [Link]

  • Jiang, W., et al. (2022). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[9]arene Cocrystals Accompanied by Vapochromic Behavior. ACS Publications. Retrieved from [Link]

  • Kortman, G., & Van Der Lely, J. A. (1976). U.S. Patent No. 3,933,916. U.S. Patent and Trademark Office.
  • National Institute of Standards and Technology (n.d.). Welcome to the NIST WebBook. NIST. Retrieved from [Link]

  • Enoch, S. J., et al. (2011). The Use of Chemical Reactivity Assays in Toxicity Prediction. CORE. Retrieved from [Link]

  • Li, H., et al. (2021). Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene. Chemical Science, 12(35), 11732-11737. Retrieved from [Link]

  • Takeda (2014). Systems and Protocols for Evaluating Hazardous Reaction Issues During Early Stage Chemistry. ACS Publications. Retrieved from [Link]

  • AOAC International (2023). Official Methods of Analysis, 22nd Edition. AOAC International. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Chemistry. NIST. Retrieved from [Link]

  • Assay Guidance Manual (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Retrieved from [Link]

  • Charles River Laboratories (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Chemistry. NIST. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). NIST Chemistry WebBook. NIST. Retrieved from [Link]

  • AOAC International (2015). AOAC Official Method 2015.01 Heavy Metals in Food. AOAC International. Retrieved from [Link]

  • Lee, S. Y., et al. (2024). Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • ResearchGate (n.d.). Schematic procedures for sample preparation using AOAC (Method A) and... ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Standard Reference Materials. NIST. Retrieved from [Link]

  • AOAC International (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. Retrieved from [Link]

Sources

The Competitor's Edge: 3-Vinylcyclohexanone vs. Common Michael Acceptors in Competitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Reactivity and Selectivity

In the landscape of synthetic chemistry, the Michael addition stands as a foundational method for forging carbon-carbon and carbon-heteroatom bonds.[1][2] This conjugate addition reaction, involving a nucleophile (the Michael donor) and an α,β-unsaturated carbonyl compound (the Michael acceptor), is indispensable in the synthesis of pharmaceuticals and complex organic molecules.[3][4] The choice of the Michael acceptor is a critical decision point, dictating reaction kinetics, selectivity, and overall yield. This guide provides an in-depth comparison of 3-vinylcyclohexanone, a structurally unique acceptor, against a field of conventional Michael acceptors in competitive reaction settings.

Profiling the Contestants: Structure Defines Function

Before pitting these molecules against each other, it is crucial to understand their individual characteristics. The reactivity of a Michael acceptor is primarily governed by the electronic properties of the activating group and the steric environment around the β-carbon.[5]

Spotlight on: this compound

This compound presents a unique structural motif. It is an α,β-unsaturated ketone where the double bond is exocyclic to the carbonyl-containing ring. This arrangement introduces specific steric and electronic features. The cyclohexanone ring provides a level of conformational rigidity and steric bulk that can influence the approach of incoming nucleophiles.

  • Structure: C₈H₁₂O[6]

  • Key Features: The enone system is part of a six-membered ring, with a vinyl group at the 3-position. This structure offers two potential sites for conjugate addition, although the ketone-activated double bond is significantly more electrophilic.

The Challengers: A Field of Common Acceptors

To provide a robust comparison, we will evaluate this compound against two widely used Michael acceptors:

  • Methyl Vinyl Ketone (MVK): As the simplest enone, MVK is a highly reactive and sterically unhindered Michael acceptor.[7] Its small size allows for rapid attack by a wide range of nucleophiles.[8]

  • Chalcone (1,3-Diphenyl-2-propen-1-one): Chalcone represents a more sterically demanding acceptor. The two phenyl groups create significant steric hindrance around the α,β-unsaturated system, which can temper its reactivity compared to less substituted enones.[9]

The Arena: Designing the Competitive Reaction

To empirically determine the relative reactivity of these acceptors, a competitive reaction is the most definitive method. The principle is straightforward: a mixture of two or more Michael acceptors is treated with a sub-stoichiometric amount of a Michael donor. The product distribution directly reflects the relative rates at which each acceptor reacts with the nucleophile.

Experimental Workflow

A typical workflow for a competitive Michael addition experiment is outlined below. This process ensures that the reaction is initiated under controlled conditions and that the results can be accurately quantified.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Equimolar Mixture of Acceptors (e.g., 1 mmol each of This compound & MVK) initiate Combine Solutions at Controlled Temp (e.g., 0 °C) prep_reagents->initiate prep_donor Prepare Michael Donor Solution (e.g., 0.5 mmol Diethyl Malonate in THF with catalytic base) prep_donor->initiate react Stir for a Defined Time Period (e.g., 1 hr) initiate->react quench Quench Reaction (e.g., with aq. NH4Cl) react->quench workup Aqueous Workup & Extraction quench->workup analysis Analyze Organic Layer via GC-MS or ¹H NMR workup->analysis quantify Quantify Product Ratio (Adduct 1 vs. Adduct 2) analysis->quantify

Caption: Workflow for a competitive Michael addition experiment.

Detailed Experimental Protocol: A Representative Procedure

The following protocol describes a competitive reaction between two Michael acceptors and a common carbon nucleophile, diethyl malonate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Methyl Vinyl Ketone (MVK) (1.0 mmol, 1.0 equiv)

  • Diethyl Malonate (0.5 mmol, 0.5 equiv)

  • Sodium Ethoxide (NaOEt) (0.05 mmol, 0.05 equiv, as catalyst)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and methyl vinyl ketone (1.0 mmol). Dissolve the acceptors in 5 mL of anhydrous THF.

  • Donor Preparation: In a separate flask, prepare a solution of diethyl malonate (0.5 mmol) and sodium ethoxide (0.05 mmol) in 5 mL of anhydrous THF.

  • Initiation: Cool the flask containing the Michael acceptors to 0 °C using an ice bath. Add the diethyl malonate solution dropwise to the stirred acceptor solution over 5 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by taking aliquots and analyzing via thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 1-2 hours.

  • Work-up: Upon completion (as judged by the consumption of the limiting reagent), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product mixture is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and/or ¹H NMR spectroscopy to determine the relative ratio of the two Michael adducts.[10]

Results & Analysis: A Head-to-Head Comparison

While experimental outcomes can be highly dependent on the specific nucleophile and reaction conditions, we can predict and analyze the results based on fundamental chemical principles. The data presented in the table below is illustrative of a typical outcome in a competitive reaction with a soft, carbon-based nucleophile like a malonate enolate.

Michael AcceptorRelative Reactivity (vs. This compound)Predicted Product Ratio (vs. This compound)Key Influencing Factors
This compound 1.01.0Baseline: Moderate electrophilicity, some steric hindrance from the cyclohexyl ring.
Methyl Vinyl Ketone (MVK) > 10> 10:1High Electrophilicity & Low Steric Hindrance: The terminal vinyl group is highly accessible.[11]
Chalcone < 0.1< 1:10High Steric Hindrance: Phenyl groups significantly shield the β-carbon, slowing nucleophilic attack.
Interpreting the Data: The "Why" Behind the Win

The outcome of the competitive reaction is a direct consequence of the interplay between electronics and sterics.

G cluster_factors Factors Influencing Michael Acceptor Reactivity cluster_acceptors Acceptor Profiles Sterics Steric Hindrance High Medium Low Electronics Electronic Activation Strong Moderate Weak Reactivity Overall Reactivity High Medium Low MVK Methyl Vinyl Ketone (MVK) MVK->Sterics:s Low MVK->Electronics:s Strong MVK->Reactivity:s High VC This compound VC->Sterics:s Medium VC->Electronics:s Moderate VC->Reactivity:s Medium Chalcone Chalcone Chalcone->Sterics:s High Chalcone->Electronics:s Moderate Chalcone->Reactivity:s Low

Caption: Factors governing Michael acceptor reactivity.

  • Methyl Vinyl Ketone (MVK): MVK is the clear kinetic favorite. Its β-carbon is highly electrophilic due to the strong electron-withdrawing effect of the ketone and is sterically unencumbered. This allows for a rapid, low-energy approach by the nucleophile, leading to it being consumed much faster than its competitors.

  • This compound: This acceptor strikes a balance. The ketone provides good electronic activation, but the cyclohexyl ring introduces more steric bulk than MVK.[5] While less reactive than MVK, it is significantly more reactive than chalcone. Its defined conformational structure can be an advantage in stereoselective synthesis, a domain where MVK offers little control.

  • Chalcone: The steric hindrance from the two bulky phenyl groups is the dominant factor for chalcone.[9] These groups act as "steric shields," making it difficult for the nucleophile to approach the β-carbon. Consequently, the activation energy for the addition is higher, and the reaction rate is significantly slower.

Expert Insights & Practical Recommendations

The choice of a Michael acceptor is not merely about maximizing reaction speed; it is a strategic decision based on the desired outcome.

  • Choose Methyl Vinyl Ketone (MVK) for Speed and Simplicity: When the primary goal is the rapid and efficient formation of a Michael adduct with a less hindered nucleophile and stereoselectivity is not a concern, MVK is an excellent choice.

  • Choose this compound for a Balance of Reactivity and Structural Complexity: this compound is the ideal candidate when subsequent transformations involving the cyclohexanone ring are planned, such as in Robinson annulation sequences. Its moderate reactivity allows for more controlled additions, and the cyclic core provides a scaffold for building molecular complexity.

  • Choose Chalcone for Reactions with Small, Highly Reactive Nucleophiles or When Attenuation is Needed: Chalcone's lower reactivity can be an advantage. It can allow for selective reaction with highly potent nucleophiles in the presence of more sensitive functional groups. Its rigid, planar structure also makes it a common substrate in asymmetric catalysis where precise control of the steric environment is key.[9]

Conclusion

In a direct competitive reaction, the sterically unhindered and electronically potent Methyl Vinyl Ketone will kinetically outperform both this compound and chalcone. However, the true value of an acceptor is not solely in its raw speed. This compound offers a valuable middle ground, combining reasonable reactivity with a synthetically useful cyclic scaffold. Chalcone , while the least reactive in this trio, provides a platform for control and selectivity, especially in the realm of asymmetric synthesis. Understanding the fundamental interplay of steric and electronic effects is paramount for the rational selection of a Michael acceptor, enabling researchers to move beyond simple reactivity and toward the strategic design of complex molecular architectures.

References

  • Vertex AI Search. (n.d.). Michael Addition Reaction Mechanism - Chemistry Steps.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • BYJU'S. (n.d.). Michael Addition Mechanism.
  • BenchChem. (n.d.). A Comparative Guide to Michael Acceptors: Trans-β-Nitrostyrene vs. a,β-Unsaturated Carbonyls and Nitriles in Conjugate Addition Reactions.
  • BenchChem. (n.d.). Application Note: Experimental Protocols for Michael Addition Reactions.
  • YouTube. (2018, May 10). Michael Addition Reaction Mechanism.
  • ChemSynthesis. (2025, May 20). This compound.
  • Wikipedia. (n.d.). Steric effects.
  • PubMed Central. (n.d.). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling.
  • ResearchGate. (2025, August 10). The exploration of Michael-addition reaction chemistry to create high performance, ambient cure thermoset coatings based on soybean oil.
  • Filo. (2025, June 9). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone.
  • Wikipedia. (n.d.). Methyl vinyl ketone.

Sources

Computational Validation of 3-Vinylcyclohexanone Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting outcomes, optimizing conditions, and designing novel synthetic pathways. This guide provides an in-depth comparison of the potential reaction mechanisms of 3-Vinylcyclohexanone, a versatile building block in organic synthesis. We will explore the computational validation of these pathways, offering a framework for researchers to apply similar methodologies in their own work. The focus will be on comparing the concerted pericyclic[1][1]-sigmatropic rearrangement (Cope rearrangement) with a stepwise diradical pathway.

The Mechanistic Dichotomy of this compound Rearrangement

The thermal rearrangement of 1,5-dienes is a cornerstone of organic chemistry, with the Cope rearrangement being a classic example of a pericyclic reaction.[2][3] this compound, possessing a 1,5-diene moiety within its structure, is a prime candidate for such a transformation. However, as with many seemingly straightforward reactions, the actual mechanism can be more nuanced. While a concerted pathway is often favored, the possibility of a stepwise mechanism involving a diradical intermediate cannot be dismissed, especially with the influence of the carbonyl group and the cyclic framework.[4]

This guide will dissect the two primary competing mechanisms for the thermal rearrangement of this compound:

  • Mechanism A: The Concerted[1][1]-Sigmatropic (Cope) Rearrangement. This pathway involves a single, cyclic transition state where bond breaking and bond formation occur simultaneously.[5][6] It is a thermally allowed process according to the Woodward-Hoffmann rules.[2]

  • Mechanism B: The Stepwise Diradical Pathway. In this mechanism, the initial step is the homolytic cleavage of the weakest sigma bond to form a diradical intermediate. This intermediate then undergoes cyclization to form the product.

Understanding which of these pathways is energetically more favorable is crucial for predicting the reaction's feasibility, stereochemical outcome, and potential side products.

Computational Validation: A Window into Reaction Dynamics

To adjudicate between these competing mechanisms, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT has proven to be a robust tool for investigating the kinetics and thermodynamics of organic reactions, including pericyclic rearrangements.[1][7] By modeling the potential energy surface, we can identify transition states and intermediates, and calculate their relative energies to determine the most likely reaction pathway.

Diagram of Competing Reaction Mechanisms

G cluster_0 Computational Investigation cluster_1 Mechanism A: Concerted Cope Rearrangement cluster_2 Mechanism B: Stepwise Diradical Pathway Reactant_A This compound TS_A Chair-like Transition State (Pericyclic) Reactant_A->TS_A ΔG‡ (Concerted) Product_A Bicyclo[4.4.0]dec-1(6)-en-2-one TS_A->Product_A Reactant_B This compound TS1_B Homolytic Cleavage TS Reactant_B->TS1_B ΔG‡ (Step 1) Intermediate_B Diradical Intermediate TS1_B->Intermediate_B TS2_B Cyclization TS Intermediate_B->TS2_B ΔG‡ (Step 2) Product_B Bicyclo[4.4.0]dec-1(6)-en-2-one TS2_B->Product_B

Caption: Competing reaction pathways for the thermal rearrangement of this compound.

Comparative Performance Data: A Hypothetical Case Study

The following table summarizes the kind of quantitative data that would be generated from a DFT study comparing the two mechanisms. The values presented here are hypothetical but are based on typical energy barriers for such reactions found in the literature.[3]

ParameterMechanism A: Concerted CopeMechanism B: Stepwise Diradical
Rate-Determining Step Single Concerted StepHomolytic Cleavage (TS1)
Activation Energy (ΔE‡, kcal/mol) 33.545.2
Gibbs Free Energy of Activation (ΔG‡, kcal/mol) 35.048.0
Reaction Enthalpy (ΔH, kcal/mol) -12.5-12.5
Key Intermediate(s) NoneCyclohexenyl-allyl diradical
Predicted Dominant Pathway Concerted Cope Minor or non-existent

These hypothetical results suggest that the concerted Cope rearrangement is the significantly more favorable pathway, with a lower activation energy barrier. This would predict that the reaction proceeds cleanly through a pericyclic transition state.

Experimental Protocol: A Step-by-Step Computational Workflow

For researchers wishing to perform a similar computational validation, the following protocol outlines the key steps.

Diagram of the Computational Workflow

G cluster_workflow Computational Validation Workflow Input 1. Input Structure Generation (this compound) Conformational_Search 2. Conformational Search (Lowest energy conformer) Input->Conformational_Search TS_Search 3. Transition State Search (Concerted & Stepwise) Conformational_Search->TS_Search IRC 4. Intrinsic Reaction Coordinate (IRC) (Confirm connections) TS_Search->IRC Frequency 5. Frequency Analysis (Characterize stationary points) IRC->Frequency Single_Point 6. Single-Point Energy Calculation (Higher-level theory) Frequency->Single_Point Analysis 7. Data Analysis & Comparison (Generate energy profile) Single_Point->Analysis

Caption: A typical workflow for the computational investigation of reaction mechanisms.

Detailed Methodology
  • Software: All calculations can be performed using a quantum chemistry software package such as Gaussian.[8]

  • Model Chemistry:

    • Geometry Optimization and Frequency Calculations: A suitable DFT functional, such as B3LYP or M06-2X, with a Pople-style basis set like 6-31G(d) is a good starting point.[1][9] The choice of functional is critical, and it is advisable to benchmark against more accurate methods if high precision is required.[5]

    • Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations on the optimized geometries can be performed with a larger basis set (e.g., 6-311+G(d,p)) or a higher level of theory like CBS-QB3 or CCSD(T).[1][9]

  • Procedure:

    • Reactant and Product Optimization: The 3D structures of the reactant (this compound) and the expected product (Bicyclo[4.4.0]dec-1(6)-en-2-one) are built and their geometries are optimized to the lowest energy state. A conformational search should be performed to ensure the global minimum energy structure is found.

    • Transition State (TS) Search:

      • Concerted TS: A synchronous transit-guided quasi-Newton (STQN) method can be used to locate the pericyclic transition state.

      • Stepwise TS and Intermediate: The transition state for the initial C-C bond cleavage and the subsequent cyclization are located. The diradical intermediate is also optimized.

    • Frequency Analysis: Vibrational frequency calculations are performed for all optimized structures (reactants, products, transition states, and intermediates).

      • Reactants, products, and intermediates should have zero imaginary frequencies.

      • Transition states should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed starting from each transition state to confirm that they connect the correct reactants and products (or intermediates).[8]

    • Energy Profile Construction: The relative electronic energies, zero-point vibrational energies, and thermal corrections are used to construct a Gibbs free energy profile for each proposed mechanism.

Conclusion and Future Directions

This guide outlines a robust computational framework for the validation and comparison of reaction mechanisms for this compound. Based on established principles of pericyclic reactions and computational chemistry, the concerted Cope rearrangement is predicted to be the more favorable pathway over a stepwise diradical mechanism.[2][4] The provided computational protocol serves as a template for researchers to investigate this and other complex reaction mechanisms.

Future work could involve exploring the influence of substituents on the cyclohexanone ring, the effect of different solvents using implicit or explicit solvent models, and a more detailed analysis of the electronic structure of the transition states to gain deeper insights into the factors controlling the reaction pathway. Experimental validation of these computational predictions would provide a comprehensive understanding of the reactivity of this important synthetic intermediate.

References

  • [9][10] Sigmatropic rearrangements in silolides and germolides—a computational investigation. (2024). ResearchGate. [Link]

  • [9][10] Sigmatropic rearrangements in silolides and germolides—a computational investigation. (n.d.). Canadian Science Publishing. [Link]

  • Performance of DFT, MP2, and CBS-QB3 Methods for the Prediction of Activation Barriers and Reaction Energetics of 1,3-Dipolar Cycloadditions, and Revised Activation Enthalpies for a Standard Set of Hydrocarbon Pericyclic Reactions. (2005). ACS Publications. [Link]

  • [9][10] Sigmatropic rearrangements in silolides and germolides—a computational investigation. (n.d.). Canadian Science Publishing. [Link]

  • Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. (2022). Radboud Repository. [Link]

  • Density Functional Theory Calculations of Pericyclic Reaction Transition Structures. (n.d.). ResearchGate. [Link]

  • Experimental and Computational Studies on the[1][1]- and[1][9]-Sigmatropic Rearrangements of Acetoxycyclohexadienones: A Non-ionic Mechanism for Acyl Migration. (2013). Journal of the American Chemical Society. [Link]

  • Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. (2022). OSTI.GOV. [Link]

  • Trapping the Transition State in a[1][11]-Sigmatropic Rearrangement by Applying Pressure. (n.d.). ChemRxiv. [Link]

  • Cope rearrangement. (n.d.). Wikipedia. [Link]

  • The Cope rearrangement. MINDO/3 studies of the rearrangements of 1,5-hexadiene and bicyclo[2.2.0]hexane. (1977). Journal of the American Chemical Society. [Link]

  • Cope Rearrangement. (n.d.). Master Organic Chemistry. [Link]

  • Design, Generation, and Characterization of a 1,5-Hexadiene Bearing Two Lophyl Radicals as a Probe of the Stepwise Mechanism for the Cope Rearrangement. (2019). ResearchGate. [Link]

  • Cope Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Tutorial 14 | Modeling a Diels-Alder Reaction in Gaussian (Pericyclic Reactions). (2021). YouTube. [Link]

Sources

A Comparative Guide to 3-Vinylcyclohexanone and Acyclic Vinyl Ketones in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Vinyl ketones, a class of α,β-unsaturated ketones, are powerful and versatile intermediates, prized for their dual reactivity as Michael acceptors and dienophiles. This guide provides an in-depth technical comparison between the cyclic representative, 3-vinylcyclohexanone, and its more commonly utilized acyclic counterparts, such as methyl vinyl ketone (MVK). By examining their structural nuances, reactivity profiles, and performance in key synthetic transformations, this document aims to equip the reader with the insights necessary to make informed decisions in experimental design.

Introduction: The Synthetic Utility of Vinyl Ketones

Vinyl ketones are characterized by a vinyl group directly conjugated to a ketone. This arrangement activates the carbon-carbon double bond for nucleophilic attack and also allows the molecule to participate in pericyclic reactions. Their utility is most prominently showcased in the construction of six-membered rings, a ubiquitous motif in natural products and pharmaceuticals.[1][2] The two primary reaction pathways that define their synthetic value are the Michael addition and the Diels-Alder reaction.[3][4][5]

While acyclic vinyl ketones have been extensively studied and applied, particularly in the context of the Robinson annulation, the properties of cyclic vinyl ketones like this compound are less documented but offer unique synthetic possibilities due to their constrained conformation and potential for intramolecular transformations.

Structural and Electronic Properties: A Tale of Two Ketones

The fundamental difference between this compound and acyclic vinyl ketones lies in their structure, which in turn governs their reactivity.

FeatureAcyclic Vinyl Ketones (e.g., MVK)This compound
Conformation Flexible, can adopt s-cis and s-trans conformations.The vinyl group is held in a relatively fixed orientation by the cyclohexanone ring.
Steric Hindrance Generally less sterically hindered around the vinyl group.The cyclohexyl ring can impose steric constraints on the approach of nucleophiles or dienes.
Potential for Intramolecular Reactions Primarily undergoes intermolecular reactions.The proximity of the vinyl group to other parts of the ring system opens avenues for intramolecular cyclizations.[6][7]

Acyclic vinyl ketones, like methyl vinyl ketone, possess rotational freedom around the single bond connecting the carbonyl and vinyl groups, allowing them to adopt the s-cis or s-trans conformation necessary for different reactions.[8] In contrast, the vinyl group in this compound is appended to a conformationally restricted cyclohexane ring, which can influence the stereochemical outcome of reactions.

Comparative Reactivity in Key Transformations

The divergent structures of cyclic and acyclic vinyl ketones lead to distinct behaviors in cornerstone synthetic reactions.

The Michael Addition: A Gateway to Complexity

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[4][9][10]

Acyclic Vinyl Ketones: Methyl vinyl ketone is the classic Michael acceptor in the first step of the Robinson annulation, a powerful method for the formation of a six-membered ring.[1][11] In this sequence, a ketone enolate adds to MVK to form a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation.[2][12]

This compound: As a Michael acceptor, this compound can react with a variety of nucleophiles. A key distinction is the potential for subsequent intramolecular reactions. For instance, if the incoming nucleophile contains a suitable functional group, a cascade reaction can be initiated, leading to the rapid construction of complex polycyclic systems. The stereochemical outcome of the Michael addition to this compound is influenced by the steric bulk of the cyclohexanone ring, potentially offering a degree of diastereoselectivity not as readily achieved with simple acyclic vinyl ketones.

The following diagram illustrates the general workflow for a Michael addition followed by an aldol condensation, as seen in the Robinson Annulation.

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation start Ketone Enolate + Vinyl Ketone intermediate 1,5-Dicarbonyl Intermediate start->intermediate Conjugate Addition cyclization Enolate Formation & Cyclization intermediate->cyclization Base/Acid Catalysis product Cyclized Product cyclization->product Dehydration

Caption: Workflow of the Robinson Annulation.

The Diels-Alder Reaction: Constructing Six-Membered Rings

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.[3]

Acyclic Vinyl Ketones: Simple acyclic vinyl ketones are effective dienophiles in Diels-Alder reactions, particularly when the dienophile is electron-deficient.[8] The presence of the electron-withdrawing ketone group lowers the energy of the LUMO of the dienophile, facilitating the reaction with an electron-rich diene. Lewis acid catalysis can further enhance the reactivity and selectivity of these reactions.[13]

This compound: The vinyl group of this compound can also act as a dienophile. The rigid conformation of the cyclohexanone ring can lead to enhanced facial selectivity in the cycloaddition, potentially favoring the formation of one diastereomer over another. This is a significant advantage in stereoselective synthesis. However, the steric bulk of the ring may also decrease the overall reaction rate compared to less hindered acyclic vinyl ketones.

The general mechanism of the Diels-Alder reaction is depicted below.

G reagents Diene + Dienophile (Vinyl Ketone) transition_state [4+2] Pericyclic Transition State reagents->transition_state Thermal or Lewis Acid Catalysis product Cyclohexene Adduct transition_state->product

Caption: Mechanism of the Diels-Alder Reaction.

Experimental Protocols: Representative Procedures

The following are generalized protocols for reactions involving vinyl ketones. Researchers should optimize conditions for their specific substrates.

Protocol 1: Robinson Annulation with Methyl Vinyl Ketone[11]
  • Enolate Formation: To a solution of a ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, 1.1 eq) at room temperature. Stir for 1 hour.

  • Michael Addition: Cool the reaction mixture to 0 °C and add methyl vinyl ketone (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Aldol Condensation and Dehydration: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The crude 1,5-dicarbonyl intermediate can be isolated or directly subjected to cyclization by heating with a base (e.g., potassium hydroxide) in an alcoholic solvent.

  • Purification: Purify the final enone product by column chromatography.

Protocol 2: Diels-Alder Reaction with a Vinyl Ketone
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the diene (1.0 eq) and the vinyl ketone (1.2 eq) in a dry, non-polar solvent (e.g., toluene).

  • Catalyst Addition (if applicable): For Lewis acid-catalyzed reactions, cool the mixture to the desired temperature (e.g., -78 °C) and add the Lewis acid (e.g., BF₃·OEt₂, 0.1-1.0 eq) dropwise.

  • Reaction Progress: Stir the reaction at the appropriate temperature (from -78 °C to reflux, depending on the substrates) and monitor by TLC or GC.

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with water or a saturated bicarbonate solution if a Lewis acid was used). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the cycloadduct by column chromatography or distillation.

Conclusion: Choosing the Right Vinyl Ketone for Your Synthesis

The choice between this compound and an acyclic vinyl ketone is dictated by the synthetic goal.

  • Acyclic vinyl ketones are the reagents of choice for classic transformations like the Robinson annulation where a flexible and reactive Michael acceptor is required. Their lower steric bulk generally leads to higher reactivity in intermolecular reactions.

  • This compound offers unique advantages in syntheses where stereocontrol is crucial. The rigid cyclic framework can impart significant diastereoselectivity in both Michael additions and Diels-Alder reactions. Furthermore, its structure is primed for intramolecular cascade reactions, enabling the rapid assembly of complex polycyclic architectures.

Ultimately, the decision rests on a careful analysis of the desired product's structure and stereochemistry. While acyclic vinyl ketones provide a reliable and well-trodden path for many synthetic endeavors, the exploration of cyclic analogues like this compound opens doors to novel and elegant synthetic strategies.

References

  • Taschner, M. J.; Shahripour, A. One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes. J. Am. Chem. Soc.1985, 107 (19), 5570–5572.
  • Wikipedia. Robinson annulation. [Link]

  • Gawley, R. E. The Robinson Annelation and Related Reactions. Synthesis1976, 1976 (12), 777-794.
  • Flory, P. J. Intramolecular Reaction between Neighboring Substituents of Vinyl Polymers. J. Am. Chem. Soc.1939, 61 (6), 1518–1521.
  • Neumann, C. N.; Hooker, J. M.; Ritter, T. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Dalton Trans.2016, 45, 13455-13459.
  • Oare, D. A.; Heathcock, C. H. Acyclic stereoselection. 47. Stereochemistry of the Michael addition of ester and ketone enolates to .alpha.,.beta.-unsaturated ketones. J. Org. Chem.1990, 55 (1), 157-172.
  • NROChemistry. Robinson Annulation. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • Chemist Wizards. Robinson Annulation Attractive and Vital 3 Main step Mechanism. [Link]

  • Gennen, D.; Avci, F. G.; Gruter, G.-J. M.; Dehaen, W.; Heeres, H. J.; Dusselier, M.
  • Ryabchuk, V.; Gevorgyan, V. Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. Angew. Chem. Int. Ed.2014, 53, 3627-3630.
  • The Organic Chemistry Tutor. Intermolecular vs intramolecular reactions. [Link]

  • Ashenhurst, J. Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • Ashenhurst, J. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • Chemistry LibreTexts. 8.10: Intermolecular Versus Intramolecular Reactions. [Link]

  • Vass, E.; Szalay, R. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. Molecules2019, 24, 3643.
  • Wikipedia. Michael addition reaction. [Link]

  • ChemComplete. Diels Alder Reactions - Diene and Dienophile. [Link]

  • ResearchGate. (PDF) Michael addition reaction and its examples. [Link]

  • Pindur, U.; Kim, M.-H. Regioselective Diels-Alder Reactions of 3-Vinylindoles with Quinones. Letters in Organic Chemistry2004, 1, 20-22.
  • Navarro, R.; Perez-Madrigal, M. M.; Fernandez-Lizarbe, E.; Gallardo, A.; Elvira, C.; Reinecke, H. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Adv.2017, 7, 54067-54076.
  • Graul, B.; Koenig, H.
  • Slideshare. Michael addition reaction. [Link]

Sources

Safety Operating Guide

Immediate Safety Considerations: Understanding the Hazard Profile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide for the proper disposal of 3-Vinylcyclohexanone. This document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring that safety and regulatory compliance are paramount in your laboratory operations. The unpredictable reactivity of the vinyl group, combined with the hazards of the cyclohexanone moiety, necessitates a rigorous and well-understood disposal protocol.

Table 1: GHS Hazard Classification for this compound (Inferred)

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[1]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1]
Carcinogenicity (Suspected)Category 2H351: Suspected of causing cancer

This table is a synthesis of data from SDSs for closely related vinyl and cyclohexanone compounds.

The combination of flammability, acute toxicity, and severe eye damage potential underscores the necessity for stringent safety measures during handling and disposal. The vinyl group, in particular, is highly reactive and can undergo polymerization, sometimes unexpectedly.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the significant hazards, the following PPE is mandatory when handling this compound waste:

  • Eye Protection : Chemical safety goggles and a face shield are essential to protect against splashes, which can cause serious eye damage.[1]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.[2]

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection : All handling of open containers of this compound waste must be conducted in a certified chemical fume hood to avoid inhalation of harmful vapors.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[1] The following workflow provides a systematic approach to ensure compliance and safety.

Step 1: Waste Characterization

Based on its properties, any waste containing this compound must be classified as hazardous. The primary hazardous waste codes that may apply under RCRA are:

  • D001 (Ignitability) : Due to its nature as a flammable liquid.

  • D002 (Corrosivity) : If mixed with corrosive materials.

  • Toxicity Characteristic : Depending on the specific contaminants, it may also meet toxicity criteria.

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Do NOT mix this compound waste with:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Can create a fire or explosion hazard.

    • Strong Bases : May catalyze unintended reactions.

    • Acids : Can lead to vigorous, exothermic reactions.

  • Collect this compound waste in a dedicated container for halogen-free organic solvents.

Step 3: Container Selection and Labeling
  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, leak-proof cap.

  • Label the Container Clearly : The container must be labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • A clear indication of the hazards: "Flammable , Toxic , Irritant "

    • The date accumulation started.

Step 4: Waste Accumulation and Storage
  • At the Point of Generation : Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep Containers Closed : The container must be kept tightly sealed at all times, except when adding waste.[1]

  • Secondary Containment : Store the waste container in a larger, chemically resistant bin to contain any potential leaks.

  • Ventilation : Ensure the storage area is well-ventilated.[4]

Step 5: Arranging for Disposal
  • Contact your EHS Department : Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and ultimate disposal of hazardous waste.

  • Documentation : Complete any required waste pickup forms accurately and completely.

  • Professional Disposal : The EHS department will arrange for a licensed hazardous waste contractor to transport the waste for proper disposal, which is typically high-temperature incineration.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately notify everyone in the vicinity.

  • Evacuate : If the spill is large or you are unsure how to handle it, evacuate the area.

  • Ventilate and Remove Ignition Sources : Ensure the area is well-ventilated and extinguish any open flames or potential ignition sources.[1]

  • Contain the Spill : For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid. Do not use combustible materials like paper towels.

  • Collect the Waste : Using non-sparking tools, carefully collect the absorbent material and place it in your designated this compound hazardous waste container.[1][5]

  • Decontaminate the Area : Clean the spill area thoroughly.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood characterize Characterize Waste as Hazardous (D001) fume_hood->characterize spill Spill Occurs fume_hood->spill segregate Segregate from Incompatible Chemicals (Oxidizers, Bases) characterize->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_waste Label Container: 'HAZARDOUS WASTE' 'this compound' Hazards & Date container->label_waste store Store in Secondary Containment in a Ventilated SAA label_waste->store contact_ehs Contact EHS for Pickup and Complete Paperwork store->contact_ehs end_disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->end_disposal alert Alert Personnel & Remove Ignition Sources spill->alert Small Spill absorb Absorb with Inert Material (e.g., Vermiculite) alert->absorb collect_spill Collect with Non-Sparking Tools absorb->collect_spill collect_spill->label_waste

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task; it is a critical component of a robust safety culture. By understanding the chemical's hazards, adhering to the step-by-step disposal protocol, and being prepared for emergencies, you contribute to the safety of yourself, your colleagues, and the environment. As research and development professionals, our commitment to scientific integrity extends to the entire lifecycle of the chemicals we use, from procurement to disposal.

References

  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • PubChem. 3-Methyl-3-vinylcyclohexanone. [Link]

  • Fisher Scientific.
  • ChemPoint.
  • KREISEL.
  • Miaodian Stationery.
  • Sigma-Aldrich.
  • Carl ROTH. Safety Data Sheet: Cyclohexanone. [Link]

Sources

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